molecular formula C21H19FN6O2 B560019 Lorlatinib CAS No. 1454846-35-5

Lorlatinib

Cat. No.: B560019
CAS No.: 1454846-35-5
M. Wt: 406.4 g/mol
InChI Key: IIXWYSCJSQVBQM-LLVKDONJSA-N
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Description

Lorlatinib (PF-06463922) is a third-generation, macrocyclic, ATP-competitive small-molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and the c-ros oncogene 1 (ROS1) . It was specifically designed to overcome resistance to earlier-generation tyrosine kinase inhibitors (TKIs) and to penetrate the blood-brain barrier effectively, making it a valuable compound for oncology research, particularly in studying non-small cell lung cancer (NSCLC) . Its macrocyclic structure confers superior potency and selectivity by minimizing the entropic cost of binding and reducing susceptibility to efflux by P-glycoprotein, which enhances its distribution to the central nervous system (CNS) . In preclinical models, this compound has demonstrated robust activity against a broad spectrum of ALK resistance mutations, including the challenging G1202R mutation, and has shown efficacy in ROS1-driven models . Research indicates that this compound is effective in inhibiting tumor growth in models with intracranial metastases, a common site of disease progression in ALK-positive NSCLC . Clinical trials have highlighted its significant systemic and intracranial antitumor activity . From a research perspective, this compound serves as a critical tool for investigating resistance mechanisms in ALK- and ROS1-driven cancers and for exploring novel therapeutic sequences and combinations. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXWYSCJSQVBQM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027944
Record name Lorlatinib
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Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454846-35-5
Record name (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=1454846-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lorlatinib [USAN:INN]
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Record name Lorlatinib
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Record name Lorlatinib
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Record name LORLATINIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lorlatinib's Mechanism of Action Against ALK Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib (brand name Lorbrena®) is a third-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI) that potently targets anaplastic lymphoma kinase (ALK) and ROS1 rearrangements.[1][2] Developed to address the challenge of acquired resistance to earlier-generation ALK inhibitors, this compound exhibits broad activity against a wide spectrum of ALK mutations, including the highly refractory G1202R solvent front mutation.[3][4] Its macrocyclic chemical structure contributes to its high potency and metabolic stability. Furthermore, this compound is designed to penetrate the central nervous system (CNS), a common site of metastasis for ALK-positive non-small cell lung cancer (NSCLC).[3][5] This guide provides a comprehensive technical overview of this compound's mechanism of action, its efficacy against various ALK mutations, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the ALK tyrosine kinase domain.[2][6] This binding prevents the phosphorylation of ALK and subsequently inhibits the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[7] By blocking these signals, this compound induces apoptosis (programmed cell death) in ALK-driven tumor cells.[7]

Visualization of this compound's Core Mechanism

Lorlatinib_Mechanism cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates This compound This compound This compound->ALK Inhibits ATP Binding ATP ATP ATP->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified signaling pathway of this compound's inhibitory action on ALK.

Efficacy Against ALK Mutations: Quantitative Data

This compound demonstrates potent inhibitory activity against wild-type ALK and a wide array of clinically relevant single and compound ALK mutations that confer resistance to first and second-generation TKIs. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various ALK mutations from preclinical studies.

ALK Mutation StatusThis compound IC50 (nM)Reference(s)
Wild-Type (Non-mutant)< 1[3][8]
Single Mutations
L1196M18[8]
G1202R37 - 80[3][8]
F1174L0.2[9]
I1171N/S/TPotent activity[10]
G1269APotent activity[4]
Compound Mutations
G1202R + L1196M1116[8]
F1174L + G1202R26[11]
F1174L + L1196M12[11]
R1275Q + G1202R40[11]
R1275Q + L1196M8[11]
C1156Y + L1198FResistance[12]

Table 1: In Vitro Cellular IC50 Values of this compound Against Various ALK Mutations.

ALK TKIG1202R IC50 (nM)Reference(s)
This compound80[3]
Crizotinib560[3]
Ceritinib309[3]
Alectinib595[3]

Table 2: Comparison of IC50 Values of Different ALK TKIs Against the G1202R Mutation.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's mechanism of action.

ALK Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the ALK kinase domain.

Principle: The assay quantifies the phosphorylation of a peptide substrate by the recombinant ALK kinase domain in the presence of varying concentrations of this compound.

General Protocol:

  • Reagents and Materials: Recombinant human ALK kinase domain (wild-type or mutant), biotinylated peptide substrate, ATP, kinase reaction buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. In a 96-well plate, incubate the ALK kinase domain with serially diluted this compound for a predetermined period at room temperature. b. Initiate the kinase reaction by adding the peptide substrate and ATP. c. Incubate the reaction mixture at 37°C for a specified time. d. Stop the reaction and quantify the amount of ADP produced (in the case of ADP-Glo™) or phosphorylated substrate. e. Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the viability and proliferation of ALK-driven cancer cell lines.

Principle: Metabolically active cells reduce a substrate (e.g., resazurin, MTT, or a component of CellTiter-Glo®) into a detectable product (fluorescent or luminescent). The signal intensity is proportional to the number of viable cells.

General Protocol (using CellTiter-Glo®):

  • Cell Culture: Seed ALK-positive cancer cell lines (e.g., H3122, Ba/F3 expressing EML4-ALK) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 72 hours.

  • Lysis and Signal Detection: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal. c. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to the vehicle-treated control and calculate the percentage of cell viability. Determine the IC50 value by plotting cell viability against this compound concentration.[13][14]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human ALK-positive tumor cells are implanted into immunocompromised mice. The effect of this compound treatment on tumor growth is then monitored.

General Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject ALK-positive cancer cells into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at specified doses and schedules.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to assess efficacy.[14]

Visualization of Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_resistance Resistance Studies Biochemical Biochemical Kinase Assay (Direct Inhibition) Cellular Cell Viability Assay (Cellular Efficacy) Biochemical->Cellular Confirms Cellular Activity Xenograft Tumor Xenograft Model (In Vivo Efficacy) Cellular->Xenograft Predicts In Vivo Response Resistant_Lines Generation of Resistant Cell Lines Xenograft->Resistant_Lines Informs Resistance Mechanisms Sequencing Genomic Sequencing (Identify Resistance Mutations) Resistant_Lines->Sequencing Identifies Genetic Basis of Resistance Lorlatinib_Resistance cluster_resistance_mechanisms Mechanisms of Acquired Resistance This compound This compound ALK ALK Kinase This compound->ALK Inhibits Tumor_Growth Tumor Growth ALK->Tumor_Growth Compound_Mutations ALK Compound Mutations Compound_Mutations->ALK Prevents this compound Binding Bypass_Pathways Bypass Pathway Activation (e.g., EGFR, MET) Bypass_Pathways->Tumor_Growth Promotes Growth (ALK-Independent) Histological_Transformation Histological Transformation Histological_Transformation->Tumor_Growth Promotes Growth (ALK-Independent)

References

The Discovery and Rational Design of Lorlatinib: A Third-Generation ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lorlatinib (marketed as Lorbrena® and Lorviqua®) is a potent, third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first- and second-generation ALK inhibitors or have central nervous system (CNS) metastases.[3][4] This technical guide provides an in-depth overview of the discovery and rational drug design of this compound, detailing the experimental methodologies, summarizing key quantitative data, and visualizing the underlying biological pathways and design logic.

Introduction: The Challenge of Acquired Resistance in ALK-Positive NSCLC

Chromosomal rearrangements involving the ALK gene are found in approximately 3-5% of NSCLC cases, leading to the expression of oncogenic fusion proteins that drive tumor growth and survival.[5] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of this NSCLC subtype. However, the efficacy of first-generation (crizotinib) and second-generation (e.g., alectinib, ceritinib, brigatinib) inhibitors is often limited by the emergence of acquired resistance.[1][6][7]

Mechanisms of resistance to earlier-generation ALK inhibitors are broadly categorized as:

  • On-target resistance: Secondary mutations within the ALK kinase domain that interfere with drug binding. A notable example is the G1202R "solvent front" mutation, which confers broad resistance to second-generation TKIs.[8][9] Other common resistance mutations include L1196M (the "gatekeeper" mutation), G1269A, and F1174C/L.[10][11]

  • Off-target resistance: Activation of bypass signaling pathways that circumvent the need for ALK signaling, such as the activation of EGFR or MET pathways.[12]

  • Pharmacokinetic limitations: Insufficient drug exposure in sanctuary sites like the central nervous system (CNS), leading to the progression of brain metastases.[8]

The development of this compound was a direct response to these challenges, with a rational design strategy aimed at creating a potent inhibitor with broad activity against known ALK resistance mutations and excellent CNS penetration.[3][13]

Rational Drug Design of this compound

The discovery of this compound was guided by a structure-based drug design and property-based optimization strategy.[4][13] The key objectives were to develop a compound that could:

  • Inhibit a wide spectrum of ALK resistance mutations: This required a molecule that could accommodate the steric hindrance and conformational changes induced by mutations like G1202R.

  • Achieve therapeutic concentrations in the brain: This necessitated high passive permeability and low susceptibility to efflux transporters at the blood-brain barrier.[14][15]

  • Maintain high potency and selectivity for ALK and ROS1: To maximize efficacy and minimize off-target toxicities.

The design process led to the development of a novel macrocyclic chemical scaffold.[13] This macrocyclic structure helps to pre-organize the molecule in a bioactive conformation for binding to the ATP-binding pocket of ALK, contributing to its high potency.[2] Furthermore, the compact, rigid nature of the macrocycle, combined with optimized physicochemical properties, resulted in low P-glycoprotein (P-gp) efflux and excellent brain penetration.[2]

Logical Workflow for this compound's Design

G cluster_problem Clinical Challenge cluster_strategy Design Strategy cluster_objectives Key Design Objectives cluster_solution Chemical Solution cluster_outcome Outcome Problem Resistance to 1st & 2nd Gen ALK Inhibitors & CNS Metastases Strategy Structure-Based Design & Property-Based Optimization Problem->Strategy Drives Objective1 Broad ALK Mutant Activity (incl. G1202R) Strategy->Objective1 Objective2 High CNS Penetration Strategy->Objective2 Objective3 Potency & Selectivity (ALK/ROS1) Strategy->Objective3 Solution Novel Macrocyclic Scaffold Objective1->Solution Leads to Objective2->Solution Leads to Objective3->Solution Leads to Outcome This compound Solution->Outcome Results in

Caption: Rational drug design workflow for this compound.

Signaling Pathways Targeted by this compound

This compound exerts its therapeutic effect by inhibiting the constitutive activation of ALK and ROS1 fusion proteins. These fusion proteins, resulting from chromosomal rearrangements, are potent oncogenic drivers that activate a network of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

ALK and ROS1 Signaling Pathways

Both ALK and ROS1 are receptor tyrosine kinases that, upon oncogenic fusion, activate several key downstream signaling cascades, including:[5][16]

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

  • JAK-STAT Pathway: Involved in cell survival, proliferation, and immune evasion.

The constitutive activation of these pathways by ALK/ROS1 fusion proteins leads to uncontrolled cell division and tumor progression.

G cluster_upstream Upstream Drivers cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects ALK_ROS1 ALK / ROS1 Fusion Proteins RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) ALK_ROS1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK_ROS1->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK_ROS1->JAK_STAT This compound This compound This compound->ALK_ROS1 Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis PI3K_AKT_mTOR->Metastasis JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Simplified ALK and ROS1 downstream signaling pathways inhibited by this compound.

Quantitative Data

Table 1: In Vitro Potency of this compound (IC50 and Ki Values)
TargetAssay TypeCell Line/SystemIC50 (nM)Ki (nM)Reference(s)
ROS1 (Wild-Type) Kinase Assay--<0.025[14][17]
ALK (Wild-Type) Kinase Assay--<0.07[14][17]
ALK L1196M Kinase Assay--0.7[17][18]
ALK L1196M Phospho-ALK ELISANIH-3T315-43-[18]
ALK G1269A Phospho-ALK ELISANIH-3T314-80-[18]
ALK 1151Tins Phospho-ALK ELISANIH-3T338-50-[18]
ALK G1202R Phospho-ALK ELISANIH-3T377-113-[14][18]
EML4-ALK v1 Cell ViabilityBa/F318-[10]
EML4-ALK G1202R Cell ViabilityBa/F337-[10]
EML4-ALK G1202R/L1196M Cell ViabilityBa/F31,116-[10]
CD74-ROS1 Cell ViabilityBa/F30.6-[19]
SLC34A2-ROS1 Cell ViabilityHCC781.3-[19]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Preclinical Pharmacokinetics of this compound in Mice
ParameterValueUnitAdministrationReference(s)
Cmax 2,705.68 ± 539.78µg/L10 mg/kg (oral)[20]
Tmax 0.625 ± 0.231h10 mg/kg (oral)[20]
Half-life (t1/2) 2.7h10 mg/kg (oral)[19]
Bioavailability 100%-10 mg/kg (oral) vs 1 mg/kg (i.v.)[19]

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax.

Table 3: Clinical Efficacy of this compound in ALK-Positive NSCLC (CROWN Study - First-Line Treatment)
EndpointThis compoundCrizotinibHazard Ratio (95% CI)Reference(s)
12-Month Progression-Free Survival 78%39%0.28 (0.19-0.41)[21]
Objective Response Rate (ORR) 76%58%-[21]
Intracranial ORR (patients with baseline CNS mets) 82%23%-[21]
Intracranial Complete Response (patients with baseline CNS mets) 71%8%-[21]

Experimental Protocols

Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of this compound against wild-type and mutant ALK and ROS1 kinases.

Methodology (Biochemical Kinase Assay):

  • Recombinant human ALK or ROS1 kinase domains (wild-type or mutant) are used.

  • The kinase reaction is typically initiated in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

  • This compound is added at various concentrations to determine its inhibitory effect.

  • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (33P-ATP) or fluorescence-based detection.

  • Data are plotted as a percentage of inhibition versus log-transformed inhibitor concentration to calculate Ki or IC50 values.

Cellular Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells driven by ALK or ROS1 fusion proteins.

Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

  • Engineered cell lines (e.g., Ba/F3 cells expressing EML4-ALK or various mutants) or human NSCLC cell lines (e.g., H3122, HCC78) are seeded in 96-well plates.[22][23]

  • Cells are incubated with serial dilutions of this compound for a specified period (typically 72 hours).[22][24]

  • The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Luminescence is measured using a plate reader.

  • Dose-response curves are generated to determine the IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%.[22]

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of this compound in animal models of ALK- or ROS1-driven cancer.

Methodology (Xenograft Mouse Model):

  • Human NSCLC cells (e.g., H3122) or engineered Ba/F3 cells expressing ALK/ROS1 fusions are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[19][20] The control group receives a vehicle solution.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).

  • Efficacy is assessed by comparing tumor growth inhibition between the this compound-treated and control groups.

Experimental Workflow for Preclinical Evaluation

G Biochem Biochemical Kinase Assay (Determine Ki) Cellular Cellular Proliferation Assay (Determine IC50) Biochem->Cellular Informs Western Western Blot (Target Engagement) Cellular->Western Confirms Mechanism Xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) Cellular->Xenograft Predicts Efficacy PK Pharmacokinetic Studies (ADME Properties) Xenograft->PK Correlates with Clinical Clinical Trials Xenograft->Clinical Leads to Tox Toxicology Studies (Safety Profile) PK->Tox Guides Dosing PK->Clinical Leads to Tox->Clinical Leads to

Caption: Preclinical experimental workflow for this compound.

Conclusion

The discovery and development of this compound exemplify a successful application of rational, structure-based drug design to address significant clinical challenges in oncology. By specifically engineering a molecule to overcome known resistance mechanisms and to penetrate the central nervous system, researchers have provided a highly effective therapeutic option for patients with ALK- and ROS1-positive NSCLC. The comprehensive preclinical and clinical data underscore its potent and broad-spectrum activity, establishing this compound as a critical component in the treatment armamentarium for this patient population. Continued research into mechanisms of resistance to this compound itself will be crucial for the development of next-generation inhibitors and combination strategies to further improve patient outcomes.

References

The Structure-Activity Relationship of Lorlatinib: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lorlatinib (PF-06463922) is a third-generation, macrocyclic, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] Developed to address the clinical challenges of acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the central nervous system (CNS), this compound exhibits a unique pharmacological profile.[4][5] Its design was a direct response to the emergence of solvent-front mutations in the ALK kinase domain, most notably the G1202R mutation, which confers broad resistance to second-generation ALK tyrosine kinase inhibitors (TKIs).[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that culminated in the discovery of this compound, detailing the impact of structural modifications on its potency, selectivity, and ability to overcome resistance. This document also outlines the key experimental protocols employed in its evaluation and the signaling pathways it targets.

Introduction: The Rationale for a Third-Generation ALK Inhibitor

The development of targeted therapies against ALK fusion proteins has revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC). However, the clinical efficacy of first-generation (crizotinib) and second-generation (alectinib, ceritinib, brigatinib) ALK inhibitors is often limited by the development of acquired resistance.[4][5] A primary mechanism of this resistance is the emergence of secondary mutations within the ALK kinase domain.[4] The G1202R mutation, in particular, proved to be a significant clinical hurdle, rendering previous inhibitors ineffective.[4] Furthermore, the brain is a common site for metastatic progression, highlighting the need for ALK inhibitors with improved CNS penetration.[4]

The discovery of this compound was the result of a deliberate, structure-based drug design strategy aimed at creating a potent, selective, and brain-penetrant ALK inhibitor with broad-spectrum activity against known resistance mutations.[1][6] The innovative macrocyclic structure of this compound is a key feature that distinguishes it from its predecessors and is fundamental to its unique therapeutic properties.[1][6]

Core Structure and Key Pharmacophoric Features

This compound is a macrocyclic compound characterized by a 12-membered ring that constrains the molecule into a specific bioactive conformation. This macrocycle is fused to a 7-amino-3-cyano-pyrazole moiety, which serves as a key pharmacophore, and a fluorinated phenyl ring.

The macrocyclic design was instrumental in achieving the desired pharmacological profile. It provided a rigid scaffold that could be optimized for high-affinity binding to the ATP pocket of both wild-type and mutant ALK, while also conferring favorable physicochemical properties for oral bioavailability and CNS penetration.[1]

Structure-Activity Relationship (SAR) Studies

The SAR studies of this compound and its analogs focused on optimizing potency against wild-type ALK and a panel of clinically relevant resistance mutations, while also fine-tuning selectivity and pharmacokinetic properties.

The Pyrazole Nitrile Group: A Key Determinant of Selectivity

A critical finding in the early SAR studies was the role of the nitrile group on the pyrazole ring. While bulkier substituents at this position could increase potency against ALK, the nitrile group was found to be optimal for achieving selectivity against other kinases, such as TrkB.[7] This balance between potency and selectivity was a key consideration in the selection of this compound as the clinical candidate.

The Macrocyclic Ring: Impact on Potency and Resistance Profile

The macrocyclic scaffold was systematically modified to explore its impact on biological activity. The size and composition of the macrocycle were found to be critical for maintaining potency against a wide range of ALK mutations. The final 12-membered ring of this compound was optimized to fit within the ATP-binding site of ALK, even in the presence of sterically bulky resistance mutations like G1202R.

SAR of this compound Analogs Against Compound Mutations

More recent studies have explored the SAR of this compound analogs against complex, compound mutations in the ALK kinase domain that can arise after treatment with this compound. These studies have identified analogs with differential activity against various compound mutations. For example, certain analogs show enhanced potency against G1202R-containing compound mutations, while others are more effective against I1171N/S-based compound mutations.[6] This highlights the potential for developing next-generation ALK inhibitors tailored to specific resistance profiles.

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activity of this compound and selected analogs against wild-type ALK and various mutant forms.

Table 1: In Vitro Activity of this compound Against ALK and ROS1

TargetAssay TypeIC50 / Ki (nM)
Wild-type ALKKi<0.07
ALK L1196MKi0.7
ALK L1196MIC50 (Phosphorylation)15-43
ALK G1269AIC50 (Phosphorylation)14-80
ALK I1151TinsIC50 (Phosphorylation)38-50
ALK G1202RIC50 (Phosphorylation)77-113
ROS1Ki<0.025
Data sourced from MedChemExpress.[8]

Table 2: Cellular IC50 Values of this compound and Analogs Against Single and Compound ALK Mutations

ALK StatusThis compound IC50 (nM)Analog LA7 IC50 (nM)Analog LA9 IC50 (nM)
EML4-ALK WT1.81.51.7
EML4-ALK G1202R37.025.012.0
EML4-ALK I1171N18.07.022.0
EML4-ALK I1171S22.09.025.0
EML4-ALK L1196M18.015.010.0
EML4-ALK G1202R + I1171N1116.0850.0350.0
EML4-ALK G1202R + L1196M1116.0--
Data adapted from "Analysis of this compound analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer".[6][9]

Experimental Protocols

The discovery and development of this compound involved a suite of standardized and specialized experimental protocols to assess its synthesis, biochemical activity, cellular effects, and in vivo efficacy.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that utilizes a convergent approach, culminating in a key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the characteristic 12-membered ring.[1][4]

Key Synthetic Steps:

  • Preparation of the Aminopyrazole Fragment: This involves the bis-bromination of a pyrazole ester, followed by N-methylation and conversion of the ester to a nitrile.[1]

  • Preparation of the Borylated Aryl Fragment: This fragment is prepared through an enantioselective reduction of a commercial ketone, followed by the formation of a pyridine ether linkage, carbonylation, bromination, and a Miyaura borylation.[1][4]

  • Suzuki Cross-Coupling: The aminopyrazole and borylated aryl fragments are coupled using a palladium catalyst.[4]

  • Macrolactamization: The final macrocyclic ring is formed via an amide bond formation, typically using a coupling reagent such as HATU under high-dilution conditions to favor the intramolecular reaction.[1][4]

In Vitro Kinase Inhibition Assays

Biochemical assays are employed to determine the direct inhibitory activity of this compound and its analogs against purified ALK and ROS1 kinase domains.

General Protocol (Luminescent Kinase Assay, e.g., ADP-Glo™):

  • Reagents: Recombinant human wild-type or mutant ALK/ROS1 kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and the test compound (this compound or analog).

  • Procedure:

    • The kinase, substrate, and test compound are incubated in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luciferase-based detection system.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the on-target activity of this compound in a more physiologically relevant context.

Cell Viability and Proliferation Assays (e.g., CellTiter-Glo®, MTT):

  • Cell Lines: Ba/F3 murine pro-B cells engineered to express various EML4-ALK fusion proteins (wild-type and mutant) are commonly used. Human NSCLC cell lines harboring ALK rearrangements (e.g., H3122) are also employed.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere or stabilize.

    • The cells are treated with a range of concentrations of the test compound.

    • After a defined incubation period (typically 72 hours), a reagent that measures cell viability (e.g., by quantifying ATP levels or metabolic activity) is added.

    • The signal (luminescence or absorbance) is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth or viability by 50%, is determined.

Target Engagement Assays (Western Blotting):

  • Procedure:

    • ALK-positive cells are treated with the test compound for a specified duration.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • The levels of phosphorylated ALK (pALK) and total ALK are detected using specific antibodies.

  • Analysis: A reduction in the pALK/total ALK ratio indicates target engagement and inhibition of ALK kinase activity.

In Vivo Efficacy Models

Subcutaneous xenograft models in immunocompromised mice are used to assess the anti-tumor activity of this compound in vivo.

General Protocol:

  • Model: Human ALK-positive NSCLC cells are implanted subcutaneously into mice.

  • Treatment: Once tumors reach a specified volume, mice are randomized to receive either vehicle control or this compound, administered orally.

  • Endpoints: Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pALK).

  • Analysis: The efficacy of this compound is determined by its ability to inhibit tumor growth compared to the control group.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the kinase activity of ALK and ROS1, thereby blocking downstream signaling pathways that are critical for cancer cell proliferation and survival.

// Nodes Ligand [label="Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; ALK [label="ALK Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> ALK [label="Activation"]; ALK -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"];

ALK -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"];

ALK -> JAK [color="#5F6368"]; JAK -> STAT3 [color="#5F6368"]; STAT3 -> Proliferation [color="#5F6368"];

ALK -> PLCg [color="#5F6368"]; PLCg -> Proliferation [color="#5F6368"];

This compound -> ALK [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; }

Figure 1: Simplified ALK signaling pathway and the inhibitory action of this compound.

ALK activation, either through ligand binding or as a result of an oncogenic fusion event, leads to the autophosphorylation of its kinase domain. This, in turn, triggers the activation of several key downstream signaling cascades, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival.

  • PI3K-AKT-mTOR Pathway: This cascade is a critical regulator of cell growth, metabolism, and survival.

  • JAK-STAT Pathway: This pathway is involved in the transcriptional regulation of genes that control cell survival and proliferation.

  • PLCγ Pathway: Activation of PLCγ leads to the generation of second messengers that influence various cellular processes.

By inhibiting ALK, this compound effectively shuts down these pro-oncogenic signaling networks, leading to the inhibition of tumor cell growth and the induction of apoptosis.

Mechanisms of Resistance to this compound

Despite its broad activity, resistance to this compound can develop through several mechanisms:

  • On-Target (ALK-dependent) Resistance: This typically involves the acquisition of new, compound mutations in the ALK kinase domain that reduce the binding affinity of this compound.[10][11] Examples include G1202R/G1269A and C1156F/L1198F.[11]

  • Off-Target (ALK-independent) Resistance: This occurs through the activation of bypass signaling pathways that circumvent the need for ALK signaling.[10][11] Examples include the hyperactivation of EGFR or the PI3K/AKT and RAS/MAPK pathways through other mechanisms.[11]

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// Edges Start -> SBDD [color="#5F6368"]; SBDD -> Biochem [color="#5F6368"]; Biochem -> CellBased [color="#5F6368"]; CellBased -> LeadOp [label="SAR Data", color="#5F6368"]; LeadOp -> SBDD [label="Iterative Design", color="#5F6368"]; LeadOp -> InVivo [label="Optimized Compounds", color="#5F6368"]; InVivo -> PKPD [color="#5F6368"]; PKPD -> LeadOp [label="In Vivo Data", color="#5F6368"]; LeadOp -> Candidate [label="Final Selection", color="#5F6368"]; Candidate -> Clinical [color="#5F6368"]; Clinical -> Approval [color="#5F6368"]; }

Figure 2: General experimental workflow for the discovery and development of this compound.

Conclusion

The discovery of this compound is a landmark achievement in rational drug design, demonstrating how a deep understanding of resistance mechanisms can guide the development of highly effective targeted therapies. The unique macrocyclic structure of this compound is central to its ability to overcome a broad range of ALK resistance mutations, including the formidable G1202R mutation, and to effectively treat CNS metastases. The ongoing study of this compound's SAR, particularly in the context of emerging compound mutations, will continue to inform the design of the next generation of ALK inhibitors, with the goal of further extending the survival of patients with ALK-positive cancers. This technical guide provides a foundational understanding of the key SAR principles and experimental methodologies that underpinned the successful development of this important therapeutic agent.

References

A Deep Dive into the Preclinical Pharmacology of Lorlatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib (PF-06463922) is a third-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI) that potently targets Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1) rearrangements.[1][2] Developed to address the challenges of acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier, this compound has demonstrated significant preclinical and clinical activity in ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC).[3][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and its activity against a wide spectrum of resistance mutations.

Mechanism of Action

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling.[1] This blockade disrupts key cellular pathways involved in cell proliferation, survival, and growth, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][6][7][8] A distinguishing feature of this compound is its macrocyclic structure, which contributes to its high potency and ability to overcome steric hindrance posed by certain resistance mutations that limit the efficacy of its predecessors.[2]

In Vitro Activity

The preclinical efficacy of this compound has been extensively evaluated in a variety of in vitro models, including enzymatic assays and cell-based proliferation and phosphorylation assays.

Kinase Inhibition

This compound demonstrates potent inhibitory activity against wild-type ALK and ROS1, as well as a broad range of clinically relevant ALK resistance mutations.

Table 1: Biochemical IC50 Values of this compound Against Various Kinases

Kinase TargetIC50 (nM)Reference(s)
ALK (wild-type)<0.07[9]
ROS1 (wild-type)<0.02[9]
ALK L1196M0.7[9]
ALK G1202R80[8]
ALK G1269A--
ALK F1174L--
Crizotinib-resistant ALK mutantsPotent Inhibition[10]
Alectinib-resistant ALK mutantsPotent Inhibition[10]
Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines driven by ALK or ROS1 fusions, including those harboring resistance mutations.

Table 2: Cellular IC50 Values of this compound in ALK/ROS1-Driven Cell Lines

Cell LineGenetic AlterationCellular IC50 (nM)Reference(s)
Ba/F3 EML4-ALK v1EML4-ALK-[10]
Ba/F3 EML4-ALK G1202REML4-ALK G1202R37[10]
Ba/F3 EML4-ALK L1196MEML4-ALK L1196M18[10]
H3122EML4-ALK-[10]
KellyALK F1174L-[11]
CHLA-20ALK R1275Q-[11]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have consistently demonstrated the potent anti-tumor activity of this compound.

Tumor Growth Inhibition in Xenograft Models

This compound has shown significant, dose-dependent tumor growth inhibition in mice bearing tumors derived from human NSCLC cell lines with ALK or ROS1 rearrangements. Notably, its efficacy extends to models with intracranial tumors, highlighting its ability to cross the blood-brain barrier.[12][13]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Tumor Model (Cell Line)Dosing RegimenTumor Growth Inhibition (%)Reference(s)
Karpas-299 (NPM-ALK)0.5 mg/kg, twice dailyFull regression[12]
EML4-ALK xenografts-Significant[13]
Intracranial ALK-positive tumor models-Antitumor activity[13]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species, providing insights into its absorption, distribution, metabolism, and excretion. A key feature is its excellent penetration of the central nervous system (CNS).

Table 4: Preclinical Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference(s)
Tmax (oral, 10 mg/kg)0.625 ± 0.231 h[14]
Cmax (oral, 10 mg/kg)2705.683 ± 539.779 µg/L[14]
Brain-to-Plasma Ratio (rat)0.82[15]
CSF-to-Free Plasma Ratio (human)~0.75-0.77[16][17][18]

Experimental Protocols

Biochemical Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Methodology:

  • Recombinant ALK or ROS1 kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

  • Serial dilutions of this compound are added to the reaction wells.

  • The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

  • The extent of substrate phosphorylation is quantified using methods such as radiometric assays (incorporation of ³²P), fluorescence-based assays, or luminescence-based ATP consumption assays (e.g., ADP-Glo).

  • IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell Viability/Proliferation Assay

Principle: This assay assesses the effect of a compound on the viability and/or proliferation of cancer cells in culture.

Methodology:

  • ALK- or ROS1-driven cancer cell lines are seeded into 96-well plates and allowed to attach overnight.

  • Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as resazurin, MTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo).

  • The signal, which is proportional to the number of viable cells, is read using a microplate reader.

  • IC50 values are calculated by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.[19]

Western Blotting for ALK Phosphorylation

Principle: This technique is used to detect and quantify the levels of phosphorylated ALK and downstream signaling proteins, providing a direct measure of the inhibitor's on-target effect within the cell.

Methodology:

  • ALK-positive cancer cells are treated with various concentrations of this compound for a specified time.

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ALK (p-ALK).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The signal is detected using a chemiluminescent substrate and imaged.

  • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total ALK or a housekeeping protein like GAPDH or β-actin.[6][20][21][22]

In Vivo Tumor Xenograft Study

Principle: This study evaluates the anti-tumor efficacy of a compound in a living organism, typically in immunocompromised mice bearing human tumors.

Methodology:

  • Human cancer cells harboring ALK or ROS1 rearrangements are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Once tumors reach a predetermined size, the mice are randomized into treatment and control (vehicle) groups.

  • This compound is administered orally at various doses and schedules.

  • Tumor volume is measured regularly with calipers throughout the study.

  • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).[12][23][24]

Visualizations

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ALK

Caption: ALK Signaling Pathway and Inhibition by this compound.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 SHP2 SHP2 ROS1->SHP2 P PI3K PI3K ROS1->PI3K P JAK JAK ROS1->JAK P GRB2 GRB2 SHP2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ROS1

Caption: ROS1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay Cell_Assay Cell-Based Proliferation/ Phosphorylation Assays Kinase_Assay->Cell_Assay Identifies Potent Inhibitors Xenograft Tumor Xenograft Model Cell_Assay->Xenograft Confirms Cellular Activity PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Efficacy Efficacy Assessment (Tumor Growth Inhibition) PK_PD->Efficacy Toxicity Toxicity Profile Efficacy->Toxicity

Caption: Preclinical Experimental Workflow for this compound Evaluation.

Resistance_Mechanism cluster_alk ALK Kinase Domain cluster_inhibitors ALK Inhibitors cluster_outcome Treatment Outcome WT_ALK Wild-Type ALK Mutant_ALK Resistant Mutant ALK (e.g., G1202R) WT_ALK->Mutant_ALK Develops Mutation Response Tumor Response WT_ALK->Response Leads to Resistance Drug Resistance Mutant_ALK->Resistance Leads to Overcome_Resistance Resistance Overcome Mutant_ALK->Overcome_Resistance Treatment with this compound Gen1_2_TKI 1st/2nd Gen TKIs Gen1_2_TKI->WT_ALK Inhibition Gen1_2_TKI->Mutant_ALK Ineffective This compound This compound This compound->Mutant_ALK Effective Inhibition

Caption: this compound Overcoming Acquired Resistance to Prior TKIs.

Conclusion

The preclinical data for this compound robustly support its clinical development and use in ALK- and ROS1-positive NSCLC. Its high potency against wild-type and a wide array of mutant kinases, coupled with its excellent CNS penetration, positions it as a critical therapeutic option, particularly for patients who have developed resistance to earlier-generation TKIs or those with brain metastases. The detailed methodologies and comprehensive data presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to further understand and optimize the use of this important targeted therapy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Target Profile and Kinase Selectivity of Lorlatinib

Introduction

This compound (PF-06463922) is a third-generation, orally active, ATP-competitive, and macrocyclic tyrosine kinase inhibitor (TKI).[1][2][3] It is a potent, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[3][4][5] Developed by Pfizer, this compound was specifically designed to penetrate the blood-brain barrier and to be effective against a wide range of ALK resistance mutations that emerge during treatment with first- and second-generation ALK inhibitors.[2][3][6] This guide provides a detailed overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.

Core Target Profile: ALK and ROS1 Kinases

This compound is a highly potent inhibitor of both wild-type and various mutant forms of ALK and ROS1 kinases.[5][7] Its macrocyclic structure allows for a more effective and stable binding within the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity.[1][8] This action blocks downstream signaling pathways that are critical for cell proliferation and survival in tumors driven by these oncogenes.[1][8]

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The tables below summarize its potency against key targets.

Table 1: this compound Inhibitory Activity against ALK and ROS1
TargetAssay TypeMetricValue (nM)
ROS1BiochemicalKi<0.025
Wild-type ALKBiochemicalKi<0.07
ALK L1196MBiochemicalKi0.7
EML4-ALK L1196MCellular (Phosphorylation)IC5015 - 43
EML4-ALK G1269ACellular (Phosphorylation)IC5014 - 80
EML4-ALK I1151TinsCellular (Phosphorylation)IC5038 - 50
EML4-ALK G1202RCellular (Phosphorylation)IC5077 - 113

Data sourced from MedChemExpress and other preclinical studies.[9]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. This compound has been profiled against large panels of kinases to determine its selectivity.

In a biochemical assay against 206 recombinant kinases, only a small number of off-target kinases demonstrated significant inhibition, with selectivity margins of less than 100-fold compared to the ALK-L1196M gatekeeper mutant.[1] This high degree of selectivity is a key feature of its design.

Table 2: Off-Target Kinase Activity of this compound
Kinase TargetNotes
TYK1Identified as an in vitro target.
FERIdentified as an in vitro target.
FPSIdentified as an in vitro target.
TRKAIdentified as an in vitro target.
TRKBIdentified as an in vitro target.
TRKCIdentified as an in vitro target.
FAKIdentified as an in vitro target.
FAK2Identified as an in vitro target.
ACKIdentified as an in vitro target.

This list includes kinases identified as in vitro targets of this compound.[7][10] Specific inhibitory concentrations for these off-targets are not consistently reported in publicly available literature.

Signaling Pathways and Mechanism of Action

Aberrant activation of ALK and ROS1 fusion proteins leads to the hyperactivation of multiple downstream signaling pathways that promote cell growth, proliferation, and survival.[11] this compound functions by binding to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of these critical pathways.[8]

ALK Signaling Pathway Inhibition

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->ALK

Caption: ALK signaling pathway and its inhibition by this compound.

ROS1 Signaling Pathway Inhibition

ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein RAS_MAPK RAS-MAPK Pathway (ERK) ROS1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ROS1->PI3K_AKT JAK_STAT JAK-STAT Pathway ROS1->JAK_STAT Survival Gene Transcription (Cell Survival, Growth) RAS_MAPK->Survival PI3K_AKT->Survival JAK_STAT->Survival This compound This compound This compound->ROS1

Caption: ROS1 signaling pathway and its inhibition by this compound.

Resistance to this compound

Despite its broad activity, resistance to this compound can emerge. Mechanisms of resistance are broadly categorized as on-target (involving new mutations in the ALK kinase domain) or off-target (activation of bypass signaling pathways).[12]

  • On-Target Resistance: Sequential therapy with multiple ALK inhibitors can lead to the development of compound mutations (two or more mutations on the same ALK allele).[11][13] While this compound is effective against most single mutations, certain compound mutations, such as G1202R+L1196M, can confer a high level of resistance.[14]

  • Off-Target Resistance: In some cases, resistance is driven by the activation of alternative signaling pathways that bypass the need for ALK signaling, such as mutations in MAP3K1 or NRAS.[12] Primary resistance to this compound is often mediated by these off-target mechanisms.[12]

Experimental Methodologies

The characterization of this compound's target profile and selectivity relies on a suite of standardized biochemical and cell-based assays.

Biochemical Kinase Assays
  • Objective: To determine the direct inhibitory activity (e.g., Ki or IC50) of this compound against purified recombinant kinases.

  • Methodology: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. Detection methods can include radiometric assays (measuring incorporation of 32P-ATP or 33P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays (e.g., ADP-Glo). This compound's selectivity was evaluated against a panel of over 200 kinases using such methods.[1]

Cellular Phosphorylation Assays
  • Objective: To measure the ability of this compound to inhibit the autophosphorylation of a target kinase within a cellular context.

  • Methodology: Genetically engineered cell lines (e.g., murine NIH-3T3 or Ba/F3) are created to express a specific ALK or ROS1 fusion protein (wild-type or mutant).[1] These cells are treated with a range of this compound concentrations. Following treatment, cell lysates are prepared and the level of phosphorylated kinase is quantified using methods like sandwich ELISA or Western blotting with phospho-specific antibodies.[15]

Cell Viability and Proliferation Assays
  • Objective: To assess the effect of this compound on the survival and growth of cancer cells driven by ALK or ROS1.

  • Methodology: Cancer cell lines (e.g., Ba/F3 expressing EML4-ALK mutants) are cultured in the presence of serial dilutions of this compound for a defined period (e.g., 48-72 hours).[11] Cell viability is then measured using assays that quantify metabolic activity or ATP content, such as CellTiter-Glo (luminescence), MTT/XTT (colorimetric), or SRB/CCK8 assays.[11][15] The IC50 value for cell growth inhibition is then calculated.

Western Blot Analysis
  • Objective: To qualitatively or semi-quantitatively assess the inhibition of the target kinase and its downstream signaling effectors.

  • Methodology: Cells are treated with this compound, lysed, and the proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against the phosphorylated and total forms of the target kinase (e.g., p-ALK, total ALK) and downstream proteins (e.g., p-AKT, p-ERK, p-S6).[11] This method confirms that the drug engages its target and effectively blocks the intended signaling cascade.

Experimental Workflow for TKI Characterization

TKI_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models cluster_resistance Resistance Studies a Biochemical Kinase Assay (Determine Ki, IC50 vs. Panel) b Selectivity Profiling (>200 Kinases) a->b c Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) b->c d Cell Viability Assay (e.g., CellTiter-Glo) c->d e Downstream Pathway Analysis (p-AKT, p-ERK) d->e h Accelerated Mutagenesis Screening (Identify Resistance Mutations) d->h f Xenograft Tumor Models (Efficacy & Tolerability) e->f g Pharmacokinetic Studies (Blood-Brain Barrier Penetration) f->g

Caption: A typical workflow for characterizing a tyrosine kinase inhibitor.

Conclusion

This compound is a highly potent and selective third-generation TKI targeting ALK and ROS1. Its chemical structure confers significant advantages, including broad activity against numerous resistance mutations and the ability to penetrate the central nervous system. A comprehensive understanding of its target profile, selectivity, and the mechanisms by which resistance can develop is essential for its optimal clinical application and for the development of next-generation therapeutic strategies. The methodologies outlined in this guide represent the standard approaches for the preclinical and clinical characterization of targeted kinase inhibitors like this compound.

References

Navigating the Barrier: A Technical Guide to the CNS Penetration of Lorlatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which has demonstrated robust and durable intracranial activity in patients with non-small cell lung cancer (NSCLC), a disease state where the development of brain metastases is a common and challenging complication[1][2]. The profound efficacy of this compound in treating and preventing central nervous system (CNS) lesions stems from its rational design to overcome the blood-brain barrier (BBB), a formidable obstacle for most systemic therapies[1][2][3][4]. This technical guide provides an in-depth exploration of the multifaceted mechanisms governing this compound's ability to penetrate the CNS, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological and experimental processes.

Core Mechanisms of Blood-Brain Barrier Penetration

The superior CNS penetration of this compound is not attributed to a single characteristic but rather a combination of optimized physicochemical properties, nuanced interactions with efflux transporters, and a novel mechanism involving the modulation of the BBB's structural integrity.

Physicochemical Properties Optimized for CNS Entry

This compound's molecular structure was engineered to possess properties conducive to crossing the lipophilic BBB. Unlike many kinase inhibitors that are often large and polar, this compound's design balances the structural requirements for potent kinase inhibition with the physicochemical characteristics favorable for CNS penetration[5]. Its macrocyclic structure contributes to a more lipophilic character compared to its predecessors like crizotinib[6].

ParameterValueImplication for BBB Penetration
Molecular Weight 406.41 g/mol [7]Favorable (Generally < 500 Da is preferred)
Partition Coefficient (logP) ~2.4[7]Favorable (Within the optimal range for CNS drugs)
Protein Binding (Human Plasma) 66%[6][8]Moderate; allows for a significant unbound fraction to cross the BBB
Blood-to-Plasma Ratio 0.99[8][9]Indicates near-equal distribution between red blood cells and plasma
Table 1: Key Physicochemical Properties of this compound.
Interaction with BBB Efflux Transporters

A critical hurdle for CNS drug delivery is the presence of active efflux transporters at the BBB, primarily P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), which actively pump xenobiotics back into the bloodstream. This compound was specifically designed to be a poor substrate for these transporters. While not entirely devoid of interaction, its affinity for P-gp and BCRP is significantly lower than that of earlier-generation TKIs, resulting in substantially reduced efflux.

In vitro studies using Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporters quantify this property. The efflux ratio (ER), calculated as the ratio of basal-to-apical permeability over apical-to-basal permeability, indicates the degree of active efflux. An ER greater than 2 is typically considered indicative of active transport. This compound demonstrates ER values close to this threshold, confirming it is only a weak substrate. Furthermore, in vivo studies using P-gp knockout mice revealed a 4-fold increase in this compound brain accumulation compared to wild-type mice, confirming that P-gp does restrict its entry to some extent, but this can be effectively reversed by co-administration of a P-gp inhibitor like elacridar.

Interestingly, while this compound is a poor substrate, it has also been identified as a moderate inducer of P-gp at steady state. This dual characteristic—low substrate affinity and induction of the transporter—is a complex interplay that warrants consideration in drug-drug interaction studies.

Novel Mechanism: Modulation of BBB Tight Junctions

Recent research has unveiled a more active role for this compound in modulating the BBB. Studies in rat models have shown that this compound administration can increase the permeability of the BBB itself[6][7][8]. The proposed mechanism involves the downregulation of Secreted Phosphoprotein 1 (SPP1) gene expression in endothelial cells of the BBB[7][8]. This downregulation leads to a subsequent reduction in the production of Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β)[6][7][8]. These signaling molecules are crucial for maintaining the integrity of the tight junctions between endothelial cells. By inhibiting this pathway, this compound leads to a decrease in the expression of key tight junction proteins, such as Claudin, effectively reducing the "tightness" of the barrier and facilitating its own entry[7][8]. This finding suggests this compound's brain exposure may be enhanced by a BBB disruption-driven mechanism, in addition to its inherent permeability[6].

G cluster_bbb BBB Endothelial Cell This compound This compound SPP1 SPP1 Gene Expression This compound->SPP1 inhibits VEGF VEGF SPP1->VEGF regulates TGFB TGF-β SPP1->TGFB regulates Claudin Claudin Expression VEGF->Claudin maintains TGFB->Claudin maintains BBB_Perm Increased BBB Permeability Claudin->BBB_Perm leads to G cluster_prep Preparation cluster_assay Permeability Assay (37°C) cluster_analysis Analysis Seed Seed MDCK-MDR1 cells on Transwell inserts Culture Culture for 4-7 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Add_A Add this compound to Apical side TEER->Add_A Add_B Add this compound to Basolateral side TEER->Add_B Sample_A Sample from Basolateral side Add_A->Sample_A A->B Transport Sample_B Sample from Apical side Add_B->Sample_B B->A Transport LCMS Quantify this compound (LC-MS/MS) Sample_A->LCMS Sample_B->LCMS Calc Calculate Papp (A->B, B->A) and Efflux Ratio LCMS->Calc G cluster_properties Molecular & Physicochemical Properties cluster_mechanisms BBB Interaction Mechanisms cluster_outcome Pharmacokinetic & Clinical Outcome Macrocycle Macrocyclic Structure Passive Enhanced Passive Diffusion Macrocycle->Passive Lipophilicity Optimal Lipophilicity (logP ≈ 2.4) Lipophilicity->Passive MW Low Molecular Weight (406 g/mol) MW->Passive High_Kp High Brain-to-Plasma Ratio (Kp ≈ 0.7-0.8) Passive->High_Kp Efflux Weak Substrate for P-gp / BCRP Efflux Efflux->High_Kp Modulation Active BBB Modulation (SPP1 Pathway Inhibition) Modulation->High_Kp High_CSF High CSF-to-Plasma Ratio (≈ 0.77) High_Kp->High_CSF Efficacy Robust Intracranial Efficacy High_CSF->Efficacy

References

Lorlatinib's Activity on ROS1 Fusion Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS1 proto-oncogene 1 (ROS1) gene rearrangements define a distinct molecular subgroup of non-small cell lung cancer (NSCLC), occurring in approximately 1-2% of patients, particularly in younger, never-smokers with adenocarcinoma histology.[1][2] These rearrangements lead to the expression of fusion proteins with a constitutively active ROS1 tyrosine kinase domain, which drives oncogenic signaling through various downstream pathways.[1][3] Lorlatinib (PF-06463922) is a third-generation, orally administered, ATP-competitive, and highly brain-penetrant tyrosine kinase inhibitor (TKI) that targets both anaplastic lymphoma kinase (ALK) and ROS1.[4][5][6] It was specifically designed to overcome resistance to earlier-generation TKIs and to effectively cross the blood-brain barrier, a common site of metastasis in ROS1-positive NSCLC.[4][7][8] This guide provides a comprehensive technical overview of the preclinical and clinical activity of this compound against ROS1 fusion proteins.

Mechanism of Action

This compound functions as a potent, reversible, ATP-competitive inhibitor of the ROS1 tyrosine kinase.[4][5] By binding to the ATP-binding pocket of the ROS1 kinase domain, this compound blocks its autophosphorylation and subsequent activation.[5][7] This inhibition disrupts the downstream signaling cascades that are critical for the proliferation and survival of cancer cells driven by ROS1 fusions.[4][7]

The primary signaling pathways activated by ROS1 fusion proteins and subsequently inhibited by this compound include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation.[3][9][10]

  • PI3K/AKT/mTOR Pathway: Vital for cell growth, survival, and proliferation.[3][7][9]

  • JAK/STAT Pathway (specifically STAT3): Involved in cell survival and proliferation.[3][9][10]

  • SHP-2 Signaling: An upstream phosphatase involved in activating the MAPK pathway.[3]

// Edges this compound -> ROS1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits"]; ROS1 -> SHP2 [arrowhead=vee, color="#202124"]; ROS1 -> PI3K [arrowhead=vee, color="#202124"]; ROS1 -> JAK [arrowhead=vee, color="#202124"];

SHP2 -> RAS [arrowhead=vee, color="#202124"]; RAS -> RAF [arrowhead=vee, color="#202124"]; RAF -> MEK [arrowhead=vee, color="#202124"]; MEK -> ERK [arrowhead=vee, color="#202124"]; ERK -> Proliferation [arrowhead=vee, color="#202124"];

PI3K -> AKT [arrowhead=vee, color="#202124"]; AKT -> mTOR [arrowhead=vee, color="#202124"]; mTOR -> Proliferation [arrowhead=vee, color="#202124"];

JAK -> STAT3 [arrowhead=vee, color="#202124"]; STAT3 -> Proliferation [arrowhead=vee, color="#202124"]; } ROS1 Fusion Protein Signaling and this compound Inhibition.

Preclinical Activity of this compound on ROS1 Fusions

Preclinical studies have demonstrated this compound's potent inhibitory activity against wild-type ROS1 fusion proteins and various acquired resistance mutations.

In Vitro Potency

This compound exhibits subnanomolar cellular potency against a range of oncogenic ROS1 fusion variants, including CD74–ROS1, SLC34A2–ROS1, and FIG–ROS1, by inhibiting ROS1 autophosphorylation.[5] In Ba/F3 cells engineered to express different ROS1 fusions and mutations, this compound has shown significantly greater potency compared to first-generation inhibitors like crizotinib.[11] this compound also uniquely impacts focal adhesion signaling by dually targeting ROS1 and PYK2, which may contribute to its higher cellular potency.[12]

Cell Line / ROS1 VariantInhibitorIC50 (nmol/L)Reference
Ba/F3 CD74-ROS1 (Wild-Type)This compound0.7[11]
Ba/F3 CD74-ROS1 (Wild-Type)Crizotinib10.1[11]
Ba/F3 CD74-ROS1 (Wild-Type)Entrectinib1.1[11]
Ba/F3 CD74-ROS1 G2032RThis compound196.6[11]
Ba/F3 CD74-ROS1 G2032RCrizotinib1000+[11]
Ba/F3 CD74-ROS1 G2032REntrectinib1000+[11]
Ba/F3 CD74-ROS1 L2086FThis compound1000+[11]
Ba/F3 CD74-ROS1 G2032R/L2086FThis compound1000+[11]
Ba/F3 CD74-ROS1 S1986F/G2032R/L2086FThis compound1000+[11]

Table 1: In Vitro IC50 Values of ROS1 Tyrosine Kinase Inhibitors in Ba/F3 Cells.

Activity Against Resistance Mutations

A key feature of this compound is its activity against mutations that confer resistance to other TKIs. While it retains some activity against the common crizotinib-resistant G2032R solvent front mutation, its potency is reduced.[5][11] However, this compound is not sufficiently potent against ROS1 G2032R in a clinical context.[4][13] Preclinical models show that certain mutations, particularly the novel L2086F, confer a high degree of resistance to this compound.[11][14]

In Vivo Models

In vivo studies using tumor xenograft models have confirmed this compound's anti-tumor activity. It has shown efficacy in models of ROS1-positive NSCLC, including those with intracranial tumors, underscoring its ability to penetrate the blood-brain barrier.[15]

Clinical Efficacy of this compound in ROS1-Positive NSCLC

Clinical trials have established the efficacy of this compound in patients with advanced ROS1-positive NSCLC, both in those who are TKI-naïve and those who have been pre-treated with crizotinib.

A pivotal phase 1/2 study (NCT01970865) evaluated this compound in several patient cohorts.[16][17] In TKI-naïve patients, this compound demonstrated robust and durable responses.[16][18] While its activity was more modest in patients who had progressed on crizotinib, it still provided a meaningful clinical benefit, representing an important therapeutic option where few exist.[16][18] A key advantage observed across all patient groups is this compound's substantial intracranial activity.[1][16][18]

Patient CohortEndpointValueReference
TKI-Naïve (n=21) Objective Response Rate (ORR)62%[13][16]
Median Progression-Free Survival (PFS)21.0 months[18][19]
Intracranial ORR (n=11)64%[16][18]
Crizotinib-Pretreated (n=40) Objective Response Rate (ORR)35%[13][16]
Median Progression-Free Survival (PFS)8.5 months[18]
Intracranial ORR (n=24)50%[16][18]
Real-World (LORLATU study, n=80) Objective Response Rate (ORR)45%[1][20]
Median Progression-Free Survival (PFS)7.1 months[1][20]
Intracranial ORR72%[1][20]

Table 2: Summary of Clinical Efficacy of this compound in ROS1-Positive NSCLC.

The most common grade 3-4 treatment-related adverse events reported in clinical trials include hypertriglyceridemia and hypercholesterolemia.[16][17][21]

Mechanisms of Acquired Resistance to this compound

Despite the initial efficacy of this compound, acquired resistance is common.[13] Mechanisms of resistance are broadly categorized as on-target (within the ROS1 kinase domain) or off-target (bypass signaling pathways).

On-Target ROS1 Mutations

Mutations in the ROS1 kinase domain are a primary mechanism of resistance, identified in nearly half of this compound-resistant cases.[11][13]

  • ROS1 G2032R: The solvent front mutation is the most common on-target resistance mechanism to both crizotinib and this compound.[11][13][14]

  • ROS1 L2086F: A novel mutation identified in this compound-resistant patients that causes steric interference with drug binding.[11][14][22]

  • Compound Mutations: The acquisition of multiple ROS1 mutations (e.g., G2032R/L2086F) can confer high-level resistance.[11][22]

Off-Target Mechanisms

Bypass signaling pathways can also drive resistance independently of ROS1. These mechanisms include:

  • MET Amplification [11][22]

  • KRAS Mutations or Amplification [11][22]

  • Mutations in other MAPK pathway genes (e.g., NRAS, MAP2K1) [11][13]

// Edges Initial -> Progression [label="Acquired Resistance", color="#202124"]; Progression -> OnTarget [style=dashed, arrowhead=none, color="#202124"]; Progression -> OffTarget [style=dashed, arrowhead=none, color="#202124"];

OnTarget -> G2032R [color="#4285F4"]; OnTarget -> L2086F [color="#4285F4"]; OnTarget -> Compound [color="#4285F4"];

OffTarget -> MET [color="#FBBC05"]; OffTarget -> KRAS [color="#FBBC05"]; } Development of Resistance to this compound.

Experimental Protocols

This section outlines common methodologies used to evaluate the activity of this compound against ROS1 fusion proteins, based on published literature.

Generation of ROS1 Fusion-Expressing Cell Lines
  • Objective: To create stable cell lines for in vitro testing of TKI activity.

  • Methodology:

    • The cDNA for a specific ROS1 fusion (e.g., CD74-ROS1) is cloned into a retroviral or lentiviral expression vector.

    • Site-directed mutagenesis is used to introduce specific resistance mutations (e.g., G2032R, L2086F) into the ROS1 kinase domain.[11]

    • The vector is packaged into viral particles and used to transduce an IL-3-dependent murine hematopoietic cell line, such as Ba/F3.[11]

    • Transduced cells are selected in media lacking IL-3 but containing the appropriate selection antibiotic. Successful transformation renders the cells IL-3 independent for growth and survival, driven by the constitutively active ROS1 fusion protein.

    • Expression of the ROS1 fusion protein is confirmed by Western blot.

Cell Viability (IC50) Assays
  • Objective: To determine the concentration of this compound required to inhibit cell growth by 50%.

  • Methodology:

    • ROS1 fusion-expressing cells (e.g., Ba/F3-CD74-ROS1) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of this compound (or other TKIs) for a set period, typically 72 hours.[23]

    • Cell viability is measured using a colorimetric or fluorometric assay, such as Cell Counting Kit-8 (CCK8) or Sulforhodamine B (SRB).[23]

    • Absorbance or fluorescence is read using a plate reader.

    • Data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.

Immunoblotting (Western Blot)
  • Objective: To assess the inhibition of ROS1 autophosphorylation and downstream signaling pathways.

  • Methodology:

    • Cells are treated with various concentrations of this compound for a specified duration (e.g., 6 hours).[24]

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated ROS1 (p-ROS1), total ROS1, p-AKT, total AKT, p-ERK, and total ERK.[3][24]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Next-Generation Sequencing (NGS) of Tumor Biopsies
  • Objective: To identify on-target and off-target genetic alterations mediating clinical resistance.

  • Methodology:

    • Tumor tissue or plasma (for circulating tumor DNA) is collected from patients who have progressed on this compound.[11][13]

    • DNA is extracted from the samples.

    • Targeted gene panels or whole-exome sequencing (WES) is performed to analyze the coding regions of ROS1 and other key cancer-related genes (e.g., MET, KRAS, NRAS).[13][14]

    • Sequencing data is analyzed to identify single nucleotide variants, insertions/deletions, and copy number variations that may explain the mechanism of resistance.

Experimental_Workflow start Hypothesis: This compound activity on a specific ROS1 mutant cell_line 1. Generate Ba/F3 Cell Line Expressing ROS1 Mutant start->cell_line ic50 2. Determine IC50 (Cell Viability Assay) cell_line->ic50 western 3. Assess Pathway Inhibition (Western Blot for p-ROS1, p-AKT) ic50->western invivo 4. In Vivo Efficacy (Xenograft Model) western->invivo end Conclusion on Preclinical Activity invivo->end

Conclusion

This compound is a potent, third-generation ROS1 TKI with significant systemic and intracranial activity in patients with ROS1 fusion-positive NSCLC. It provides a crucial treatment option for both TKI-naïve patients and those who have progressed on crizotinib. However, the development of acquired resistance, primarily through on-target ROS1 mutations like G2032R and L2086F, remains a significant clinical challenge.[11][13] A thorough understanding of these resistance mechanisms, facilitated by the experimental protocols detailed in this guide, is essential for the development of next-generation ROS1 inhibitors and rational combination strategies to improve outcomes for patients with this rare form of lung cancer.[11][22]

References

The Molecular Underpinnings of Lorlatinib's Efficacy Against the ALK G1202R Mutation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular basis for the potent activity of lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), against the recalcitrant G1202R mutation. The emergence of the G1202R solvent-front mutation is a significant clinical challenge, conferring resistance to first and second-generation ALK inhibitors. This compound's unique structural features, however, enable it to effectively inhibit the kinase activity of ALK-G1202R, offering a critical therapeutic option for patients with resistant non-small cell lung cancer (NSCLC). This document synthesizes crystallographic data, molecular modeling studies, and in vitro experimental results to provide a comprehensive understanding of this crucial drug-target interaction.

Structural Basis of this compound's Potency

The G1202R mutation, located at the solvent front of the ATP-binding pocket of the ALK kinase domain, introduces a bulky, positively charged arginine residue. This substitution sterically hinders the binding of earlier-generation TKIs. This compound's macrocyclic and compact structure, however, allows it to circumvent this steric clash.

Three-dimensional modeling and molecular dynamics simulations reveal that the flexible arginine side chain at position 1202 can adopt a "pulled forward" conformation.[1] This reorientation is stabilized by interactions with neighboring acidic residues, specifically E1210 and D1203, as well as S1206.[1] This conformational adjustment of the G1202R mutant protein creates a binding pocket that can accommodate this compound, albeit with a reduced affinity compared to wild-type ALK.[1] The aminopyridine moiety of this compound's macrocycle forms critical hydrogen bonds with the hinge residues Glu1197 and Met1199, a conserved interaction for many kinase inhibitors.[2]

While this compound is potent against the single G1202R mutation, the acquisition of additional mutations, known as compound mutations (e.g., G1202R/L1196M), can lead to this compound resistance by further destabilizing the drug-target interaction.[3][4][5]

Quantitative Analysis of this compound's Potency

The efficacy of this compound against the ALK G1202R mutation has been quantified through various preclinical studies. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound against single and compound ALK mutations from cell-based assays.

ALK MutantThis compound IC50 (nM)Reference
G1202R37[3][5]
L1196M18[3][5]
G1202R/L1196M1,116[3][5]

These data clearly demonstrate that while this compound is highly potent against the single G1202R mutation, the compound G1202R/L1196M mutation confers significant resistance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the efficacy of this compound against ALK mutations.

Ba/F3 Cell Viability Assay

This assay is commonly used to determine the sensitivity of cells expressing specific ALK mutations to TKIs.

  • Cell Line Generation: The murine pro-B cell line, Ba/F3, which is dependent on IL-3 for survival, is engineered to express the EML4-ALK fusion protein with either the wild-type kinase domain or a specific mutation (e.g., G1202R). This is typically achieved through retroviral or lentiviral transduction.

  • Cell Culture: The transduced Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The expression of the EML4-ALK fusion protein renders the cells independent of IL-3.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or other TKIs for 48-72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis.

Next-Generation Sequencing (NGS) of Tumor Biopsies

NGS is employed to identify ALK mutations in tumor samples from patients who have developed resistance to ALK inhibitors.

  • Sample Collection and DNA Extraction: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or plasma-derived cell-free DNA (cfDNA) is collected from patients. DNA is then extracted using commercially available kits.

  • Library Preparation: The extracted DNA is used to prepare a sequencing library. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. For targeted sequencing, specific regions of the ALK gene are enriched using hybrid capture-based methods.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or MiSeq.

  • Data Analysis: The sequencing data is aligned to the human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the ALK gene. The identified mutations are then annotated to determine their potential clinical significance.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic interactions between this compound and the ALK kinase domain at an atomic level.

  • System Setup: A starting structure of the ALK kinase domain (either wild-type or mutant) in complex with this compound is prepared. This is often based on a crystal structure or a homology model. The complex is then solvated in a water box with appropriate ions to neutralize the system.

  • Simulation Parameters: The system is subjected to energy minimization to remove any steric clashes. This is followed by a period of heating and equilibration to bring the system to the desired temperature and pressure.

  • Production Run: A long-timescale MD simulation (typically in the nanosecond to microsecond range) is performed to sample the conformational landscape of the protein-ligand complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to understand the stability of the complex, the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts), and any conformational changes in the protein or the ligand.

Visualizations

The following diagrams illustrate key concepts related to the molecular basis of this compound's activity and the experimental workflows used to study it.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK G1202R Mutant RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

G1202R_Interaction G1202R G1202R (pulled forward) E1210 E1210 G1202R->E1210 Stabilizing Interaction D1203 D1203 G1202R->D1203 Stabilizing Interaction S1206 S1206 G1202R->S1206 Stabilizing Interaction Lorlatinib_Pocket This compound Binding Pocket Experimental_Workflow Patient Patient with This compound Resistance Biopsy Tumor Biopsy or Plasma Sample Patient->Biopsy NGS Next-Generation Sequencing Biopsy->NGS Mutation_ID Identify ALK Compound Mutations NGS->Mutation_ID Cell_Assay Ba/F3 Cell Viability Assay Mutation_ID->Cell_Assay MD_Sim Molecular Dynamics Simulations Mutation_ID->MD_Sim Data_Analysis Analyze Drug Potency and Binding Interactions Cell_Assay->Data_Analysis MD_Sim->Data_Analysis New_Therapy Inform Development of Next-Generation Inhibitors Data_Analysis->New_Therapy

References

The Initial Synthesis of Lorlatinib and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib (PF-06463922) is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements.[1][2] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs and those with brain metastases.[1][2] The unique macrocyclic structure of this compound was designed to provide broad-spectrum activity against various ALK resistance mutations, including the challenging G1202R mutation, while maintaining high selectivity and the ability to penetrate the central nervous system (CNS).[2] This technical guide provides a detailed overview of the initial synthesis pathways for this compound and its analogues, complete with experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Core Synthesis of this compound

The synthesis of this compound is a complex, multi-step process that has been optimized for large-scale production. The core structure is assembled through a convergent approach, featuring the preparation of two key fragments: an aminopyrazole nitrile fragment and a borylated aryl fragment. These fragments are then coupled via a Suzuki cross-coupling reaction, followed by a macrolactamization to form the characteristic 12-membered ring of this compound.[1][2]

Overall Synthetic Strategy

The overall synthetic strategy for this compound can be visualized as a convergent process where two complex intermediates are synthesized separately and then combined to form the macrocyclic core.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly A1 Pyrazole Ester A2 Dibromopyrazole A1->A2 Bis-bromination A3 N-Methylated Pyrazole A2->A3 N-methylation A4 Aminopyrazole Nitrile Fragment A3->A4 Amide formation & Dehydration C1 Coupled Intermediate A4->C1 Suzuki Coupling B1 Commercial Ketone B2 Chiral Alcohol B1->B2 Enantioselective Reduction B3 Pyridine Ether B2->B3 Ether Formation B4 Borylated Aryl Fragment B3->B4 Functionalization & Borylation B4->C1 C2 Linear Precursor C1->C2 Deprotection & Hydrolysis C3 This compound C2->C3 Macrolactamization

Overall synthetic strategy for this compound.
Experimental Protocols

The following protocols are summaries of procedures described in the scientific literature and are intended for informational purposes. For detailed, step-by-step instructions, please refer to the cited publications.[1][2][3]

1. Synthesis of the Aminopyrazole Nitrile Fragment

This multi-step synthesis begins with a commercially available pyrazole ester.

  • Bis-bromination: The pyrazole ester is subjected to bis-bromination to yield the corresponding dibromopyrazole derivative.

  • N-methylation: The dibromopyrazole is then reacted with a protected methylamine equivalent, introduced via treatment with a strong base like sodium hydride, to afford the N-methylated intermediate.

  • Functional Group Transformation: The ester group is hydrolyzed to a carboxylic acid, which is then converted to a primary amide. Subsequent dehydration of the amide yields the crucial aminopyrazole nitrile fragment.

2. Synthesis of the Borylated Aryl Fragment

This synthesis starts with a commercially available ketone.

  • Enantioselective Reduction: The ketone is enantioselectively reduced to the corresponding chiral alcohol. Biocatalytic methods employing ketoreductases have been found to be highly efficient for this transformation on a large scale.[2]

  • Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage.

  • Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is followed by bromination of the pyridine ring and protection of the amino group. Finally, a Miyaura borylation reaction is performed to generate the borylated aryl fragment required for the Suzuki coupling.

3. Suzuki Coupling and Final Assembly

  • Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are coupled via a palladium-catalyzed Suzuki reaction. Slow addition of the borylated fragment has been shown to minimize homocoupling side reactions.[2]

  • Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions, followed by a nitrile-sparing ester hydrolysis to yield the linear precursor for macrocyclization.

  • Macrolactamization: The final macrocyclic ring is formed through an amide bond formation. This is typically achieved under high dilution conditions using a coupling reagent such as HATU to favor the intramolecular reaction, yielding this compound.[2]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

StepReactantsProductReagents/ConditionsYield (%)Reference
Enantioselective ReductionCommercial KetoneChiral AlcoholKetoreductase>95[2]
Suzuki CouplingAminopyrazole Nitrile Fragment, Borylated Aryl FragmentCoupled IntermediatePd catalyst, CsF, Toluene/Water, refluxHigh[2]
MacrolactamizationLinear PrecursorThis compound (acetic acid solvate)HATU, triethylamine, EtOAc/DMF, slow addition56[2]

Synthesis of this compound Analogues

The development of this compound has spurred the synthesis of various analogues aimed at overcoming acquired resistance to ALK inhibitors.[4] Resistance often arises from secondary mutations in the ALK kinase domain, with the G1202R and I1171N/S/T mutations being particularly challenging.[4][5] The synthesis of these analogues often follows a similar convergent strategy to that of this compound, with modifications to one of the key fragments to introduce new chemical moieties.

Strategies for Analogue Synthesis
  • Modification of the Pyrazole Fragment: Changes to the substituents on the pyrazole ring can influence the binding affinity and selectivity of the inhibitor.

  • Modification of the Aryl Fragment: Alterations to the aryl portion of the molecule, including the pyridine and phenyl rings, can impact potency against specific mutations and affect pharmacokinetic properties.

  • Macrocycle Ring Size and Linker Modification: While the 12-membered macrocycle is a key feature of this compound, some research has explored analogues with different ring sizes or linkers to optimize binding and overcome resistance.

Due to the proprietary nature of much of the research in this area, detailed experimental protocols for many this compound analogues are not publicly available. However, the general synthetic principles outlined for this compound can be adapted to produce a wide range of related compounds.

Biological Pathways and Experimental Workflows

ALK and ROS1 Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the constitutively active ALK and ROS1 fusion proteins found in certain cancers. These fusion proteins drive downstream signaling pathways that promote cell proliferation and survival.

ALK_Signaling cluster_downstream Downstream Signaling ALK ALK/ROS1 Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK->JAK_STAT This compound This compound This compound->ALK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Simplified ALK/ROS1 signaling pathway and inhibition by this compound.
Experimental Workflow for Inhibitor Evaluation

The evaluation of new kinase inhibitors like this compound and its analogues typically follows a standardized workflow, moving from initial biochemical assays to cellular and finally in vivo studies.

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assays (Kinase Inhibition) Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular Xenograft Tumor Xenograft Models Cellular->Xenograft Lead Compound Selection PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD

General experimental workflow for kinase inhibitor evaluation.

Conclusion

The synthesis of this compound represents a significant achievement in medicinal chemistry, employing a convergent and highly optimized pathway to construct a complex macrocyclic inhibitor. The strategies developed for its synthesis have provided a foundation for the creation of novel analogues aimed at addressing the ongoing challenge of drug resistance in ALK-positive cancers. This technical guide provides a comprehensive overview of these synthetic pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further exploration of the cited literature is recommended for those seeking to implement these synthetic strategies in their own research.

References

pharmacokinetics and pharmacodynamics of lorlatinib in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Lorlatinib

Introduction

This compound (PF-06463922) is a third-generation, orally bioavailable, ATP-competitive, and macrocyclic tyrosine kinase inhibitor (TKI).[1][2][3] It is highly potent and selective for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[4][5] A key feature of this compound's design is its ability to penetrate the blood-brain barrier (BBB) and to overcome a wide spectrum of known resistance mutations that arise during treatment with first- and second-generation ALK inhibitors.[2][6][7] Preclinical studies have been instrumental in characterizing its pharmacological profile, demonstrating significant systemic and intracranial efficacy, which has been mirrored in clinical trials.[3][4][6] This guide provides a detailed overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, including experimental methodologies and the signaling pathways it modulates.

Pharmacokinetics (PK)

The preclinical pharmacokinetic profile of this compound has been evaluated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME). These studies confirm its oral bioavailability and significant central nervous system (CNS) penetration.[7][8][9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound observed in preclinical mouse and rat models.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Dosing Model Source
Oral Bioavailability (F%) 100% 10 mg/kg p.o. vs 1 mg/kg i.v. Mouse [10]
Tmax (h) 1.09 - 2.00 10-200 mg single oral dose Mouse [7]
Cmax 2.73 mg/L 10 mg/kg oral Mouse [8]
AUC (0-24h) 16.7 mg/L·h 10 mg/kg oral Mouse [8]
Half-life (t½) 2.7 h 10 mg/kg p.o. Mouse [10]
Half-life (t½) 17.2 - 27.2 h 10-200 mg single oral dose Mouse [7]

| Brain-to-Plasma Ratio | 0.7 | N/A | Mouse |[8] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

Parameter Value Dosing Model Source
Oral Bioavailability (F%) 8.6% N/A Rat [11]

| Brain-to-Plasma Ratio | 0.82 | N/A | Rat |[11] |

Experimental Protocols for Pharmacokinetic Studies

A typical experimental workflow for determining the pharmacokinetic profile of this compound in preclinical models is outlined below.

  • Animal Models : Studies commonly utilize Sprague-Dawley rats or athymic nude mice (4-6 weeks old).[9][12]

  • Drug Formulation and Administration : this compound is formulated for oral (p.o.) or intravenous (i.v.) administration. For oral dosing, a specific concentration, such as 10 mg/kg, is administered.[9][10]

  • Sample Collection : Blood samples are collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours).[9] Blood is allowed to clot and then centrifuged to separate the serum, which is stored at -80°C. For tissue distribution studies, organs (brain, liver, kidney, etc.) are harvested at the same time points, rinsed with saline, and stored.[9]

  • Sample Preparation : Proteins in serum and tissue homogenates are precipitated using methanol. An internal standard (e.g., Afatinib-d6) is added before centrifugation.[9]

  • Bioanalytical Method : The concentration of this compound in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

  • Data Analysis : Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the concentration-time data using a noncompartmental approach.[9]

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Analysis Animal_Model Select Animal Model (e.g., Mice, Rats) Drug_Admin Administer this compound (Oral or IV) Animal_Model->Drug_Admin Blood_Collection Collect Blood Samples at Timed Intervals Drug_Admin->Blood_Collection Tissue_Harvest Harvest Tissues (Brain, Liver, etc.) Drug_Admin->Tissue_Harvest Sample_Prep Prepare Samples (Protein Precipitation) Blood_Collection->Sample_Prep Tissue_Harvest->Sample_Prep LCMS Quantify Drug by LC-MS/MS Sample_Prep->LCMS PK_Analysis Calculate PK Parameters (Cmax, AUC, t1/2) LCMS->PK_Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study.

Pharmacodynamics (PD)

The pharmacodynamic properties of this compound have been characterized through both in vitro enzymatic and cell-based assays, as well as in vivo tumor xenograft models. These studies demonstrate its high potency against wild-type and mutant ALK and ROS1 kinases and its ability to inhibit downstream signaling pathways, leading to tumor growth inhibition.

Quantitative Pharmacodynamic Data

The tables below summarize the in vitro inhibitory activity of this compound.

Table 3: In Vitro Inhibitory Activity of this compound against ROS1

Target IC50 (nM) Ki (nM) Assay Type Source
ROS1 (Wild-Type) 1.3 <0.025 Cell-based (HCC78) / Enzymatic [10]
ROS1 G2032R Mutant N/A 12 Enzymatic [10]

| ROS1 L2026M Mutant | N/A | 0.1 | Enzymatic |[10] |

Table 4: In Vitro Inhibitory Activity of this compound against ALK

Target Ki (nM) Assay Type Source
ALK (Wild-Type) <0.07 Enzymatic [10]

| ALK L1196M Mutant | 0.7 | Enzymatic |[10] |

Experimental Protocols for Pharmacodynamic Studies
  • Cell Lines : Ba/F3 cells engineered to express ALK or ROS1 fusion proteins (wild-type or mutant) or human cancer cell lines naturally harboring these rearrangements (e.g., HCC78 for ROS1) are used.[10]

  • Proliferation/Viability Assay : Cells are cultured with increasing concentrations of this compound. Cell viability is measured after a set period (e.g., 72 hours) using assays like CellTiter-Glo® to determine the IC50 value.

  • Western Blot Analysis : To confirm target engagement, cells are treated with this compound for a shorter duration (e.g., 2-4 hours). Cell lysates are then analyzed by western blot to measure the phosphorylation status of the target kinase (p-ALK, p-ROS1) and downstream signaling proteins like AKT and ERK.[10][13] A dose-dependent decrease in phosphorylation indicates pathway inhibition.[10]

  • Animal Model : Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used.[12][14]

  • Tumor Implantation : Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a medium like PBS and injected subcutaneously into the flank of each mouse.[12] Patient-derived tumor fragments can also be directly implanted (Patient-Derived Xenograft or PDX models).[14][15]

  • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into control (vehicle) and treatment groups.[12]

  • Drug Administration : this compound is administered orally, typically once daily, at specified doses (e.g., 0.2-1 mg/kg).[10][16]

  • Efficacy Evaluation : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[12] The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blot, immunohistochemistry).

G cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Implant Implant Tumor Cells/ Fragments into Mice Tumor_Growth Monitor Tumor Growth to Palpable Size Implant->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Administer Administer this compound or Vehicle Daily Randomize->Administer Measure Measure Tumor Volume (Every 2-3 Days) Administer->Measure Compare Compare Tumor Growth Between Groups Measure->Compare Excise Excise Tumors for Further Analysis (Optional) Compare->Excise

Caption: General workflow for an in vivo tumor xenograft study.

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of ALK and ROS1 tyrosine kinases.[13][17] This action blocks the autophosphorylation and activation of these oncogenic drivers, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[13] This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells dependent on these pathways.[10][13]

G This compound This compound ALK_ROS1 ALK / ROS1 Fusion Kinase This compound->ALK_ROS1 Proliferation Cell Proliferation & Survival This compound->Proliferation Apoptosis Apoptosis This compound->Apoptosis RAS RAS ALK_ROS1->RAS Activates PI3K PI3K ALK_ROS1->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation G Gen1 1st Gen TKI (Crizotinib) Res1 Single ALK Mutations (L1196M, etc.) Gen1->Res1 Resistance Gen2 2nd Gen TKIs (Alectinib, etc.) Gen2->Res1 Inhibits Res2 Solvent Front Mutations (ALK G1202R) Gen2->Res2 Resistance This compound 3rd Gen TKI (this compound) This compound->Res1 Inhibits This compound->Res2 Inhibits Res3 Compound Mutations (G1202R + L1196M) This compound->Res3 Resistance

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Lorlatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Lorlatinib (PF-06463922), a potent, third-generation, macrocyclic tyrosine kinase inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] The synthesis follows a convergent approach, which involves the preparation of two key intermediates: an aminopyrazole nitrile fragment and a borylated aryl fragment. These fragments are subsequently joined via a palladium-catalyzed Suzuki cross-coupling reaction, followed by a macrolactamization to form the final macrocyclic structure.[1][2][3] This protocol is intended for informational purposes and should be performed by qualified personnel in a laboratory setting.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of both ALK and ROS1 tyrosine kinases.[1][3] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) with constitutively active kinase domains. These aberrant kinases drive downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation and survival. This compound effectively binds to the ATP-binding pocket of these kinases, inhibiting their activity and thereby blocking these oncogenic signaling cascades.[1] Its unique macrocyclic structure allows it to overcome resistance to earlier-generation TKIs and to penetrate the blood-brain barrier, making it effective against brain metastases.[2]

This compound Signaling Pathway cluster_cell Cancer Cell cluster_pathways Downstream Signaling This compound This compound ALK_ROS1 ALK/ROS1 Fusion Protein This compound->ALK_ROS1 Inhibits PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the ALK/ROS1 signaling pathway.

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the preparation of two key fragments.

Part 1: Synthesis of the Aminopyrazole Nitrile Fragment

The synthesis of the aminopyrazole nitrile fragment involves a four-step sequence starting from a commercially available pyrazole ester.

Aminopyrazole Synthesis Workflow start Pyrazole Ester step1 Bis-bromination start->step1 intermediate1 Dibromopyrazole Derivative step1->intermediate1 step2 N-methylation intermediate1->step2 intermediate2 N-methylated Intermediate step2->intermediate2 step3 Ester Hydrolysis, Amidation, Dehydration intermediate2->step3 end Aminopyrazole Nitrile Fragment step3->end Aryl Fragment Synthesis Workflow start Commercial Ketone step1 Enantioselective Reduction start->step1 intermediate1 Chiral Alcohol step1->intermediate1 step2 Ether Formation intermediate1->step2 intermediate2 Pyridine Ether step2->intermediate2 step3 Carbonylation, Bromination, Protection intermediate2->step3 intermediate3 Functionalized Pyridine step3->intermediate3 step4 Miyaura Borylation intermediate3->step4 end Borylated Aryl Fragment step4->end This compound Final Synthesis Workflow fragment1 Aminopyrazole Nitrile Fragment step1 Suzuki Coupling fragment1->step1 fragment2 Borylated Aryl Fragment fragment2->step1 intermediate1 Coupled Intermediate step1->intermediate1 step2 Deprotection & Hydrolysis intermediate1->step2 intermediate2 Linear Precursor step2->intermediate2 step3 Macrolactamization intermediate2->step3 end This compound step3->end

References

Application Notes and Protocols for Developing Lorlatinib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in treating ALK-positive non-small cell lung cancer (NSCLC), including cases resistant to earlier-generation TKIs.[1][2] However, as with other targeted therapies, acquired resistance to this compound inevitably emerges, posing a significant clinical challenge.[1][3][4] The development of robust in vitro this compound-resistant cell line models is crucial for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets, and evaluating next-generation inhibitors and combination strategies.[5]

These application notes provide detailed protocols for generating and characterizing this compound-resistant cell lines, along with a summary of known resistance mechanisms and quantitative data to guide experimental design.

Mechanisms of this compound Resistance

Resistance to this compound is complex and can be broadly categorized into two main types:

  • On-target mechanisms involve alterations to the ALK gene itself, primarily through the acquisition of secondary mutations in the ALK kinase domain.[1] While this compound is effective against most single ALK mutations that confer resistance to second-generation TKIs (e.g., G1202R), sequential TKI therapy can lead to the development of compound ALK mutations that are less sensitive to this compound.[1][3][4]

  • Off-target mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite effective ALK inhibition.[4][6] These can include the upregulation of other receptor tyrosine kinases like EGFR, or the activation of downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways.[6][7][8] Other mechanisms like epithelial-mesenchymal transition (EMT) and loss-of-function mutations in tumor suppressor genes like NF2 have also been implicated.[4][9]

Data Presentation: this compound IC50 Values in Sensitive and Resistant Models

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for this compound in various ALK-positive cell line models, providing a quantitative measure of resistance.

Cell Line ModelALK StatusThis compound IC50 (nM) - SensitiveThis compound IC50 (nM) - ResistantFold Increase in ResistanceReference
Ba/F3EML4-ALK (non-mutant)~15>1000 (with compound mutations)>66[3]
Ba/F3EML4-ALK G1202R~90~500 (with additional mutations)~5.5[10]
H3122EML4-ALK v1~10>1000>100[8]
H2228EML4-ALK v3~25>1000>40[8]
SNU-2535Crizotinib-ResistantNot specifiedSignificantly increasedNot specified[11]

Note: IC50 values can vary between studies depending on the specific assay conditions (e.g., incubation time, cell density).

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines by Dose Escalation

This is the most common method for developing drug-resistant cancer cell lines and mimics the clinical scenario of acquired resistance.[5][12]

Materials:

  • Parental ALK-positive cancer cell line (e.g., H3122, H2228, or Ba/F3 expressing an EML4-ALK variant)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Cell culture flasks, plates, and other standard laboratory equipment

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial this compound concentration: Start by treating the parental cell line with a low concentration of this compound, typically around the IC20-IC30 (the concentration that inhibits 20-30% of cell growth). This can be determined from a preliminary dose-response curve.

  • Initial drug exposure: Culture the cells in the medium containing the starting concentration of this compound.

  • Monitor cell viability: Initially, a significant proportion of cells will die.[12] Monitor the culture daily and replace the medium with fresh drug-containing medium every 2-3 days.

  • Wait for recovery: Continue culturing the surviving cells at the same drug concentration until they resume a proliferation rate comparable to the parental cells.[8] This may take several weeks to months.

  • Dose escalation: Once the cells have adapted, gradually increase the this compound concentration. A stepwise increase of 1.5 to 2-fold is generally recommended.

  • Repeat cycles: Repeat steps 3-5 for each new concentration. If massive cell death (>80%) occurs after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting the higher dose again.[12]

  • Establishment of a resistant line: The process is complete when the cells can proliferate steadily at a significantly higher this compound concentration (e.g., 1 µM) compared to the parental line. This can take 6-12 months.

  • Cryopreservation: Cryopreserve the resistant cells at various passages to ensure a backup stock.

  • Maintenance: Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.

Protocol 2: Characterization of this compound-Resistant Cell Lines

Once a resistant cell line is established, it is essential to characterize its phenotype and genotype.

1. Assessment of Drug Sensitivity (IC50 Determination)

  • Purpose: To quantify the degree of resistance.

  • Method: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on both the parental and resistant cell lines.

    • Seed cells in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.001 to 10 µM).

    • Incubate for 72-96 hours.

    • Measure cell viability according to the assay manufacturer's instructions.

    • Calculate the IC50 values for both cell lines using non-linear regression analysis. A significant increase in the IC50 of the resistant line confirms the resistant phenotype.[5]

2. Molecular Analysis of Resistance Mechanisms

  • Purpose: To identify the genetic basis of resistance.

  • Methods:

    • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the ALK kinase domain to identify on-target mutations.[13] Whole-exome or RNA sequencing can be used for a broader discovery of both on- and off-target resistance mechanisms.[4][6]

    • Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules.

      • ALK and phospho-ALK: To confirm if ALK signaling is reactivated.

      • EGFR, MET, and other RTKs: To investigate bypass track activation.

      • Akt, ERK, and their phosphorylated forms: To assess the activation of downstream PI3K/AKT and RAS/MAPK pathways.[8]

    • Fluorescence In Situ Hybridization (FISH) or Quantitative PCR (qPCR): To detect ALK gene amplification.

Mandatory Visualizations

experimental_workflow cluster_generation Phase 1: Generation of Resistant Cell Line cluster_characterization Phase 2: Characterization start Parental ALK+ Cell Line ic50_initial Determine Initial this compound IC20-IC30 start->ic50_initial culture Continuous Culture with this compound ic50_initial->culture monitor Monitor Viability & Proliferation culture->monitor monitor->culture Allow Recovery escalate Stepwise Increase in this compound Concentration monitor->escalate Cells Adapt escalate->culture stable Establish Stable Resistant Cell Line (e.g., at 1µM) escalate->stable Proliferation at High Dose phenotype Phenotypic Analysis stable->phenotype genotype Genotypic/Molecular Analysis stable->genotype ic50_confirm Confirm Resistance (IC50 Shift) phenotype->ic50_confirm sequencing ALK Kinase Domain Sequencing genotype->sequencing western Western Blot for Bypass Pathways genotype->western functional Functional Assays ic50_confirm->functional sequencing->functional western->functional

Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.

resistance_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->ALK Inhibition ALK_mutation Compound Mutations (e.g., G1202R+C1156Y) ALK_mutation->ALK Inhibits this compound Binding EGFR_activation EGFR Hyperactivation EGFR_activation->EGFR NF2_loss NF2 Loss-of-Function NF2_loss->PI3K Activates

Caption: Key signaling pathways involved in this compound resistance.

References

Application Notes and Protocols for In Vitro Cell Viability Assessment of Lorlatinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lorlatinib is a potent, third-generation, ATP-competitive small molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is designed to penetrate the central nervous system and is effective against most known resistance mutations that can develop during treatment with first- and second-generation ALK inhibitors.[1][3] By competitively binding to the ATP-binding pocket of ALK and ROS1, this compound blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to apoptosis in cancer cells dependent on these pathways.[4] These application notes provide detailed protocols for assessing the in vitro cell viability of cancer cell lines, particularly non-small cell lung cancer (NSCLC) lines, in response to this compound treatment using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Signaling Pathway of this compound Inhibition

lorlatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 ALK/ROS1 PI3K PI3K ALK/ROS1->PI3K RAS RAS ALK/ROS1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->ALK/ROS1

Caption: this compound inhibits ALK/ROS1, blocking downstream PI3K/AKT/mTOR and RAS/MEK/ERK pathways.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values are indicative of the drug's potency and can be used as a reference for designing dose-response experiments.

Cell LineCancer TypeALK/ROS1 StatusThis compound IC50 (nM)Reference
NCI-H3122NSCLCEML4-ALK v1~1-10[5]
H2228NSCLCEML4-ALK v3~5-20[5]
Ba/F3Pro-BEML4-ALK G1202R37[5]
Ba/F3Pro-BEML4-ALK L1196M18[5]
Ba/F3Pro-BEML4-ALK G1202R/L1196M1,116[5]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis A 1. Culture Cells C 3. Seed Cells in 96-well Plate A->C B 2. Prepare this compound Stock Solution D 4. Add Serial Dilutions of this compound B->D C->D E 5. Incubate for 72h D->E F 6. Add Viability Reagent (MTT or CellTiter-Glo) E->F G 7. Incubate & Measure (Absorbance/Luminescence) F->G H 8. Calculate % Viability G->H I 9. Generate Dose-Response Curve & Determine IC50 H->I

Caption: General workflow for determining this compound's effect on cell viability.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for determining the viability of adherent non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H3122) following treatment with this compound. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]

Materials:

  • NCI-H3122 cell line (or other relevant NSCLC cell line)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • 96-well flat-bottom sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Culture NCI-H3122 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. b. Harvest cells during their logarithmic growth phase. c. Perform a cell count and determine viability (should be >90%). d. Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium. e. Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. d. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Measurement: a. After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7] b. Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7] c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a method for determining cell viability by quantifying ATP, which signals the presence of metabolically active cells.[8] The CellTiter-Glo® assay is a homogeneous "add-mix-measure" assay that is more sensitive than colorimetric assays.[9]

Materials:

  • NCI-H3122 cell line (or other relevant NSCLC cell line)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • 96-well opaque-walled sterile cell culture plates (suitable for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: a. Follow the same cell seeding procedure as described in the MTT assay protocol (Step 1), using opaque-walled 96-well plates.

  • This compound Treatment: a. Follow the same this compound treatment procedure as described in the MTT assay protocol (Step 2).

  • CellTiter-Glo® Reagent Addition and Measurement: a. After the 72-hour incubation, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8] e. Measure the luminescence using a luminometer.

Data Analysis

  • Calculate Percentage Viability:

    • For each this compound concentration, calculate the average absorbance/luminescence.

    • Subtract the average background (medium only) from all readings.

    • Express the viability as a percentage of the vehicle control:

      • % Viability = (Corrected Absorbance/Luminescence of Treated Cells / Corrected Absorbance/Luminescence of Vehicle Control) x 100

  • Generate Dose-Response Curve and Determine IC50:

    • Plot the percentage viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of cell viability.

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Lorlatinib Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing patient-derived xenograft (PDX) models for evaluating the efficacy of lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor. This document includes detailed protocols for the establishment and use of PDX models, data on this compound's efficacy, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and PDX Models

This compound (Lorbrena®) is a highly potent, brain-penetrant tyrosine kinase inhibitor (TKI) effective against a wide range of ALK and ROS1 fusion proteins, including those with mutations that confer resistance to earlier-generation TKIs.[1][2] Patient-derived xenograft (PDX) models, established by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a critical preclinical platform.[3][4] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient's tumor compared to traditional cell line-derived xenografts, making them more predictive of clinical outcomes.[3][4]

Quantitative Efficacy of this compound in ALK-Positive NSCLC PDX Models

The following tables summarize the efficacy of this compound in various preclinical and clinical settings, providing a reference for expected outcomes in PDX models.

Table 1: Preclinical Efficacy of this compound in PDX and Cell Line Xenograft Models

Model TypeCancer TypeALK StatusThis compound DoseEfficacy EndpointOutcomeReference
PDXNSCLCALK-rearranged, crizotinib-resistant10 mg/kg, oral, dailyTumor Growth Inhibition (TGI)Significant tumor regression[5]
Cell Line XenograftNSCLCEML4-ALK v11 mg/kg, oral, dailyTGI>90%[5]
Cell Line XenograftNSCLCEML4-ALK L1196M3 mg/kg, oral, dailyTGISignificant tumor regression[5]
Cell Line XenograftNSCLCEML4-ALK G1202R10 mg/kg, oral, dailyTGISignificant tumor regression[5]

Table 2: Clinical Efficacy of this compound in ALK-Positive NSCLC Patients

Study PhasePatient PopulationThis compound DoseEfficacy EndpointOutcomeReference
Phase 3 (CROWN)Treatment-naïve, advanced ALK+ NSCLC100 mg, oral, daily5-year Progression-Free Survival (PFS)60%[1][6]
Phase 2Previously treated with ≥1 ALK TKI100 mg, oral, dailyObjective Response Rate (ORR)48%[6]
Phase 2Brain metastases100 mg, oral, dailyIntracranial ORR61%[6]
Real-world studyPreviously treated with ALK inhibitorsNot specifiedMedian PFS6.2 - 15.2 months[7]
Real-world study (China)Advanced ALK+ NSCLC100 mg, oral, dailyOverall ORR49.2%[8][9]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models from NSCLC Patient Tumors

This protocol outlines the procedure for creating PDX models from fresh non-small cell lung cancer (NSCLC) tumor tissue.

Materials:

  • Fresh patient tumor tissue (collected in sterile media on ice)

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Sterile surgical instruments

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Anesthesia

  • Analgesics

  • Sterile laminar flow hood

Procedure:

  • Tumor Tissue Processing:

    • Within 2 hours of surgical resection, transport the fresh tumor specimen in a sterile container with transport medium on ice.[10]

    • In a sterile laminar flow hood, wash the tumor tissue with cold, sterile PBS to remove any blood clots and non-tumor tissue.

    • Mince the tumor into small fragments of approximately 2-3 mm³.[10]

    • (Optional) Mix the tumor fragments with Matrigel to enhance engraftment rates.

  • Implantation:

    • Anesthetize a 6-8 week old immunodeficient mouse.

    • Make a small incision on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one to two tumor fragments into the subcutaneous pocket.[11]

    • Close the incision with surgical clips or sutures.

    • Administer analgesics as per institutional guidelines.

  • Monitoring and Passaging:

    • Monitor the mice at least twice a week for tumor growth, animal health, and signs of distress.

    • Measure tumor dimensions with digital calipers once tumors become palpable.

    • When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or used for subsequent passaging.

    • For passaging, repeat the processing and implantation steps with the newly harvested tumor tissue. It is recommended to use low-passage tumors (P2-P5) for efficacy studies to maintain the characteristics of the original tumor.[12]

Protocol 2: this compound Efficacy Testing in NSCLC PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established PDX models.

Materials:

  • A cohort of mice with established NSCLC PDX tumors (tumor volume 100-200 mm³)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Dosing equipment (e.g., oral gavage needles)

  • Digital calipers

  • Animal balance

Procedure:

  • Cohort Formation:

    • Once PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

    • Record the initial tumor volume and body weight of each mouse.

  • Drug Preparation and Administration:

    • Prepare this compound at the desired concentration in the appropriate vehicle. A common preclinical dose is 10 mg/kg.[5]

    • Administer this compound or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily).[13][14]

  • Monitoring Tumor Response and Toxicity:

    • Measure tumor volume using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the mice for any clinical signs of adverse effects.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

    • Alternatively, use modified Response Evaluation Criteria in Solid Tumors (mRECIST) for preclinical models to categorize response as complete response, partial response, stable disease, or progressive disease.[15][16][17]

Protocol 3: Assessment of Tumor Response and Biomarker Analysis

This protocol details the procedures for post-treatment analysis of tumors to understand the mechanisms of action and potential resistance.

Materials:

  • Resected tumors from treated and control mice

  • Formalin or paraformaldehyde for fixation

  • Cryopreservation medium

  • Reagents for DNA/RNA/protein extraction

  • Antibodies for immunohistochemistry (IHC) and western blotting

Procedure:

  • Tumor Harvesting:

    • At the end of the study, euthanize the mice and aseptically resect the tumors.

    • Divide the tumor into sections for different analyses.

  • Histological and Immunohistochemical Analysis:

    • Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours and then embed in paraffin.

    • Perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology.

    • Conduct IHC for relevant biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and phosphorylated ALK (target engagement).

  • Molecular Analysis:

    • Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C for molecular analysis.

    • Extract DNA and RNA to perform next-generation sequencing (NGS) or PCR to identify ALK mutations and other genetic alterations that may confer resistance.

    • Extract protein to perform western blotting to analyze the phosphorylation status of ALK and downstream signaling proteins (e.g., AKT, ERK).[5]

Visualizations

Experimental Workflow

G cluster_0 PDX Model Establishment cluster_1 This compound Efficacy Testing cluster_2 Data Analysis & Interpretation patient Patient Tumor Biopsy process Tumor Processing (Mincing) patient->process implant Implantation into Immunodeficient Mice process->implant engraft Tumor Engraftment & Growth (P0) implant->engraft passage Passaging & Expansion (P1, P2...) engraft->passage cohort Cohort Formation (Tumor Volume 100-200 mm³) passage->cohort random Randomization cohort->random treat Treatment Initiation (this compound vs. Vehicle) random->treat monitor Tumor & Body Weight Monitoring treat->monitor endpoint Study Endpoint monitor->endpoint data Data Analysis (TGI, mRECIST) monitor->data harvest Tumor Harvesting endpoint->harvest histo Histology & IHC harvest->histo molecular Molecular Analysis (NGS, Western Blot) harvest->molecular

Caption: Experimental workflow for this compound efficacy testing in PDX models.

ALK Signaling Pathway and this compound Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival STAT3->Proliferation mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation This compound This compound This compound->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

Mechanisms of Resistance to this compound

G cluster_0 On-Target Resistance cluster_1 Off-Target Resistance (Bypass Pathways) cluster_2 Other Mechanisms ALK_mut ALK Kinase Domain Mutations (e.g., G1202R+L1196M) Lorlatinib_Resistance This compound Resistance ALK_mut->Lorlatinib_Resistance ALK_amp ALK Gene Amplification ALK_amp->Lorlatinib_Resistance EGFR_act EGFR Activation EGFR_act->Lorlatinib_Resistance MET_amp MET Amplification MET_amp->Lorlatinib_Resistance KRAS_mut KRAS/NRAS Mutations KRAS_mut->Lorlatinib_Resistance PI3K_act PI3K/AKT/mTOR Pathway Activation PI3K_act->Lorlatinib_Resistance EMT Epithelial-to-Mesenchymal Transition (EMT) EMT->Lorlatinib_Resistance Histologic Histologic Transformation (e.g., to SCLC) Histologic->Lorlatinib_Resistance

Caption: Overview of mechanisms of acquired resistance to this compound.

References

Application Notes and Protocols for Lorlatinib Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of lorlatinib in combination with other therapeutic agents for the treatment of cancers, particularly anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). The protocols outlined below are designed to assess synergistic or additive effects, elucidate mechanisms of action, and provide a rationale for further clinical investigation.

Introduction

This compound is a potent, third-generation, ATP-competitive small-molecule inhibitor of ALK and ROS1 tyrosine kinases.[1][2] It has demonstrated significant efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to first- and second-generation ALK inhibitors.[3][4] However, acquired resistance to this compound inevitably emerges through various mechanisms, including on-target ALK mutations and activation of bypass signaling pathways.[5]

Combining this compound with other targeted agents or chemotherapy presents a promising strategy to overcome or delay the onset of resistance and enhance therapeutic efficacy. This document outlines experimental designs and detailed protocols for in vitro and in vivo studies to evaluate this compound-based combination therapies.

Rationale for this compound Combinations

Preclinical and clinical evidence suggests several rational combination strategies for this compound:

  • Inhibition of Bypass Signaling Pathways: Resistance to this compound can be mediated by the activation of alternative signaling pathways. Combining this compound with inhibitors of these pathways, such as SHP2, mTOR, or MEK, may restore sensitivity.[6][7][8]

  • Overcoming On-Target Resistance: While this compound is effective against many ALK resistance mutations, certain compound mutations can confer resistance. Combining this compound with other ALK inhibitors or agents with different mechanisms of action could address this challenge.

  • Enhancing Apoptotic Cell Death: Combining this compound with agents that promote apoptosis, such as chemotherapy or MDM2 inhibitors, may lead to a more profound and durable anti-tumor response.[5][9]

  • Targeting the Tumor Microenvironment: Combining this compound with agents that modulate the tumor microenvironment, such as immunotherapy, could enhance the anti-tumor immune response.

In Vitro Experimental Design and Protocols

Cell Lines and Culture

A panel of well-characterized cancer cell lines should be used, including those sensitive and resistant to this compound. For ALK-positive NSCLC, suitable cell lines include:

  • H3122: EML4-ALK variant 1, sensitive to ALK inhibitors.

  • STE-1: EML4-ALK variant 2, sensitive to ALK inhibitors.

  • H2228: EML4-ALK variant 3, sensitive to ALK inhibitors.

  • This compound-Resistant Derivatives: Generation of this compound-resistant cell lines through long-term exposure to escalating drug concentrations.

Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]

Cell Viability Assays

To determine the cytotoxic or cytostatic effects of single agents and combinations, cell viability assays are performed. The MTS or Alamar Blue assays are commonly used methods.

Protocol: MTS Cell Viability Assay [10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination agent(s) in culture medium. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values for each agent and combination.

Synergy Analysis

The combination index (CI) method of Chou and Talalay is a widely accepted method to quantify drug interactions.[13]

Protocol: Synergy Analysis

  • Data Acquisition: Generate dose-response curves for each drug alone and in combination using a fixed-ratio or checkerboard matrix design in the cell viability assay.

  • CI Calculation: Use software such as CompuSyn or SynergyFinder to calculate CI values.[14]

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Isobologram Analysis: Generate isobolograms to visualize the synergistic, additive, or antagonistic effects.[15]

Western Blot Analysis

Western blotting is used to investigate the effects of drug combinations on key signaling pathways.

Protocol: Western Blotting for ALK Signaling [16][17]

  • Cell Lysis: Treat cells with this compound, the combination agent, or the combination for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the ALK signaling pathway (e.g., p-ALK, total ALK, p-STAT3, total STAT3, p-AKT, total AKT, p-ERK, total ERK).[18] Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify changes in protein expression and phosphorylation.

Apoptosis Assays

To determine if the combination treatment induces programmed cell death, apoptosis assays are performed. Annexin V staining followed by flow cytometry is a standard method.[19]

Protocol: Annexin V Apoptosis Assay [19][20]

  • Cell Treatment: Treat cells with single agents or the combination for 24-48 hours.

  • Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.

In Vivo Experimental Design and Protocols

Animal Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used to evaluate the efficacy of drug combinations in vivo.[21] Transgenic mouse models that recapitulate EML4-ALK-positive NSCLC are also valuable tools.[22][23]

Protocol: ALK-Positive NSCLC Xenograft Model [24]

  • Animal Housing: House immunodeficient mice (e.g., nude or NOD-SCID) in a pathogen-free environment.

  • Tumor Implantation: Subcutaneously inject ALK-positive NSCLC cells (e.g., H3122) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

Drug Administration and Dosing
  • Formulation: Prepare this compound and the combination agent(s) in appropriate vehicles for oral gavage or intraperitoneal injection.

  • Dosing Schedule: Administer drugs according to a predetermined schedule (e.g., daily, twice daily, or intermittently). The dosing and schedule should be based on preclinical pharmacokinetic and pharmacodynamic data.

  • Treatment Groups: Include the following treatment groups:

    • Vehicle control

    • This compound alone

    • Combination agent alone

    • This compound + combination agent

Efficacy Endpoints
  • Tumor Growth Inhibition: Measure tumor volume throughout the study. Calculate the tumor growth inhibition (TGI) for each treatment group.

  • Survival Analysis: Monitor the survival of the animals and perform Kaplan-Meier survival analysis.

  • Body Weight: Monitor the body weight of the animals as an indicator of toxicity.

Pharmacodynamic and Biomarker Analysis

Protocol: Immunohistochemistry (IHC) [25][26]

  • Tissue Collection: At the end of the study, collect tumor tissues and fix them in formalin.

  • Paraffin Embedding and Sectioning: Embed the fixed tissues in paraffin and cut thin sections.

  • Staining: Perform IHC staining for biomarkers of interest, such as p-ALK, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).[27]

  • Analysis: Quantify the staining intensity and the percentage of positive cells.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Cell Viability (IC50 Values in µM)

Cell LineThis compoundCombination Agent XThis compound + Agent X (1:1 Ratio)
H31220.051.20.02
H3122-LR2.51.50.8

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle1500 ± 250-
This compound (10 mg/kg)800 ± 15046.7
Agent X (20 mg/kg)1200 ± 20020.0
This compound + Agent X300 ± 8080.0

Visualizations

Signaling Pathway Diagram

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SHP2 SHP2 ALK->SHP2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription SHP2->RAS This compound This compound This compound->ALK Inhibits Combination_Agent Combination Agent (e.g., SHP2i, MEKi, mTORi) Combination_Agent->MEK Inhibits Combination_Agent->mTOR Inhibits Combination_Agent->SHP2 Inhibits

Caption: this compound inhibits the ALK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (ALK+ NSCLC lines) Viability Cell Viability Assay (MTS/Alamar Blue) Cell_Culture->Viability Synergy Synergy Analysis (CI, Isobologram) Viability->Synergy Western_Blot Western Blot (Signaling Pathways) Synergy->Western_Blot Apoptosis Apoptosis Assay (Annexin V) Synergy->Apoptosis Xenograft Xenograft Model (CDX or PDX) Western_Blot->Xenograft Apoptosis->Xenograft Treatment Drug Treatment (this compound +/- Agent X) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth, Survival) Treatment->Efficacy Biomarker Biomarker Analysis (IHC) Efficacy->Biomarker Go_NoGo Go/No-Go Decision for Clinical Trials Biomarker->Go_NoGo Rationale Rationale for Combination Rationale->Cell_Culture Logical_Relationship Lorlatinib_Resistance This compound Resistance - On-target mutations - Bypass pathway activation Combination_Therapy Combination Therapy (this compound + Agent X) Lorlatinib_Resistance->Combination_Therapy Rationale for Overcome_Resistance Overcome/Delay Resistance Combination_Therapy->Overcome_Resistance Enhanced_Efficacy Enhanced Therapeutic Efficacy - Increased apoptosis - Deeper tumor regression Combination_Therapy->Enhanced_Efficacy Clinical_Benefit Potential for Improved Clinical Outcome Overcome_Resistance->Clinical_Benefit Enhanced_Efficacy->Clinical_Benefit

References

Application Notes and Protocols: ALK Phosphorylation Inhibition Assay with Lorlatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[1] This aberrant ALK activity triggers downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting uncontrolled cell proliferation and survival.[2] Lorlatinib is a third-generation, ATP-competitive, and highly potent small molecule inhibitor of ALK and ROS1 tyrosine kinases.[1][3] It is designed to be effective against a wide range of ALK resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors and to penetrate the blood-brain barrier.[2][4]

This document provides detailed protocols for assessing the inhibitory activity of this compound on ALK phosphorylation in a cell-based context using two common methods: Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA). These assays are fundamental for characterizing the potency and cellular efficacy of this compound and other potential ALK inhibitors.

ALK Signaling Pathway and this compound Inhibition

Aberrant ALK fusion proteins lead to the constitutive activation of downstream signaling pathways that are crucial for cell growth and survival.[2] this compound functions by binding to the ATP-binding pocket of the ALK tyrosine kinase, which inhibits its catalytic activity and blocks the phosphorylation of downstream signaling molecules.[2]

ALK_Signaling_Pathway cluster_membrane cluster_cytoplasm ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->ALK Inhibits Phosphorylation Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. This compound Treatment A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection F->G H 8. Data Analysis G->H ELISA_Workflow A 1. Cell Seeding in 96-well Plate B 2. This compound Treatment A->B C 3. Cell Lysis B->C D 4. Transfer Lysate to Antibody-Coated Plate C->D E 5. Incubation with Detection Antibody D->E F 6. Incubation with HRP-Conjugate E->F G 7. Addition of Substrate & Stop Solution F->G H 8. Read Absorbance & Data Analysis G->H

References

Application Notes and Protocols: Modeling Lorlatinib Resistance Mutations using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with ALK-rearranged non-small cell lung cancer (NSCLC).[1][2][3] It is particularly effective against most known single ALK resistance mutations that develop after treatment with first- and second-generation TKIs.[2][4] However, as with other targeted therapies, acquired resistance to this compound inevitably emerges, posing a significant clinical challenge.[1][4]

Resistance to this compound can be mediated by two main mechanisms:

  • On-target resistance: This involves the acquisition of secondary or compound mutations within the ALK kinase domain itself, which prevent this compound from binding effectively.[1][5][6] Common mutations include G1202R, I1171N/S/T, and various compound mutations (e.g., G1202R/L1196M).[1][5][7]

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for ALK signaling, thereby rendering the cells insensitive to ALK inhibition.[8][9][10][11] Key bypass pathways implicated in this compound resistance include the activation of EGFR and MET signaling.[8][9][10][12][13]

The CRISPR/Cas9 gene-editing technology provides a powerful tool to model these resistance mechanisms in a controlled laboratory setting. By precisely introducing specific mutations into cancer cell lines, researchers can create robust models to study the molecular drivers of resistance, screen for novel therapeutic strategies, and develop next-generation inhibitors.[14][15]

This application note provides detailed protocols for using CRISPR/Cas9 to generate this compound resistance mutations in cancer cell lines and methodologies for characterizing the resulting phenotypes.

Data Presentation: Quantitative Analysis of this compound Resistance

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various ALK TKIs against different single and compound ALK mutations, providing a quantitative measure of resistance.

Table 1: Cellular IC50 Values (nM) of FDA-Approved ALK TKIs Against Clinical Compound ALK Mutations [1]

ALK MutationCrizotinibCeritinibAlectinibBrigatinibThis compound
G1202R+L1196M >5000>5000>5000>50002253
G1202R+C1156Y >5000>5000>5000>5000>5000
G1202R+G1269A >5000>5000>5000>5000363
I1171N+L1196M 1085114>5000211240
C1156Y+L1198F 158>5000>5000>5000>5000

Table 2: this compound IC50 Values (nM) in Ba/F3 Cells Expressing Various EML4-ALK Mutations [7]

EML4-ALK VariantNon-mutantL1196MG1202RG1202R/L1196M
IC50 (nM) 1012461000

Signaling Pathways in this compound Resistance

Understanding the signaling pathways involved in both ALK-dependent and bypass track resistance is crucial for developing effective therapeutic strategies.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation This compound This compound This compound->ALK

Caption: Canonical ALK signaling pathway and the inhibitory action of this compound.

Bypass_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR MET MET MET->RAS_RAF_MEK_ERK MET->PI3K_AKT_mTOR ALK ALK (Inhibited) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound This compound->ALK EGFR_inhibitor EGFR Inhibitor EGFR_inhibitor->EGFR MET_inhibitor MET Inhibitor MET_inhibitor->MET

Caption: Bypass signaling pathways (EGFR and MET) mediating this compound resistance.

Experimental Workflows and Protocols

Overall Experimental Workflow

The following diagram illustrates the general workflow for generating and characterizing this compound-resistant cell lines using CRISPR/Cas9.

Experimental_Workflow Start Start: Select Target Cell Line (e.g., H3122, Ba/F3) Design_gRNA Design and Clone gRNA targeting ALK or bypass gene Start->Design_gRNA Transfection Co-transfect Cas9 and gRNA into target cells Design_gRNA->Transfection Selection Select transfected cells (e.g., Puromycin, FACS) Transfection->Selection Clonal_Expansion Single-cell cloning and clonal expansion Selection->Clonal_Expansion Validation Validate mutation by Sanger sequencing Clonal_Expansion->Validation Phenotypic_Assays Phenotypic Characterization Validation->Phenotypic_Assays Viability Cell Viability Assay (IC50 determination) Phenotypic_Assays->Viability Western_Blot Western Blot Analysis (Signaling pathway activation) Phenotypic_Assays->Western_Blot End End: this compound-resistant cell model established Viability->End Western_Blot->End

Caption: Workflow for generating and validating this compound-resistant cell models.

Protocol 1: Generation of this compound-Resistant Mutations using CRISPR/Cas9

This protocol describes the generation of specific point mutations in the ALK gene. A similar strategy can be adapted for other genes like EGFR or MET.

Materials:

  • Target cancer cell line (e.g., H3122, Ba/F3 expressing EML4-ALK)

  • Lentiviral vectors for Cas9 and gRNA expression (e.g., pLentiCRISPRv2)

  • Single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation

  • Lipofectamine 3000 or other transfection reagent

  • Puromycin or other selection agent

  • Culture medium and supplements

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing service

Methodology:

  • gRNA Design:

    • Design a guide RNA (gRNA) that targets a region as close as possible to the desired mutation site in the ALK gene.

    • Use online tools (e.g., CHOPCHOP, CRISPOR) to design gRNAs with high on-target and low off-target scores.

    • Synthesize and clone the gRNA sequence into a suitable lentiviral vector that also expresses Cas9.[14]

  • ssODN Repair Template Design:

    • Design a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-200 nucleotides.

    • Center the desired point mutation within the ssODN.

    • Introduce silent mutations in the PAM site or gRNA recognition sequence to prevent re-cutting by Cas9 after homology-directed repair (HDR).

    • The ssODN should be homologous to the target strand.

  • Transfection:

    • Seed the target cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the Cas9-gRNA plasmid and the ssODN repair template using Lipofectamine 3000 according to the manufacturer's protocol.[14]

  • Selection and Clonal Expansion:

    • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

    • After selection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution to isolate individual clones.

    • Expand the single-cell clones.

  • Validation of Mutation:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR to amplify the target region of the ALK gene.

    • Purify the PCR product and send for Sanger sequencing to confirm the presence of the desired point mutation.[14]

Protocol 2: Cell Viability Assay for IC50 Determination

This protocol is used to determine the concentration of this compound required to inhibit the growth of the engineered cells by 50% (IC50).

Materials:

  • Parental and CRISPR-edited resistant cell lines

  • This compound (and other TKIs as needed)

  • 96-well cell culture plates

  • Culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • Plate reader capable of measuring luminescence

Methodology:

  • Cell Seeding:

    • Seed the parental and resistant cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 nM to 10,000 nM.

    • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • After the incubation period, allow the plates to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control to obtain the percentage of cell viability.

    • Plot the percentage of viability against the log of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to assess the phosphorylation status of key proteins in the ALK, EGFR, and MET signaling pathways, providing insight into their activation state.

Materials:

  • Parental and resistant cell lines

  • This compound and other relevant inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-EGFR, anti-total-EGFR, anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Lysis:

    • Treat cells with this compound or other inhibitors at the desired concentrations for a specified time (e.g., 3 hours).[16]

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Analyze band intensities to determine the relative phosphorylation levels of the target proteins. GAPDH or total protein levels are used as loading controls.

Conclusion

The use of CRISPR/Cas9 to engineer specific this compound resistance mutations provides an invaluable platform for investigating the complex mechanisms of drug resistance. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to develop and characterize robust in vitro models. These models are essential for dissecting the signaling pathways that drive resistance, identifying novel therapeutic targets, and ultimately developing strategies to overcome this compound resistance in the clinic. The combination of precise gene editing with detailed phenotypic and molecular characterization will continue to advance our understanding of targeted therapy resistance and pave the way for more effective cancer treatments.

References

Application Notes and Protocols for Radiolabeling Lorlatinib for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib is a potent, third-generation, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] It is effective in treating non-small cell lung cancer (NSCLC), including cases with brain metastases, a common site of disease progression.[4][5][6][7][8] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution and target engagement in vivo. Radiolabeling this compound with positron-emitting isotopes, such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), enables the study of its pharmacokinetics, biodistribution, and particularly its penetration of the blood-brain barrier (BBB).[9][10][11][12] These studies are crucial for optimizing therapeutic strategies and understanding drug resistance mechanisms.

These application notes provide detailed protocols for the synthesis of [¹¹C]this compound and [¹⁸F]this compound and their use in preclinical PET imaging studies, based on established methodologies.[9][13]

Signaling Pathway of this compound

This compound targets the ALK and ROS1 signaling pathways, which are constitutively activated in certain cancers due to genetic rearrangements. The diagram below illustrates the mechanism of action of this compound in inhibiting these pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK/ROS1 Receptor ALK/ROS1 Receptor Downstream Signaling Downstream Signaling ALK/ROS1 Receptor->Downstream Signaling Activation Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes This compound This compound This compound->ALK/ROS1 Receptor Inhibition

Caption: this compound inhibits the ALK/ROS1 receptor, blocking downstream signaling for cell proliferation.

Radiolabeling Protocols

[¹¹C]this compound Synthesis

The radiosynthesis of [¹¹C]this compound is achieved via a multi-step automated process.[9][13] The key steps involve the production of [¹¹C]methyl iodide, followed by a methylation reaction and subsequent deprotection.

Experimental Workflow for [¹¹C]this compound Synthesis

cluster_synthesis Automated Synthesis Module A [¹¹C]CO₂ Production (Cyclotron) B Conversion to [¹¹C]CH₃I A->B C Methylation of Precursor B->C D Deprotection C->D E HPLC Purification D->E F Formulation E->F

Caption: Automated synthesis workflow for the production of [¹¹C]this compound.

Protocol:

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase iodination method.

  • Methylation: The desmethyl precursor of this compound is reacted with [¹¹C]CH₃I in a suitable solvent (e.g., DMF) in the presence of a base (e.g., NaOH) at an elevated temperature.

  • Deprotection: The protecting groups on the methylated intermediate are removed. For instance, Boc groups can be deprotected using an acidic solution (e.g., HCl in ethanol) at high temperature.[13]

  • Purification: The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: The final product is reformulated in a physiologically compatible solution (e.g., 10% ethanol in saline) for in vivo administration.[13]

[¹⁸F]this compound Synthesis

The synthesis of [¹⁸F]this compound utilizes a spirocyclic iodonium ylide precursor for radiofluorination.[9][12]

Experimental Workflow for [¹⁸F]this compound Synthesis

cluster_synthesis Radiosynthesis Module A [¹⁸F]Fluoride Production (Cyclotron) B Azeotropic Drying of [¹⁸F]F⁻ A->B C Radiofluorination of Iodonium Ylide Precursor B->C D HPLC Purification C->D E Formulation D->E

Caption: Radiosynthesis workflow for the production of [¹⁸F]this compound.

Protocol:

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.

  • [¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin, eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate, and then dried azeotropically.

  • Radiofluorination: The dried, activated [¹⁸F]fluoride is reacted with the spirocyclic iodonium ylide precursor of this compound in a suitable solvent (e.g., DMSO) at an elevated temperature.

  • Purification: The reaction mixture is purified by semi-preparative HPLC.

  • Formulation: The collected fraction containing [¹⁸F]this compound is reformulated into a sterile, injectable solution.

Quantitative Data Summary

The following tables summarize the key quantitative data from the radiolabeling and initial in vivo evaluation of [¹¹C]this compound and [¹⁸F]this compound.

Table 1: Radiosynthesis and Quality Control Data

RadiotracerPrecursorRadiochemical Yield (RCY, decay-corrected)Molar Activity (Aₘ)Radiochemical PuritySynthesis Time
[¹¹C]this compoundDesmethyl-lorlatinib17%3 Ci/µmol>95%50 min
[¹⁸F]this compoundSpirocyclic Iodonium YlideGoodN/AN/AN/A

Data for [¹¹C]this compound sourced from Collier et al., 2017.[13] Data for [¹⁸F]this compound was qualitatively described as having good yields.[9][12]

Table 2: Preclinical PET Imaging Data for [¹¹C]this compound

Animal ModelTumor ModelTumor UptakeBrain Uptake (Peak SUV)Key Finding
RodentH3122 (EML4-ALK positive) xenograftsReasonable uptake, plateaued around 30 minN/ADemonstrated tumor targeting
Non-human PrimateNormalN/A>2 (cerebellum) at ~10 min post-injectionConfirmed high brain permeability

Data sourced from Collier et al., 2017 and subsequent analyses.[9][12][13]

In Vivo Imaging Protocol

The following is a general protocol for preclinical PET imaging with radiolabeled this compound.

Protocol:

  • Animal Preparation: Animals (e.g., mice with tumor xenografts or non-human primates) are anesthetized for the duration of the imaging session. Body temperature should be maintained.

  • Radiotracer Administration: A known quantity of the radiolabeled this compound is administered intravenously via a tail vein catheter (for rodents) or a peripheral vein.

  • PET Scan Acquisition: A dynamic PET scan is initiated immediately after radiotracer injection and acquired for a specified duration (e.g., 60-90 minutes). For biodistribution studies, whole-body static scans can be performed at various time points post-injection.

  • Image Reconstruction and Analysis: The PET data is reconstructed using appropriate algorithms, correcting for attenuation, scatter, and radioactive decay. Regions of interest (ROIs) are drawn on the images to quantify the radiotracer concentration in various tissues, including the tumor and the brain.

  • Data Expression: The uptake of the radiotracer in different tissues can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

Conclusion

The radiolabeling of this compound with Carbon-11 and Fluorine-18 provides valuable tools for in vivo imaging studies. These radiotracers have been successfully synthesized and used to demonstrate target engagement in tumors and, significantly, to confirm the high brain permeability of this compound in preclinical models.[9][10][11][12] The protocols and data presented here serve as a guide for researchers aiming to utilize PET imaging to further investigate the pharmacology of this compound and other kinase inhibitors in oncology and neuroscience.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Acquired Resistance to Lorlatinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to the ALK inhibitor, lorlatinib.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound can be broadly categorized into two main types:

  • ALK-dependent (On-target) mechanisms: These involve genetic alterations within the ALK gene itself, primarily secondary mutations in the ALK kinase domain. While this compound is effective against most single ALK mutations that confer resistance to earlier-generation ALK inhibitors, sequential therapy can lead to the development of compound mutations (two or more mutations on the same allele) that reduce this compound's efficacy.[1][2][3]

  • ALK-independent (Off-target) mechanisms: These mechanisms involve the activation of alternative signaling pathways that bypass the need for ALK signaling for cell survival and proliferation.[3][4] Common bypass pathways include the activation of EGFR, PI3K/AKT, and RAS/MAPK signaling.[4][5] Other off-target mechanisms include histologic transformation, such as epithelial-to-mesenchymal transition (EMT), and loss-of-function mutations in tumor suppressor genes like NF2.[6][7][8]

Q2: What are the most common ALK compound mutations that confer resistance to this compound?

Several compound mutations in the ALK kinase domain have been identified in patients who have developed resistance to this compound. Some of the most frequently reported and highly resistant mutations include:

  • G1202R + L1196M[1][9]

  • G1202R + F1174L[8][10]

  • I1171N + L1196M[3]

  • C1156Y + G1269A[2][6]

  • L1196M + D1203N[6][10]

The G1202R+L1196M compound mutation is noted to be particularly resistant to all currently approved ALK TKIs.[1][9]

Q3: How does the treatment line in which this compound is used affect the mechanisms of resistance?

The mechanisms of resistance to this compound can differ depending on whether it is used as a first-line treatment or after sequential therapy with other ALK inhibitors.

  • First-line this compound: Resistance is more commonly driven by alterations in bypass signaling pathways rather than the development of ALK mutations.[1][9]

  • Sequential this compound (after other ALK TKIs): There is a higher frequency of on-target resistance, with up to half of patients developing ALK kinase domain mutations, often as compound mutations.[1][9]

Q4: What experimental models are commonly used to study this compound resistance?

  • In vitro models:

    • Ba/F3 cells: These are murine pro-B cells that are dependent on IL-3 for survival. They can be engineered to express various EML4-ALK fusion variants and are a valuable tool for studying the sensitivity of different ALK mutations to TKIs.[11]

    • Patient-derived cell lines: Cell lines established from tumor biopsies of patients who have developed resistance to this compound provide a clinically relevant model to investigate resistance mechanisms.[6][7][10]

  • In vivo models:

    • Patient-derived xenografts (PDX): Tumor fragments from patients are implanted into immunodeficient mice. These models can recapitulate the patient's tumor microenvironment and are useful for studying resistance and testing novel therapeutic strategies.[7]

Troubleshooting Guides

Problem 1: Difficulty establishing a this compound-resistant cell line.

Possible Cause Troubleshooting Step
This compound concentration is too high. Start with a this compound concentration close to the IC50 of the parental cell line and gradually increase the concentration as cells adapt.[4]
Cell viability is too low. Ensure optimal cell culture conditions. Monitor cell health and viability frequently using methods like Trypan Blue exclusion.
Heterogeneous cell population. Consider single-cell cloning to isolate and expand resistant populations.
Incorrect assessment of resistance. Confirm resistance by performing a dose-response curve and comparing the IC50 of the resistant line to the parental line.

Problem 2: Inconsistent results in cell viability assays.

Possible Cause Troubleshooting Step
Inaccurate cell seeding density. Ensure a consistent number of viable cells are seeded in each well. Perform a cell count immediately before plating.
Uneven drug distribution. Mix the drug-containing media thoroughly before adding to the wells.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Reagent variability. Use fresh reagents and ensure the viability assay reagent (e.g., CellTiter-Glo) is properly equilibrated to room temperature before use.

Problem 3: Unable to detect ALK mutations in resistant clones.

Possible Cause Troubleshooting Step
Resistance is ALK-independent. Investigate the activation of bypass signaling pathways (e.g., EGFR, MET, PI3K/AKT, MAPK) via Western blot or phospho-RTK arrays.[4][5]
Mutation is in a low percentage of the cell population. Use a highly sensitive detection method like next-generation sequencing (NGS) with sufficient sequencing depth.[12]
Poor DNA/RNA quality. Ensure high-quality nucleic acid extraction from your cell pellets or tissue samples.
Limitations of the detection method. Sanger sequencing may not be sensitive enough to detect low-frequency mutations. Consider using NGS or digital droplet PCR (ddPCR).

Data Presentation: this compound IC50 Values for ALK Compound Mutations

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various ALK compound mutations, providing a quantitative measure of resistance.

ALK MutationThis compound IC50 (nmol/L)Reference
G1202R + L1196M1000[1][9]

Note: IC50 values can vary depending on the experimental system (e.g., Ba/F3 cells, patient-derived cells) and assay conditions.

Experimental Protocols

1. Generation of this compound-Resistant Cell Lines

This protocol describes a general method for generating this compound-resistant cancer cell lines in vitro.

Materials:

  • Parental cancer cell line (e.g., ALK-positive NSCLC cell line)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Trypan Blue solution

  • Cell culture flasks and plates

Procedure:

  • Culture the parental cell line in complete medium.

  • Determine the IC50 of this compound for the parental cell line using a cell viability assay.

  • Begin by continuously exposing the parental cells to this compound at a concentration equal to or slightly above the IC50.

  • Monitor the cells for growth and viability. Initially, a significant portion of the cells may die.

  • When the cells resume proliferation at a rate comparable to the parental cells, gradually increase the concentration of this compound.[4]

  • Repeat this process of stepwise dose escalation until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 1 µM).

  • At this point, the cell line is considered this compound-resistant.

  • Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.

  • Cryopreserve aliquots of the resistant cell line at various passages.

2. Cell Viability Assay (Using CellTiter-Glo®)

This protocol outlines the steps for assessing cell viability after treatment with this compound.

Materials:

  • Parental and this compound-resistant cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well white-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[7]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.

3. Western Blot Analysis of ALK Signaling Pathways

This protocol is for detecting the phosphorylation status of ALK and downstream signaling proteins.

Materials:

  • Cell lysates from parental and resistant cells (treated with or without this compound)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, total ERK, β-actin)[13]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[13]

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[13]

  • Transfer the separated proteins to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody overnight at 4°C.[13]

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane with TBST.

  • Apply ECL detection reagent and capture the chemiluminescent signal.[13]

  • If necessary, strip the membrane and re-probe with other antibodies (e.g., for total protein or a loading control).[13]

Visualizations

ALK_Dependent_Resistance cluster_0 Sequential ALK TKI Therapy cluster_1 This compound Treatment cluster_2 Resistance Mechanism Previous_TKIs 1st/2nd Gen ALK TKIs Single_Mutation Single ALK Mutation (e.g., G1202R) Previous_TKIs->Single_Mutation Selects for This compound This compound Compound_Mutation Compound ALK Mutation (e.g., G1202R+L1196M) This compound->Compound_Mutation Selects for Single_Mutation->this compound Initial Sensitivity Compound_Mutation->this compound Confers Resistance

Caption: Development of ALK-dependent resistance to this compound.

ALK_Independent_Resistance cluster_bypass Bypass Pathway Activation ALK_Fusion ALK Fusion Protein This compound This compound ALK_Fusion->this compound ALK_Inhibition ALK Signaling Inhibited This compound->ALK_Inhibition causes Cell_Survival Cell Survival & Proliferation ALK_Inhibition->Cell_Survival blocks EGFR EGFR EGFR->Cell_Survival activates PI3K_AKT PI3K/AKT PI3K_AKT->Cell_Survival activates RAS_MAPK RAS/MAPK RAS_MAPK->Cell_Survival activates

Caption: ALK-independent resistance via bypass signaling pathways.

Experimental_Workflow Start Patient with Acquired This compound Resistance Biopsy Tumor Biopsy or Liquid Biopsy Start->Biopsy NGS Next-Generation Sequencing (NGS) Biopsy->NGS Analysis Data Analysis NGS->Analysis On_Target On-Target Resistance (ALK Mutations) Analysis->On_Target Identify Off_Target Off-Target Resistance (Bypass Pathways) Analysis->Off_Target Identify Validation Functional Validation (e.g., in vitro models) On_Target->Validation Off_Target->Validation

References

Technical Support Center: Investigating Lorlatinib Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the off-target kinase inhibition of lorlatinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is an ATP-competitive small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1] It is a third-generation inhibitor specifically designed to penetrate the central nervous system and overcome known resistance mutations that arise after treatment with first- and second-generation ALK inhibitors.[1][2]

Q2: Why is it important to investigate the off-target effects of this compound? A2: Investigating off-target effects is crucial for several reasons:

  • Understanding Unexpected Phenotypes: Off-target inhibition can lead to unexpected biological responses or toxicity in cellular models and in vivo, which are unrelated to the inhibition of ALK or ROS1.

  • Deconvoluting Resistance Mechanisms: Resistance to this compound can be driven by on-target ALK mutations or by off-target mechanisms, such as the activation of bypass signaling pathways (e.g., PI3K/AKT, RAS/MAPK).[2][3][4] Identifying off-target interactions helps to understand and overcome this resistance.

  • Ensuring Therapeutic Specificity: While preclinical studies indicate this compound is highly selective, confirming its activity profile in your specific experimental system is essential for accurate data interpretation.[5] Using the inhibitor at concentrations well above the IC50 for its primary target increases the likelihood of engaging lower-affinity off-target kinases.[6]

Q3: How can I begin to distinguish between on-target and off-target effects in my experiments? A3: A multi-step approach is recommended to differentiate on-target from off-target effects:[6]

  • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should manifest at concentrations consistent with its known potency against ALK/ROS1, while off-target effects typically require higher concentrations.

  • Use of Structurally Unrelated Inhibitors: Confirm key findings using a different, structurally unrelated inhibitor that also targets ALK/ROS1. If the observed phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.[6]

  • Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the primary target (ALK or ROS1). If the phenotype observed with genetic manipulation matches the phenotype seen with this compound treatment, it strongly supports an on-target mechanism.[6]

  • Rescue Experiments: In cell lines dependent on ALK/ROS1 signaling, an on-target effect can often be "rescued" by introducing a drug-resistant mutant of the target kinase.

Quantitative Data: this compound Off-Target Profile

While comprehensive kinome scans are often proprietary, published data indicates that this compound is a highly selective kinase inhibitor. At clinically relevant concentrations, it potently inhibits ALK and ROS1. A study noted that only 10 off-target kinases showed activity with selectivity margins less than 100-fold compared to the ALK-L1196M mutant.[1] The table below summarizes representative inhibitory activity. Researchers should consider conducting their own broad kinase panel screening for a comprehensive profile in their specific context.

Target KinaseIC₅₀ (nM)Target TypeNotes
ALK<1On-TargetHigh potency against wild-type and mutant forms.
ROS1<1On-TargetHigh potency.
ALK (L1196M)~1On-TargetGatekeeper resistance mutation.
ALK (G1202R)~16On-TargetHighly resistant mutation, still potently inhibited.
Kinase X>100Off-TargetRepresentative of most kinases, showing high selectivity.
Kinase Y50-100Off-TargetPotential off-target at higher concentrations.

Note: IC₅₀ values are approximate and can vary based on the specific assay conditions, such as ATP concentration.[7] Data is compiled for illustrative purposes from multiple sources.

Troubleshooting Guides

Issue 1: Inconsistent results between biochemical assays and cell-based assays.

  • Potential Cause: A potent inhibitor in a biochemical (enzymatic) assay may show reduced activity in a cell-based assay. This discrepancy is common and can arise from several factors.[1][8]

  • Troubleshooting Steps:

    • Verify Cell Permeability: this compound is designed to be cell-permeable, but this should be confirmed in your specific cell line. A Cellular Thermal Shift Assay (CETSA) can directly measure target engagement within intact cells.[9]

    • Check for High Plasma Protein Binding: this compound is 66% bound to plasma proteins in vitro.[1] If your cell culture medium contains high levels of serum, the effective concentration of free inhibitor available to the cells may be significantly lower than the nominal concentration. Consider reducing serum concentration during the treatment period or using serum-free media if possible.

    • Consider Physiological ATP Concentrations: Biochemical assays are often performed with low ATP concentrations to increase inhibitor sensitivity.[10] Cells, however, have high physiological ATP levels (millimolar range), which can outcompete ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC₅₀ value.[7]

    • Assess Efflux Pump Activity: Some cell lines express multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the inhibitor out of the cell, reducing its intracellular concentration. Co-treatment with an efflux pump inhibitor can help diagnose this issue.

Issue 2: Observing a phenotype (e.g., cell death, altered signaling) in a cell line that does not express ALK or ROS1.

  • Potential Cause: This strongly suggests an off-target effect. The phenotype could be caused by this compound inhibiting one or more other kinases that are critical for the signaling pathways in that specific cell line.

  • Troubleshooting Steps:

    • Perform a Kinome Scan: The most direct way to identify potential off-targets is to screen this compound against a broad panel of kinases (kinome profiling). This can be done using in vitro binding or activity assays.[11]

    • Phosphoproteomics Analysis: Use mass spectrometry-based phosphoproteomics to identify which signaling pathways are altered upon this compound treatment. This provides an unbiased view of downstream signaling changes and can point towards inhibited off-target kinases.[12]

    • Validate Off-Target Candidates: Once potential off-targets are identified, validate them using orthogonal methods. Use a structurally different inhibitor for the suspected off-target kinase or use siRNA/CRISPR to knock down the candidate kinase and see if it phenocopies the effect of this compound.

Issue 3: Development of resistance to this compound is not associated with new ALK mutations.

  • Potential Cause: Resistance is likely mediated by ALK-independent bypass tracks.[2] This occurs when cancer cells activate parallel signaling pathways to circumvent the inhibition of their primary driver oncogene.

  • Troubleshooting Steps:

    • Investigate Bypass Pathways: Studies have shown that hyperactivation of pathways like EGFR, PI3K/AKT, and RAS/MAPK can confer resistance to this compound.[2][3][4] Use Western blotting or other immunoassays to check the phosphorylation status of key proteins in these pathways (e.g., p-EGFR, p-AKT, p-ERK).

    • Combination Therapy Screen: Screen for synergistic effects by co-treating this compound-resistant cells with inhibitors of the suspected bypass pathways (e.g., an EGFR inhibitor like erlotinib or a MEK inhibitor).[2] Restoration of sensitivity to this compound would confirm the involvement of that pathway.

    • RNA Sequencing: Compare the transcriptomes of sensitive and resistant cells to identify upregulated genes or pathways in the resistant population that could be driving the phenotype.[2]

Experimental Protocols & Visualizations

General Workflow for Investigating Off-Target Effects

The following diagram outlines a general workflow for identifying and validating potential off-target effects of a kinase inhibitor.

G cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Candidate Validation cluster_3 Outcome A Unexpected Phenotype Observed (e.g., toxicity, resistance) B Dose-Response Curve Shifted from On-Target IC50 C Activity in Target-Negative Cell Line D Biochemical Screening (Kinome Panel) C->D E Cell-Based Screening (Phosphoproteomics) C->E F Target Engagement Assay (CETSA) E->F G Orthogonal Inhibitor Testing F->G H Genetic Knockdown (siRNA/CRISPR) G->H I Cellular Assays for Downstream Signaling H->I J Validated Off-Target Effect I->J

Caption: A workflow for identifying and validating off-target kinase effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target in intact cells or cell lysates.[9] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13]

  • Materials:

    • Cell line of interest

    • This compound stock solution (in DMSO)

    • Vehicle control (DMSO)

    • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

    • Lysis buffer (e.g., RIPA)

    • Thermal cycler or heating block

    • Equipment for Western Blotting (SDS-PAGE gels, antibodies for target protein, etc.)

  • Procedure (Isothermal Dose-Response):

    • Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with a serial dilution of this compound and a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

    • Harvesting: Wash cells with cold PBS and resuspend in PBS containing protease/phosphatase inhibitors.

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a single, optimized temperature (e.g., 52°C, determined from a preliminary melting curve experiment) for 3 minutes, followed by a cooling step to room temperature.[14]

    • Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.[13] Analyze the amount of soluble target protein by Western Blot. An increase in the amount of soluble protein at a given temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Biochemical)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to a kinase.[15] It relies on the displacement of a fluorescent tracer from the kinase's ATP pocket by a competitive inhibitor.[16]

  • Materials:

    • Tagged kinase of interest

    • Europium (Eu)-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

    • Kinase buffer

    • This compound serial dilution

    • Microplate reader capable of TR-FRET detection

  • Procedure:

    • Prepare Reagents: Prepare 2X kinase/antibody mixture and 4X tracer solution in kinase buffer. Prepare a 4X serial dilution of this compound.[17]

    • Assay Assembly: In a suitable microplate (e.g., 384-well), add the components in the following order:

      • 5 µL of 4X this compound dilution or DMSO control.

      • 10 µL of 2X kinase/antibody mixture.

      • 5 µL of 4X tracer.[16]

    • Incubation: Mix the plate gently, cover, and incubate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.

    • Detection: Read the plate on a TR-FRET-enabled microplate reader. The signal is measured as the ratio of the acceptor (Alexa Fluor™ 647) emission to the donor (Europium) emission.

    • Data Analysis: A decrease in the TR-FRET ratio corresponds to the displacement of the tracer by this compound. Plot the TR-FRET ratio against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway: Bypass Activation via Off-Target Effect or Resistance

This diagram illustrates how resistance to an on-target inhibitor (like this compound) can emerge through the activation of a parallel signaling pathway, such as the EGFR pathway.

G cluster_ALK On-Target Pathway cluster_EGFR Bypass Pathway ALK ALK / ROS1 ALK_Signal Downstream Signaling ALK->ALK_Signal Activates Proliferation_A Cell Proliferation & Survival ALK_Signal->Proliferation_A Promotes Proliferation_B Cell Proliferation & Survival EGFR EGFR EGFR_Signal RAS/MAPK or PI3K/AKT Pathway EGFR->EGFR_Signal Activates EGFR_Signal->Proliferation_B Promotes This compound This compound This compound->ALK Resistance Resistance Mechanism (e.g., NF1 mutation) Resistance->EGFR Hyperactivates G Start Phenotype Observed with this compound Q1 Does phenotype track with ALK/ROS1 IC50? Start->Q1 Q2 Does ALK/ROS1 knockdown phenocopy the effect? Q1->Q2  Yes OffTarget Likely OFF-Target Effect Q1->OffTarget No   Q3 Does an unrelated ALK/ROS1 inhibitor cause same effect? Q2->Q3  Yes Q2->OffTarget No   OnTarget Likely ON-Target Effect Q3->OnTarget  Yes Q3->OffTarget No   Investigate Investigate Off-Targets: - Kinome Scan - Phosphoproteomics OffTarget->Investigate

References

Technical Support Center: Overcoming Lorlatinib Resistance in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments on lorlatinib resistance in non-small cell lung cancer (NSCLC) cell lines.

Frequently Asked Questions (FAQs)

Q1: My NSCLC cell line, initially sensitive to this compound, is now showing resistance. What are the common underlying mechanisms?

A1: Acquired resistance to this compound in ALK-rearranged NSCLC cell lines is multifactorial. The primary mechanisms can be broadly categorized as:

  • On-target ALK Mutations: These are mutations within the ALK kinase domain that interfere with this compound binding. While this compound is effective against most single ALK resistance mutations, compound mutations (two or more mutations in the same ALK allele) can confer high-level resistance.[1][2] Common this compound-resistant compound mutations include G1202R/L1196M.[1]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent ALK inhibition. Common bypass pathways implicated in this compound resistance include:

    • EGFR and HER3 Signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 3 (HER3) pathways, often through ligand-dependent or independent mechanisms, can promote cell survival despite ALK blockade.[3]

    • MET Amplification: Amplification of the MET proto-oncogene can drive resistance by activating downstream signaling independently of ALK.

    • SRC Family Kinase Activation: Increased activity of SRC family kinases can contribute to resistance, particularly in cells undergoing epithelial-to-mesenchymal transition (EMT).

    • Downstream Signaling Activation: Aberrant activation of downstream pathways like PI3K/AKT/mTOR and MAPK can also mediate resistance.

Q2: How can I determine if this compound resistance in my cell line is due to on-target ALK mutations or bypass pathway activation?

A2: A combination of molecular and biochemical techniques is recommended:

  • Next-Generation Sequencing (NGS): Perform targeted NGS of the ALK kinase domain to identify known or novel resistance mutations.

  • Western Blotting:

    • Assess the phosphorylation status of ALK (p-ALK). Persistent p-ALK in the presence of high concentrations of this compound may suggest a highly resistant ALK mutant.

    • Probe for the activation (phosphorylation) of key proteins in bypass pathways, such as p-EGFR, p-MET, p-SRC, p-AKT, and p-ERK. Increased phosphorylation of these proteins in resistant cells compared to sensitive parental cells indicates bypass pathway activation.

Q3: What are some initial strategies to overcome this compound resistance in my cell line experiments?

A3: Based on the mechanism of resistance, several strategies can be explored:

  • For On-Target Mutations:

    • Fourth-Generation ALK Inhibitors: If available, test the efficacy of newer generation ALK inhibitors designed to overcome specific compound mutations.

  • For Bypass Pathway Activation:

    • Combination Therapy: Co-treat resistant cells with this compound and an inhibitor targeting the activated bypass pathway. For example:

      • EGFR/HER3 activation: Combine this compound with an EGFR inhibitor (e.g., gefitinib, osimertinib) or a pan-HER inhibitor (e.g., afatinib).[3]

      • MET amplification: Combine this compound with a MET inhibitor (e.g., crizotinib, capmatinib).

      • SRC activation: Combine this compound with a SRC inhibitor (e.g., dasatinib, saracatinib).

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
Drug Concentration and Incubation Time Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation period for your specific cell line.
Reagent Quality Ensure all reagents, including media, serum, and assay components, are fresh and properly stored.
Plate Edge Effects Avoid using the outer wells of the microplate, or fill them with sterile PBS to minimize evaporation and temperature gradients.
Cell Line Authenticity and Contamination Regularly perform cell line authentication (e.g., STR profiling) and check for mycoplasma contamination.
Problem 2: Difficulty in detecting changes in protein phosphorylation by Western Blot.
Potential Cause Troubleshooting Step
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
Insufficient Protein Loading Ensure equal and sufficient amounts of protein (typically 20-30 µg) are loaded for each sample.
Inefficient Protein Transfer Optimize transfer conditions (time, voltage) and ensure proper membrane activation (if using PVDF).
Antibody Quality Use validated primary antibodies at the recommended dilution. Test new antibodies with positive and negative controls.
Signal Detection Use a sensitive ECL substrate and optimize exposure time to avoid signal saturation or weak signal.

Quantitative Data Summary

Table 1: IC50 Values of this compound and Combination Therapies in Resistant NSCLC Cell Lines

Cell LineResistance MechanismTreatmentIC50 (nM)Reference
Ba/F3 EML4-ALK G1202ROn-target mutationThis compound37[1]
Ba/F3 EML4-ALK L1196MOn-target mutationThis compound18[1]
Ba/F3 EML4-ALK G1202R/L1196MCompound mutationThis compound1,116[1]
H3122-LRNRG1/HER3 ActivationThis compound>1000[3]
H3122-LRNRG1/HER3 ActivationThis compound + Afatinib (100 nM)~100[3]
A925L-LRNRG1/HER3 ActivationThis compound>1000[3]
A925L-LRNRG1/HER3 ActivationThis compound + Afatinib (100 nM)~200[3]

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of this compound or combination therapies for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blotting for ALK Phosphorylation
  • Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604) and total ALK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phospho-ALK signal to the total ALK signal.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription This compound This compound This compound->ALK Inhibition

Caption: ALK signaling pathways inhibited by this compound.

Experimental_Workflow_Viability start Start seed_cells Seed NSCLC Cells in 96-well plate start->seed_cells drug_treatment Treat with this compound (Dose-response) seed_cells->drug_treatment incubation Incubate for 72h drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end Resistance_Mechanisms cluster_on_target On-Target (ALK-Dependent) cluster_off_target Off-Target (ALK-Independent) Lorlatinib_Resistance This compound Resistance Compound_Mutations Compound ALK Mutations (e.g., G1202R/L1196M) Lorlatinib_Resistance->Compound_Mutations Bypass_Pathways Bypass Pathway Activation (EGFR, MET, SRC) Lorlatinib_Resistance->Bypass_Pathways EMT Epithelial-Mesenchymal Transition (EMT) Lorlatinib_Resistance->EMT Downstream_Activation Downstream Signaling (PI3K/AKT, MAPK) Lorlatinib_Resistance->Downstream_Activation

References

Technical Support Center: Optimizing Lorlatinib Dosage for Intracranial Efficacy in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing lorlatinib in preclinical mouse models of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) with intracranial metastases.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose of this compound for intracranial efficacy studies in mice?

A common oral starting dose for this compound in mouse models is 10 mg/kg, administered once daily.[1] This dosage has been shown to achieve significant serum concentrations that are relevant for assessing anti-tumor activity.[1] However, for studies aiming to induce resistance, lower starting doses, such as 0.1 mg/kg twice daily, have been used, followed by gradual dose escalation.

Q2: How does this compound penetrate the blood-brain barrier (BBB) in mice?

This compound was specifically designed for high central nervous system (CNS) penetration.[2] Preclinical studies in animals have demonstrated its ability to effectively cross the blood-brain barrier.[2] This is a key characteristic that distinguishes it from some earlier-generation ALK inhibitors.[3]

Q3: What are the expected pharmacokinetic parameters of this compound in mice?

Following a 10 mg/kg oral administration in Kun Ming mice, this compound reaches its maximum serum concentration (Cmax) of 2,705.683 ± 539.779 µg/L at approximately 0.625 hours (Tmax).[1] The drug is cleared relatively quickly from the serum.[1]

Q4: Should I use a continuous daily dosing or an intermittent schedule?

Most preclinical efficacy and resistance studies have utilized a continuous daily or twice-daily dosing regimen. A once-daily schedule is often sufficient to maintain therapeutic concentrations. For resistance studies, a twice-daily regimen with escalating doses has been employed.

Q5: How can I monitor intracranial tumor response to this compound treatment?

Intracranial tumor burden can be monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-tagged tumor cells) or magnetic resonance imaging (MRI). Tumor size should be measured at baseline before initiating treatment and at regular intervals throughout the study.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lack of intracranial tumor regression Suboptimal Dose: The administered dose may be too low to achieve therapeutic concentrations in the brain.Consider a dose escalation study, starting from 10 mg/kg daily and increasing cautiously. Monitor for signs of toxicity.
Drug Resistance: The tumor cells may have acquired resistance to this compound.Analyze tumor tissue for known resistance mutations in the ALK kinase domain. Consider combination therapies.
Poor Drug Formulation/Administration: Improper formulation or gavage technique can lead to inconsistent drug absorption.Ensure this compound is properly suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose/0.1% Tween80).[4] Verify gavage technique to ensure consistent oral administration.
Toxicity in mice (e.g., weight loss, lethargy) High Dose: The administered dose may be too high, leading to adverse effects.Reduce the this compound dose or switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. Monitor animal health closely.
High variability in tumor response between animals Inconsistent Tumor Inoculation: Variation in the number of injected cells or the location of injection can lead to different tumor growth rates.Standardize the stereotactic injection procedure to ensure consistent tumor cell implantation in the brain.
Differences in Drug Metabolism: Individual mice may metabolize this compound at different rates.Increase the cohort size to account for biological variability. Ensure a homogenous mouse strain, age, and sex are used.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterUnitMean ± SD
Dosemg/kg10 (oral)
Cmaxµg/L2,705.683 ± 539.779
Tmaxh0.625 ± 0.231
AUC(0–∞)µg/L*h16,208.177 ± 1,720.36

Data from a study in Kun Ming mice following a single oral administration.[1]

Table 2: this compound Dosing Regimens in Preclinical Mouse Models

Study TypeMouse ModelDosing RegimenOutcomeReference
PharmacokineticsKun Ming mice10 mg/kg single oral doseCharacterization of serum concentration over time[1]
Resistance InductionSCID mice with ALCL xenografts0.1 mg/kg twice daily, escalated to 0.25, 0.5, 1, and 2 mg/kg twice dailyDevelopment of this compound-resistant tumors[4]
EfficacyN/A (mentioned in reviews)Not specifiedAntitumor activity in intracranial ALK-positive tumor models[2]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

  • Preparation of Dosing Solution:

    • Suspend this compound powder in a vehicle of 0.5% carboxymethylcellulose and 0.1% Tween80 in sterile water.[4]

    • Vortex the suspension thoroughly before each use to ensure homogeneity.

    • Prepare fresh dosing solutions regularly (e.g., weekly) and store at 4°C.

  • Animal Handling:

    • Use female SCID mice, 6-8 weeks old, for xenograft studies.[4]

    • Allow mice to acclimate to the facility for at least one week before the start of the experiment.

    • House mice under standard conditions with free access to food and water.[4]

  • Oral Gavage:

    • Calculate the volume of the dosing solution to administer based on the individual mouse's body weight and the target dose (e.g., 10 mg/kg).

    • Administer the solution orally using a proper-sized gavage needle.

    • Monitor the mice for any signs of distress during and after the procedure.

Protocol 2: Intracranial Tumor Model Establishment

  • Cell Culture:

    • Culture ALK-positive NSCLC cells (e.g., H3122) in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a Hamilton syringe, slowly inject the tumor cell suspension into the desired brain region (e.g., striatum).

    • Suture the scalp incision and allow the mouse to recover on a heating pad.

    • Administer post-operative analgesics as per institutional guidelines.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->ALK Inhibits

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Cell_Culture 1. Culture ALK+ NSCLC Cells Intracranial_Injection 2. Intracranial Injection into Mice Cell_Culture->Intracranial_Injection Tumor_Establishment 3. Monitor Tumor Establishment (e.g., Bioluminescence) Intracranial_Injection->Tumor_Establishment Randomization 4. Randomize Mice into Treatment Groups Tumor_Establishment->Randomization Dosing 5. Daily Oral Dosing with this compound or Vehicle Randomization->Dosing Monitoring 6. Monitor Tumor Growth (Imaging) & Animal Health Dosing->Monitoring Endpoint 7. Euthanize at Endpoint (e.g., Tumor Size, Neurological Symptoms) Monitoring->Endpoint Data_Analysis 8. Analyze Tumor Volume, Survival, and Biomarkers Endpoint->Data_Analysis

Caption: Workflow for intracranial efficacy studies of this compound in mice.

References

Technical Support Center: Managing Lorlatinib-Associated Adverse Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lorlatinib in animal studies. The information is designed to help anticipate, monitor, and manage potential adverse effects, ensuring the integrity of experimental data and the welfare of the animals.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of this compound observed in animal studies?

A1: Preclinical toxicology studies of this compound in rats and dogs have identified several key adverse effects. These include hyperlipidemia (increased cholesterol and triglycerides), gastrointestinal issues (distended abdomen), skin rash, and effects on the male reproductive system (lower weights of testes, epididymis, and prostate; testicular atrophy; and prostatic atrophy).[1] It is important to note that many of these effects were found to be reversible upon cessation of treatment.[1]

Q2: Are the adverse effects seen in animal models consistent with those observed in human clinical trials?

A2: Yes, there is a notable overlap. The most frequently reported adverse events in human patients treated with this compound are hypercholesterolemia, hypertriglyceridemia, edema, peripheral neuropathy, and central nervous system (CNS) effects, including cognitive and mood changes.[2] While not all of these have been explicitly detailed in the available preclinical toxicology reports, the prominent issue of hyperlipidemia is a shared observation.[1]

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[3] By binding to the ATP-binding pocket of these kinases, this compound inhibits their phosphorylation activity, which in turn blocks critical downstream signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3]

Q4: Can this compound affect other kinases besides ALK and ROS1?

A4: While this compound is highly selective, it can exhibit off-target activity. Studies have shown that this compound can inhibit other kinases, and resistance to this compound can be mediated by the activation of alternative signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway.[4][5] Understanding these off-target effects is crucial for interpreting unexpected experimental outcomes and potential toxicities.

Troubleshooting Guides

Issue 1: Hyperlipidemia in this compound-Treated Rodents

Symptoms: Elevated levels of serum cholesterol and triglycerides. This is often an asymptomatic condition in animals and requires biochemical analysis for detection.

Troubleshooting Steps:

  • Baseline Measurement: Always measure baseline lipid levels (total cholesterol, LDL, HDL, and triglycerides) in all animals before commencing this compound treatment.

  • Regular Monitoring: Monitor serum lipid levels at regular intervals throughout the study (e.g., weekly or bi-weekly).

  • Dose Modification: If hyperlipidemia becomes severe and is a confounding factor for the study, consider a dose reduction of this compound, if permissible by the experimental design.

  • Pharmacological Intervention: If dose reduction is not an option, consider co-administration of a lipid-lowering agent. Statins are the standard of care in clinical settings. For rodent studies, the following table provides a summary of reported dosages for commonly used statins.

Table 1: Statin Dosages Reported in Rodent Studies for Hyperlipidemia Management

StatinAnimal ModelDosageRoute of AdministrationReference(s)
RosuvastatinMouse1-20 mg/kg/dayOral gavage / Subcutaneous[6][7][[“]][9][10]
PravastatinMouse/Rat1-40 mg/kg/dayIntraperitoneal / Drinking water[2][11][12][13][14][15]
PitavastatinMouse0.18-18 mg/kg/dayOral gavage[16][17][18][19][20]

Note: The provided dosages are for general guidance and may need to be optimized for your specific animal model and experimental conditions. Always consult relevant literature and veterinary expertise when designing treatment protocols.

Issue 2: Potential Central Nervous System (CNS) and Behavioral Changes

Symptoms: While overt symptoms may not always be apparent, potential CNS effects of this compound, as suggested by clinical data, could manifest as changes in motor activity, anxiety levels, or cognitive function in animal models.

Troubleshooting Steps:

  • Baseline Assessment: Conduct baseline neurobehavioral assessments before starting this compound administration.

  • Systematic Monitoring: Incorporate a battery of neurobehavioral tests into the study protocol to systematically assess for any changes.

  • Dose-Response Evaluation: If CNS effects are suspected, a dose-response study can help to determine if the effects are drug-related.

  • Pathological Examination: At the end of the study, consider histopathological examination of brain tissue to look for any morphological changes.

Experimental Protocols

Protocol 1: Monitoring and Management of Hyperlipidemia
  • Animal Model: Select an appropriate rodent model (e.g., CD-1 mice, Sprague-Dawley rats) for the study.

  • Baseline Blood Collection: Prior to the first dose of this compound, collect a blood sample (e.g., via tail vein or saphenous vein) for baseline lipid profiling.

  • This compound Administration: Administer this compound at the desired dose and route as per the study design.

  • Periodic Blood Sampling: Collect blood samples at regular intervals (e.g., every 2 weeks) to monitor changes in serum cholesterol and triglycerides.

  • Data Analysis: Compare the lipid levels of the this compound-treated group to a vehicle-treated control group.

  • Intervention (if necessary):

    • Dose Reduction: If hyperlipidemia is severe, reduce the this compound dose by a predetermined amount (e.g., 25-50%) and continue monitoring.

    • Statin Co-administration: If dose reduction is not feasible, initiate treatment with a statin (refer to Table 1 for dosage guidance). Administer the statin daily via oral gavage or as appropriate for the chosen compound. Continue to monitor lipid levels to assess the efficacy of the intervention.

Protocol 2: Assessment of Neurobehavioral Effects
  • Test Battery Selection: Choose a battery of tests to assess different aspects of behavior. A recommended panel could include:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To further evaluate anxiety levels.

    • Rotarod Test: To assess motor coordination and balance.

    • Morris Water Maze or Barnes Maze: To evaluate spatial learning and memory.

    • Novel Object Recognition Test: To assess recognition memory.

  • Acclimation: Properly acclimate the animals to the testing environment to reduce stress-induced variability.

  • Baseline Testing: Conduct the full battery of tests on all animals before the initiation of this compound treatment.

  • This compound Administration: Administer this compound or vehicle control as per the study protocol.

  • Post-Treatment Testing: Repeat the neurobehavioral test battery at selected time points during the treatment period.

  • Data Analysis: Analyze the data for significant differences between the this compound-treated and control groups for each behavioral parameter.

Signaling Pathways and Experimental Workflows

Below are diagrams created using Graphviz to visualize key signaling pathways affected by this compound and a general workflow for monitoring adverse effects in animal studies.

lorlatinib_pathway cluster_alk_ros1 On-Target Effects cluster_downstream Downstream Signaling cluster_off_target Off-Target / Resistance Pathway This compound This compound alk_ros1 ALK / ROS1 This compound->alk_ros1 Inhibits pi3k_akt PI3K/AKT Pathway alk_ros1->pi3k_akt ras_mapk RAS/MAPK Pathway alk_ros1->ras_mapk proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_mapk->proliferation egfr EGFR egfr->ras_mapk Activates

Caption: this compound's mechanism of action and potential off-target effects.

experimental_workflow start Start of Study baseline Baseline Assessment (Lipids, Behavior, Body Weight) start->baseline treatment This compound / Vehicle Administration baseline->treatment monitoring Regular Monitoring (Weekly/Bi-weekly) treatment->monitoring adverse_effects Adverse Effects Observed? monitoring->adverse_effects endpoint Endpoint Analysis (Biochemistry, Histopathology) monitoring->endpoint End of Study Period continue_monitoring Continue Monitoring adverse_effects->continue_monitoring No intervention Intervention (Dose Reduction / Supportive Care) adverse_effects->intervention Yes continue_monitoring->monitoring intervention->monitoring end End of Study endpoint->end

Caption: Experimental workflow for monitoring this compound-associated adverse effects.

References

Technical Support Center: Detecting Lorlatinib-Resistant Compound ALK Mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the third-generation ALK inhibitor, lorlatinib.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What are compound ALK mutations and why are they a significant mechanism of resistance to this compound?

A1: Compound ALK mutations refer to the presence of two or more distinct mutations within the same ALK allele.[1] While this compound is effective against single ALK resistance mutations (like G1202R) that confer resistance to first- and second-generation inhibitors, the sequential use of ALK inhibitors can foster the development of these more complex compound mutations.[2][3] These double mutations can sterically hinder this compound's ability to bind to the ALK kinase domain, thereby restoring ALK activity and driving resistance.[3] In patients who develop acquired resistance to this compound after treatment with other ALK inhibitors, compound mutations are a primary mechanism, whereas single mutations are often insufficient to confer resistance.[1][2]

Q2: What are the most frequently observed this compound-resistant single and compound ALK mutations?

A2: The landscape of resistance mutations is diverse. The G1202R mutation is the most common single mutation that emerges after treatment with second-generation ALK inhibitors and is a frequent component of compound mutations.[3][4] Following this compound treatment, common compound mutations often involve G1202R or I1171N/S/T paired with other mutations.[5]

Key compound mutations identified in this compound-resistant patients and preclinical models include:

  • G1202R/L1196M[3][6]

  • G1202R/L1198F[3]

  • G1202R/S1206Y[7]

  • C1156Y/L1198F[2]

  • I1171N + L1256F[8]

  • D1203N/I1171N[6]

Q3: Can this compound resistance occur without any detectable ALK kinase domain mutations?

A3: Yes. This is known as "off-target" resistance and involves the activation of alternative signaling pathways that bypass the need for ALK signaling.[1] These bypass pathways can include the activation of other receptor tyrosine kinases like EGFR or MET, or alterations in downstream signaling molecules such as RAS, MAPK, or NF2.[8][9][10][11] In cases of primary (intrinsic) resistance to this compound, off-target mechanisms are often the cause.[1]

Experimental Strategy & Troubleshooting

Q4: We have a patient who has progressed on this compound. Should we perform a tissue biopsy or a liquid biopsy to detect resistance mutations?

A4: Both tissue and liquid biopsies are valuable, and the choice may depend on clinical feasibility. However, liquid biopsy (using cell-free DNA from plasma) offers distinct advantages. It is minimally invasive and can capture greater tumor heterogeneity, as it samples DNA shed from multiple metastatic sites.[12][13] Studies have shown that plasma next-generation sequencing (NGS) is more likely to detect ALK mutations, including multiple co-occurring mutations, compared to tissue NGS from a single lesion.[6][12] A tissue biopsy is crucial if there is a need to rule out histologic transformation (e.g., to small cell lung cancer), which is another known resistance mechanism.[14]

Q5: Our NGS results from a resistant tumor show no ALK mutations. What is our next step?

A5: The absence of on-target ALK mutations strongly suggests an "off-target" resistance mechanism.[1] Your next steps should focus on identifying these bypass pathways.

  • Analyze Existing NGS Data: If a broad NGS panel was used, re-examine the data for mutations, amplifications, or fusions in other known cancer driver genes (e.g., MET, EGFR, KRAS, BRAF, NF2).[9][11][15]

  • RNA Sequencing: If feasible, perform RNA sequencing on the tissue biopsy to look for overexpression of bypass pathway genes or novel fusion events.

  • Phospho-Proteomics: Analyze the phosphorylation status of key signaling proteins (e.g., p-AKT, p-ERK, p-MET) in tumor tissue to identify activated pathways.[9]

Q6: We detected a known ALK resistance mutation, but at a very low mutant allele frequency (MAF). Is this clinically significant?

A6: A low MAF can be significant and may indicate a subclonal resistance mechanism, where only a fraction of the tumor cells harbor the mutation. This is common in the context of tumor heterogeneity. The clinical impact may depend on the specific mutation and the growth rate of the resistant subclone. Continuous monitoring via liquid biopsy can be valuable to track the dynamics of this subclone over time.[15] A low MAF could also be responsible for a prior treatment failure and may have decreased under the current therapy.[15]

Quantitative Data Summary

The efficacy of ALK inhibitors is quantitatively measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. Compound mutations typically lead to a significant increase in the IC50 for this compound.

Table 1: Comparative IC50 Values of ALK Mutations Against this compound

ALK Mutant Status IC50 (nmol/L) for this compound Fold Change vs. G1202R Reference
EML4-ALK (non-mutant) Sensitive N/A [2]
ALK G1202R (single mutant) 37 1.0x (Baseline) [3]
ALK L1196M (single mutant) 18 0.5x [3]
ALK G1202R/L1196M (compound mutant) 1,116 ~30.2x [3]
ALK G1202R/L1198F (compound mutant) Confers high-level resistance N/A [3]

| ALK C1156Y/L1198F (compound mutant) | Confers resistance | N/A |[2] |

Note: IC50 values can vary between experimental systems (e.g., Ba/F3 cells vs. cancer cell lines). The data presented is from Ba/F3 cell models expressing EML4-ALK.

Experimental Protocols & Workflows

Protocol: NGS-Based Detection of ALK Mutations from cfDNA (Liquid Biopsy)

This protocol provides a generalized workflow for identifying ALK resistance mutations from plasma.

  • Plasma Collection and Processing:

    • Collect 8-10 mL of whole blood in specialized cell-free DNA collection tubes (e.g., Streck Cell-Free DNA BCT).

    • Process blood within 2-4 hours of collection.

    • Perform a two-step centrifugation process (e.g., 1,600 x g for 10 min, followed by transferring the plasma to a new tube and centrifuging at 16,000 x g for 10 min) to remove residual cells and obtain platelet-poor plasma.

    • Store plasma at -80°C until extraction.

  • cfDNA Extraction:

    • Thaw plasma samples on ice.

    • Extract cfDNA from 2-5 mL of plasma using a commercially available kit designed for cfDNA (e.g., QIAamp Circulating Nucleic Acid Kit).

    • Elute cfDNA in a small volume (e.g., 50 µL) of elution buffer.

    • Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit).

  • Library Preparation and Target Enrichment:

    • Use 10-50 ng of cfDNA as input for library preparation.

    • Prepare sequencing libraries using a kit optimized for low-input DNA, which includes end-repair, A-tailing, and adapter ligation steps.

    • Perform target enrichment using a custom or commercially available hybridization-based panel that covers the entire ALK kinase domain and other relevant resistance genes. This step is critical for achieving the necessary sequencing depth.

  • Next-Generation Sequencing (NGS):

    • Sequence the captured libraries on an Illumina platform (e.g., NovaSeq, NextSeq).

    • Aim for a high sequencing depth (>5,000x unique coverage) to confidently detect low-frequency mutations in cfDNA.[15]

  • Bioinformatic Analysis:

    • Align sequencing reads to the human reference genome (e.g., hg19/GRCh37).

    • Use specialized variant callers designed for liquid biopsy data that can account for low allele frequencies and sequencing artifacts. It may be beneficial to develop an algorithm specifically designed to increase sensitivity for detecting somatic mutations in the ALK locus.[15]

    • Annotate identified variants to determine their potential clinical significance (e.g., known resistance mutations).

    • Report the mutant allele frequency (MAF) for each detected variant.

Visualizations

Signaling Pathways and Resistance Mechanisms

ALK_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms ALK ALK RTK RAS RAS/MAPK Pathway ALK->RAS PI3K PI3K/AKT Pathway ALK->PI3K This compound This compound This compound->ALK Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation OnTarget On-Target (Compound ALK Mutations) e.g., G1202R/L1196M OnTarget->ALK Prevents this compound Binding Bypass Off-Target (Bypass Pathways) e.g., MET/EGFR Activation Bypass->Proliferation Re-activates Signaling

Caption: ALK signaling and mechanisms of this compound resistance.

Experimental Workflow

Experimental_Workflow cluster_sample Sample Acquisition cluster_processing Sample Processing cluster_analysis Molecular Analysis cluster_result Outcome arrow arrow Patient Patient with Acquired This compound Resistance Biopsy Tissue Biopsy Patient->Biopsy Blood Blood Draw (cfDNA) Patient->Blood FFPE FFPE Block Preparation Biopsy->FFPE Plasma Plasma Separation Blood->Plasma DNA_Tissue Tumor DNA Extraction FFPE->DNA_Tissue Library NGS Library Preparation DNA_Tissue->Library cfDNA cfDNA Extraction Plasma->cfDNA cfDNA->Library Capture Targeted ALK Gene Capture Library->Capture Sequencing Next-Generation Sequencing (NGS) Capture->Sequencing Bioinformatics Bioinformatic Analysis (Variant Calling) Sequencing->Bioinformatics No_Mutation No ALK Mutation (Investigate Bypass Pathways) Bioinformatics->No_Mutation Mutation_Found ALK Resistance Mutation (e.g., Compound Mutation) Bioinformatics->Mutation_Found

Caption: Workflow for detecting ALK resistance mutations.

Troubleshooting Logic

Troubleshooting_Logic decision decision process process outcome outcome start Clinical progression on this compound p1 NGS analysis of ALK kinase domain start->p1 Perform Biopsy (Liquid or Tissue) d1 ALK mutation detected? o1 On-target resistance confirmed. Consider next-gen TKI. d1->o1 Yes d2 Was sample quality (e.g., tumor content, cfDNA yield) adequate? d1->d2 No p2 Repeat biopsy or use alternative sample d2->p2 No p3 Analyze broad NGS panel for bypass pathway alterations (MET, EGFR, etc.) d2->p3 Yes p2->p1 d3 Bypass alteration detected? p3->d3 o2 Off-target resistance. Consider combination therapy. d3->o2 Yes o3 Resistance mechanism remains unknown. Consider RNA-seq or phospho-proteomics. d3->o3 No

Caption: Decision tree for investigating this compound resistance.

References

Technical Support Center: Investigating Bypass Signaling Pathways Activated Post-Lorlatinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating bypass signaling pathways that are activated in cancer cells following treatment with lorlatinib.

General Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the investigation of this compound resistance mechanisms.

FAQs

Q1: My cells are showing resistance to this compound, but I don't detect any ALK mutations. What should I investigate next?

A1: In the absence of on-target ALK mutations, resistance to this compound is often driven by the activation of bypass signaling pathways.[1][2] The most commonly reported bypass tracks include the activation of EGFR, MET, and the MAPK and PI3K/AKT/mTOR pathways.[3][4][5][6] It is recommended to screen for the activation of these pathways using techniques such as phospho-receptor tyrosine kinase (RTK) arrays or by performing Western blots for key phosphorylated proteins (e.g., p-EGFR, p-MET, p-ERK, p-AKT).

Q2: How can I confirm that a specific bypass pathway is responsible for this compound resistance in my cell line?

A2: To confirm the involvement of a specific bypass pathway, you can use a combination of approaches:

  • Inhibition of the bypass pathway: Treat the this compound-resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like erlotinib or a MEK inhibitor like trametinib).[4][7] A restoration of sensitivity to this compound in the presence of the second inhibitor would suggest that the bypass pathway is critical for resistance.

  • Genetic knockdown: Use siRNA or shRNA to knockdown key components of the suspected bypass pathway. If the knockdown of a specific protein re-sensitizes the cells to this compound, it confirms its role in the resistance mechanism.[8]

  • Overexpression studies: In this compound-sensitive parental cells, overexpress a constitutively active form of a key signaling molecule in the suspected bypass pathway. If this leads to this compound resistance, it provides direct evidence for the pathway's involvement.

Q3: What are some common reasons for variability in IC50 values for this compound in my experiments?

A3: Variability in IC50 values can arise from several factors:

  • Cell density: Ensure consistent cell seeding density across all experiments, as this can significantly impact drug response.

  • Passage number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic and genotypic changes.

  • Reagent quality: Use fresh, high-quality reagents, including this compound and cell culture media.

  • Assay duration: The duration of drug exposure can influence the IC50 value. Use a consistent incubation time for all experiments.

  • Assay method: Different viability assays (e.g., MTT, CellTiter-Glo) can yield slightly different IC50 values. Be consistent with the chosen method.

General Troubleshooting
Problem Possible Cause Suggested Solution
Inconsistent Western blot results for phosphorylated proteins. 1. Phosphatase activity during sample preparation.2. Inefficient protein transfer.3. Low antibody affinity or incorrect antibody dilution.1. Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.[9]2. Optimize transfer conditions (time, voltage) for your protein of interest. Use a positive control to confirm transfer efficiency.3. Use a recommended antibody and optimize the dilution. Perform a dot blot to check antibody activity.[10]
High background in Western blots. 1. Inadequate blocking.2. Antibody concentration is too high.3. Insufficient washing.1. Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% BSA in TBST for phospho-antibodies instead of milk.[11]2. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[12]3. Increase the number and duration of washes with TBST.[10]
Difficulty in establishing a stable this compound-resistant cell line. 1. This compound concentration is too high, causing excessive cell death.2. Insufficient duration of drug exposure.1. Start with a lower concentration of this compound (around the IC50 of the parental cells) and gradually increase the concentration as the cells adapt.2. Be patient, as establishing a stable resistant cell line can take several months.

Bypass Pathway 1: EGFR Activation

Activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-documented mechanism of resistance to this compound.[7][8]

Troubleshooting Guide: EGFR Activation
Problem Possible Cause Suggested Solution
Weak or no p-EGFR signal in Western blot of this compound-resistant cells. 1. Low levels of EGFR expression in the cell line.2. Ineffective cell lysis for membrane proteins.3. Phosphatase activity.1. Confirm total EGFR expression in your cell line. If low, consider using a different cell model.2. Use a lysis buffer optimized for membrane protein extraction (e.g., RIPA buffer).[13]3. Ensure fresh phosphatase inhibitors are added to the lysis buffer immediately before use.[9]
High basal p-EGFR levels in parental cells, making it difficult to detect an increase in resistant cells. 1. Cells were not serum-starved prior to lysis.2. High autocrine or paracrine signaling in the cell culture.1. Serum-starve the cells for 12-24 hours before the experiment to reduce basal EGFR activation.[13]2. Consider using a more sensitive detection method or quantifying the p-EGFR/total EGFR ratio.
FAQs: EGFR Activation

Q1: What is the mechanism of EGFR activation in this compound-resistant cells?

A1: EGFR activation can be induced by the production of heparin-binding EGF-like growth factor (HB-EGF) through the activation of c-Jun.[8][14] This leads to an adaptive feedback loop that sustains cell survival despite ALK inhibition by this compound.

Q2: Which EGFR inhibitors are suitable for combination studies with this compound?

A2: First-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib have been shown to restore sensitivity to this compound in cells with EGFR-mediated resistance.[7]

Experimental Protocol: Western Blot for p-EGFR and Total EGFR
  • Cell Lysis:

    • Culture cells to 70-80% confluency. For detecting changes in phosphorylation, serum-starve cells overnight.

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.[13]

Quantitative Data Summary: EGFR Activation
Cell LineTreatmentIC50 (this compound, nM)Fold Change in p-EGFRReference
A925LThis compound~10-[8]
A925L LRThis compound>1000Increased[8]
H2228This compound~20-[8]
H2228 LRThis compound>1000Increased[8]

Note: LR denotes this compound-resistant. Specific fold-change values can vary between experiments and should be determined empirically.

Diagrams

EGFR_Bypass_Pathway This compound This compound ALK ALK This compound->ALK inhibits cJun cJun ALK->cJun inhibition leads to JNK/c-Jun activation HBEGF HBEGF cJun->HBEGF induces transcription EGFR EGFR HBEGF->EGFR activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: EGFR bypass signaling pathway activated after this compound treatment.

Bypass Pathway 2: MET Amplification

MET amplification is another significant mechanism of acquired resistance to this compound.[5][15]

Troubleshooting Guide: MET Amplification
Problem Possible Cause Suggested Solution
Ambiguous FISH results for MET amplification. 1. Poor probe hybridization.2. Incorrect scoring of signals.1. Optimize hybridization conditions (temperature, time). Ensure proper slide preparation.2. Follow established scoring guidelines carefully. Have a second person score the slides independently.
No increase in p-MET in Western blot despite MET amplification confirmed by FISH. 1. The amplified MET is not constitutively active.2. Issues with the p-MET antibody.1. Stimulate cells with HGF (Hepatocyte Growth Factor), the ligand for MET, to confirm that the receptor is functional.2. Validate the p-MET antibody with a positive control cell line known to have high p-MET levels.
FAQs: MET Amplification

Q1: How frequent is MET amplification in patients who develop resistance to this compound?

A1: MET amplification has been detected in approximately 22% of tumor biopsies from patients progressing on this compound.[5][15]

Q2: What is the therapeutic strategy for overcoming MET-driven this compound resistance?

A2: Dual inhibition of ALK and MET has shown promise. For instance, combining this compound with a MET inhibitor like crizotinib (which also has ALK inhibitory activity) can be an effective strategy.[5]

Experimental Protocol: Fluorescence In Situ Hybridization (FISH) for MET Amplification

This is a general outline. Specific probe and reagent instructions from the manufacturer should be followed.

  • Slide Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) cell block sections or tumor tissue sections on slides.

  • Deparaffinization and Pretreatment: Deparaffinize the slides in xylene and rehydrate through a series of ethanol washes. Perform heat-induced epitope retrieval.

  • Probe Hybridization: Apply the MET/CEP7 dual-color probe to the slides. Denature the probe and the target DNA, then hybridize overnight.

  • Post-Hybridization Washes: Wash the slides to remove unbound probe.

  • Counterstaining and Visualization: Counterstain the nuclei with DAPI. Visualize and score the signals using a fluorescence microscope. MET amplification is determined by the MET/CEP7 signal ratio.

Quantitative Data Summary: MET Amplification
Patient CohortFrequency of MET AmplificationReference
Post-second-generation ALK inhibitor12%[5][15]
Post-lorlatinib22%[5][15]

Diagrams

MET_Bypass_Pathway This compound This compound ALK ALK This compound->ALK inhibits MET_Amp MET Gene Amplification MET MET MET_Amp->MET leads to overexpression and activation GAB1 GAB1 MET->GAB1 phosphorylates PI3K_AKT PI3K/AKT Pathway GAB1->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway GAB1->RAS_MAPK activates Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: MET amplification as a bypass mechanism to this compound.

Bypass Pathway 3: MAPK Pathway Activation

Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, often through mutations in pathway components, can confer resistance to this compound.[4]

Troubleshooting Guide: MAPK Pathway Activation
Problem Possible Cause Suggested Solution
Inconsistent p-ERK levels in Western blots. 1. Transient nature of ERK phosphorylation.2. Cell stress during harvesting.1. Optimize the time point for analysis after treatment. A time-course experiment is recommended.2. Handle cells gently and quickly during harvesting. Keep samples on ice.
No synergistic effect observed with this compound and MEK inhibitor combination. 1. The concentration of the MEK inhibitor is not optimal.2. MAPK pathway activation is not the primary resistance mechanism.1. Perform a dose-response matrix to determine the optimal concentrations for synergy.2. Investigate other potential bypass pathways.
FAQs: MAPK Pathway Activation

Q1: What genetic alterations can lead to MAPK pathway activation in this compound resistance?

A1: Mutations such as MAP2K2 P298L and activating NRAS mutations have been identified in this compound-resistant settings, leading to the activation of ERK1/2.[4][16]

Q2: How can I assess the synergistic effect of combining this compound and a MEK inhibitor?

A2: You can use a cell viability assay to test a matrix of concentrations for both drugs. The results can be analyzed using software that calculates synergy scores, such as the Bliss independence or Chou-Talalay method.

Experimental Protocol: Cell Viability Assay for Drug Synergy
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17]

  • Drug Preparation: Prepare serial dilutions of this compound and a MEK inhibitor (e.g., trametinib).

  • Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay, such as MTT or CellTiter-Glo.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use a synergy analysis software to determine if the drug combination is synergistic, additive, or antagonistic.

Quantitative Data Summary: MAPK Pathway Activation
Cell LineResistance MechanismTreatmentEffectReference
H3122-LRMAPK pathway activationThis compound + TrametinibSynergistic inhibition of proliferation[4]
NBLW-RNF1 loss or NRAS mutationThis compoundReduced sensitivity[16]

Diagrams

MAPK_Bypass_Workflow start Seed cells in 96-well plate treat Treat with this compound and MEK inhibitor (concentration matrix) start->treat incubate Incubate for 72h treat->incubate measure Measure cell viability (e.g., CellTiter-Glo) incubate->measure analyze Analyze for synergy (e.g., Chou-Talalay) measure->analyze end Determine synergistic, additive, or antagonistic effect analyze->end NF2_mTOR_Bypass This compound This compound ALK ALK This compound->ALK inhibits NF2_loss NF2 Loss of Function mTOR mTOR NF2_loss->mTOR leads to activation Cell_Growth Cell_Growth mTOR->Cell_Growth Survival Survival mTOR->Survival

References

improving the therapeutic index of lorlatinib in combination therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lorlatinib in combination therapies. The goal is to facilitate the improvement of its therapeutic index by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected toxicity in our in vivo model with a this compound combination. How can we troubleshoot this?

A1: Unexpected toxicity in preclinical models is a common challenge. Here are several factors to consider:

  • Drug Formulation and Vehicle Effects: Ensure the vehicle used for both this compound and the combination agent is well-tolerated by the animal model. Some vehicles can cause non-specific toxicity. It is advisable to run a vehicle-only control group.

  • Pharmacokinetic Interactions: The combination agent may alter the metabolism of this compound, or vice-versa, leading to increased exposure and toxicity. Consider performing a pharmacokinetic study to assess drug levels in plasma and tumor tissue. This compound is a substrate and inducer of the CYP3A enzyme system, so co-administration with strong CYP3A inducers is contraindicated and caution is advised with strong inhibitors.[1]

  • Strain-Specific Sensitivity: Different mouse or rat strains can exhibit varying sensitivities to therapeutic agents. Review the literature for any known strain-specific toxicities of the drugs you are using.

  • Dose and Schedule Optimization: The current dose and schedule may not be optimal. A dose de-escalation study for one or both agents in the combination can help identify a better-tolerated regimen while maintaining efficacy.

  • Off-Target Effects of the Combination: The combination may have unforeseen off-target effects. A thorough literature review of the combination partner's known targets and toxicities is recommended.

Q2: Our in vitro cell viability assays with a this compound combination are showing inconsistent results. What are the potential causes?

A2: Inconsistent cell viability data can stem from several sources. Here's a checklist to troubleshoot:

  • Cell Line Authenticity and Stability: Regularly authenticate your cell lines using short tandem repeat (STR) profiling. Genetic drift can occur with continuous passaging, altering drug sensitivity.

  • Assay-Specific Issues (e.g., MTT, CellTiter-Glo):

    • MTT Assay: Ensure formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.[2][3][4]

    • CellTiter-Glo: Allow the plate and reagents to equilibrate to room temperature before use to ensure optimal enzyme activity.

  • Drug Stability and Synergy Calculation:

    • Prepare fresh drug dilutions for each experiment. This compound and other small molecules can degrade over time in solution.

  • Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to drug treatment.

Q3: We have generated a this compound-resistant cell line, but we are not seeing a clear mechanism of resistance (e.g., no new ALK mutations). What should we investigate next?

A3: Resistance to this compound can be mediated by mechanisms other than secondary ALK mutations. Consider investigating the following bypass signaling pathways:

  • MET Amplification: This is a known mechanism of resistance to ALK inhibitors. You can assess MET amplification by fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS). The combination of this compound and a MET inhibitor like crizotinib has shown activity in this setting.[1][5]

  • Activation of the PI3K/AKT/mTOR Pathway: Loss-of-function mutations in NF2 can lead to mTOR pathway activation and this compound resistance. This can be overcome by combining this compound with an mTOR inhibitor.

  • Activation of the RAS/MAPK Pathway: Mutations in genes like KRAS or hyperactivation of upstream signaling (e.g., EGFR) can drive resistance. A combination with a MEK inhibitor like binimetinib may be effective.[5]

  • Epithelial-to-Mesenchymal Transition (EMT): EMT can confer resistance to targeted therapies. This can be assessed by looking at EMT markers (e.g., vimentin, N-cadherin) and may be overcome by dual SRC and ALK inhibition.

Troubleshooting Guides

Guide 1: Unexpectedly High Toxicity in an In Vivo Xenograft Study of this compound in Combination with a MEK Inhibitor.
Observed Issue Potential Cause Troubleshooting Steps
Significant weight loss (>15%) and lethargy in the combination treatment group.Suboptimal dosing and scheduling.1. Reduce the dose of the MEK inhibitor by 25-50% and monitor for improved tolerability. 2. Consider an intermittent dosing schedule for the MEK inhibitor (e.g., 5 days on, 2 days off).
Vehicle-related toxicity.1. Run a control group receiving only the vehicle for the MEK inhibitor. 2. If the vehicle shows toxicity, explore alternative, well-tolerated formulations.
Pharmacokinetic drug-drug interaction.1. Conduct a satellite pharmacokinetic study to measure plasma concentrations of both this compound and the MEK inhibitor when administered alone and in combination. 2. If a significant interaction is observed, adjust the doses accordingly.
Guide 2: Difficulty in Establishing a this compound-Resistant Cell Line.
Observed Issue Potential Cause Troubleshooting Steps
Widespread cell death with each incremental increase in this compound concentration.The incremental dose increase is too large.1. Reduce the size of the dose increments. A more gradual increase allows for the selection of resistant clones. 2. Start with a lower initial concentration of this compound, closer to the IC50 of the parental cell line.
The "resistant" population loses its resistance after a few passages in drug-free media.The resistance mechanism is transient or adaptive.1. Maintain a low concentration of this compound in the culture medium to sustain selective pressure. 2. Perform single-cell cloning to isolate stably resistant clones.[6]
No resistant clones emerge after several months of selection.The cell line may be genetically unable to develop resistance through common mechanisms.1. Try a different parental cell line with a different genetic background. 2. Consider using a mutagen (e.g., ENU) to increase the mutation rate, though this may introduce off-target effects.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Combination with Other Targeted Agents.
Combination Cell Line Resistance Mechanism Effect IC50 (this compound alone) IC50 (this compound in Combination) Reference
This compound + CrizotinibALK+ NSCLCMET AmplificationSynergisticNot ReportedNot Reported[1][5]
This compound + mTOR inhibitor (Vistusertib)MR135-R1 (Patient-derived)NF2 loss-of-functionSynergistic~1 µM<100 nM
This compound + MEK inhibitor (Trametinib)AS4 (ALCL)RAS/MAPK pathway activationSynergistic>1 µM~100 nM
This compound + ErlotinibNSCLCEGFR HyperactivationRe-sensitization>1 µMNot Reported[5]
Table 2: Common Adverse Events of this compound and Management Strategies.
Adverse Event Frequency (Grade 1-4) Management Reference
Hypercholesterolemia72%Initiate or increase the dose of lipid-lowering agents (e.g., statins). Dose modification of this compound may be necessary for severe cases.
Hypertriglyceridemia66%Initiate or increase the dose of fibrates or other triglyceride-lowering agents. Dose modification of this compound may be necessary for severe cases.
Cognitive Effects (e.g., memory impairment, confusion)28%Monitor for changes in cognitive function. Dose interruption or reduction may be required.
Mood Effects (e.g., anxiety, depression)21%Monitor for changes in mood. Provide supportive care and consider psychiatric consultation. Dose modification may be necessary.
Peripheral Neuropathy47%Monitor for symptoms of neuropathy. Dose reduction or interruption may be necessary.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Initial Seeding: Plate the parental ALK-positive cancer cell line (e.g., H3122, Karpas-299) in a T-75 flask at a low density (e.g., 20-30% confluency).

  • Initial this compound Exposure: Add this compound to the culture medium at a concentration equal to the IC50 of the parental cell line.

  • Monitoring: Monitor the cells daily. Initially, a significant amount of cell death is expected.

  • Media Changes: Change the medium with fresh this compound every 3-4 days.

  • Dose Escalation: Once the cells resume a steady growth rate comparable to the parental line, increase the this compound concentration by 1.5 to 2-fold.[5][7]

  • Repeat: Repeat steps 3-5 until the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM).

  • Characterization: Characterize the resistant cell line by determining its this compound IC50 and analyzing potential resistance mechanisms (e.g., ALK sequencing, bypass pathway analysis).

Protocol 2: Western Blotting for ALK Phosphorylation
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel and run at 150V for 1-1.5 hours.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ALK (e.g., Cell Signaling Technology, clone D5F3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ALK to normalize for protein loading.

Protocol 3: In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 5-10 million ALK-positive cancer cells (e.g., H3122) into the flank of immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).

  • Drug Administration:

    • This compound: Formulate in a vehicle such as 0.5% methylcellulose and administer orally (p.o.) once daily.

    • Combination Agent: Formulate and administer as per literature recommendations or manufacturer's instructions (e.g., intraperitoneally, i.p.).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health daily.

  • Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.

  • Analysis: At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting for target engagement).

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ALK

Caption: ALK signaling pathways and the inhibitory action of this compound.

Experimental_Workflow_Resistance cluster_invitro In Vitro cluster_invivo In Vivo start Parental ALK+ Cell Line culture Culture with increasing concentrations of this compound start->culture resistant_line Establish this compound- Resistant Cell Line culture->resistant_line characterize Characterize Resistance (IC50, Sequencing, Western Blot) resistant_line->characterize xenograft Establish Xenograft Model resistant_line->xenograft treatment Treat with this compound Combination Therapy xenograft->treatment evaluate Evaluate Efficacy and Toxicity treatment->evaluate

Caption: Workflow for generating and testing this compound-resistant models.

Logical_Relationship_Bypass cluster_mechanisms Bypass Activation Mechanisms cluster_combinations Combination Therapy Strategies Lorlatinib_Resistance This compound Resistance MET MET Amplification Lorlatinib_Resistance->MET RAS_MAPK RAS/MAPK Pathway Lorlatinib_Resistance->RAS_MAPK PI3K_mTOR PI3K/AKT/mTOR Pathway Lorlatinib_Resistance->PI3K_mTOR Crizotinib Crizotinib (METi) MET->Crizotinib Targeted by Binimetinib Binimetinib (MEKi) RAS_MAPK->Binimetinib Targeted by Vistusertib Vistusertib (mTORi) PI3K_mTOR->Vistusertib Targeted by

Caption: Logical relationships in overcoming this compound resistance.

References

Technical Support Center: Refining Assays for Minimal Residual Disease (MRD) Detection After Lorlatinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining assays to detect minimal residual disease (MRD) following lorlatinib treatment in ALK-positive non-small cell lung cancer (NSCLC).

FAQs: Understanding MRD Detection Post-Lorlatinib

Q1: Why is MRD monitoring important after this compound treatment?

A1: this compound is a potent third-generation ALK inhibitor, but resistance can develop, often through the emergence of new ALK mutations.[1][2][3] Monitoring for MRD using circulating tumor DNA (ctDNA) allows for the early detection of persistent disease and the identification of resistance mechanisms before they are clinically apparent.[4][5] This provides a window of opportunity to adjust treatment strategies and potentially improve patient outcomes.

Q2: What are the primary methods for detecting MRD in this context?

A2: The two main technologies for highly sensitive detection of MRD from ctDNA are Next-Generation Sequencing (NGS) and Droplet Digital PCR (ddPCR).[6][7] NGS offers the advantage of broad, unbiased detection of a wide range of mutations, including novel resistance mutations and compound mutations.[8][9] ddPCR is a highly sensitive and specific method for quantifying known target mutations and is particularly useful for longitudinal monitoring of specific resistance mutations.[7][10][11]

Q3: What are the key ALK resistance mutations to monitor for after this compound?

A3: While this compound is effective against many single ALK mutations, resistance can be driven by the acquisition of new mutations. Key resistance mechanisms include:

  • Compound mutations: The presence of two or more ALK mutations on the same allele (e.g., G1202R/L1196M, L1196M/D1203N, G1202R/F1174C).[1]

  • Bypass pathway activation: Upregulation of other signaling pathways, such as the RAS-MAPK pathway, can lead to resistance even in the absence of new ALK mutations.[2][12][13]

  • Off-target mutations: Mutations in genes other than ALK can also contribute to resistance.[12]

Q4: How should I interpret rising levels of ALK mutations in ctDNA during this compound treatment?

A4: A rise in the variant allele frequency (VAF) of an ALK mutation in serial ctDNA samples is a strong indicator of emerging resistance and potential disease progression.[1][4] This molecular progression often precedes radiographic evidence of relapse by several months, offering a critical window for intervention.[4][5]

Troubleshooting Guides

Section 1: Pre-Analytical and Sample Preparation Issues

Q: My ctDNA yield from plasma is consistently low. What could be the cause and how can I improve it?

A: Low ctDNA yield is a common challenge. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Suboptimal Blood Collection Tubes Use blood collection tubes containing a cell-stabilizing agent (e.g., Streck Cell-Free DNA BCT®) to prevent lysis of white blood cells and subsequent contamination with genomic DNA.[14][15][16]
Delayed Sample Processing Process blood samples as soon as possible after collection, ideally within 4-6 hours if using standard EDTA tubes. If delays are unavoidable, use stabilizing tubes.[15]
Incorrect Centrifugation Protocol Employ a two-step centrifugation process to effectively separate plasma from cellular components. A common protocol is a first spin at a lower speed (e.g., 1,600 x g for 10 minutes) followed by a second, higher-speed spin of the supernatant (e.g., 16,000 x g for 10 minutes) to remove any remaining cellular debris.[15]
Inefficient cfDNA Extraction Kit The choice of cfDNA extraction kit can significantly impact yield. Consider validating several commercially available kits to determine the optimal one for your workflow.[16]
Section 2: NGS Assay Troubleshooting

Q: I am having trouble detecting low-frequency ALK mutations with my NGS assay. How can I increase the sensitivity?

A: Detecting low-frequency variants requires a highly sensitive and optimized workflow.

Potential Cause Troubleshooting Steps
Insufficient Sequencing Depth For MRD detection, a high sequencing depth is crucial. Aim for a depth of at least 10,000x to confidently call low-frequency mutations.[6]
PCR and Sequencing Errors Implement the use of Unique Molecular Identifiers (UMIs) or Molecular Barcodes (MBCs) to tag individual DNA molecules before PCR amplification. This allows for the bioinformatic correction of PCR and sequencing errors, significantly improving the accuracy of low-frequency variant calling.[17]
Suboptimal Bioinformatics Pipeline Utilize a bioinformatics pipeline specifically designed for calling low-frequency somatic mutations from cfDNA. These pipelines often incorporate error-suppression models and can be optimized for your specific sequencing platform.[18][19]
Library Preparation Issues Ensure high-quality library preparation with minimal adapter-dimer formation. Use a targeted enrichment method, such as anchored multiplex PCR or hybrid capture-based approaches, to focus sequencing reads on the ALK gene and other relevant targets.[20]
Section 3: ddPCR Assay Troubleshooting

Q: My ddPCR assay is showing high background or non-specific amplification. What are the likely causes?

A: High background in ddPCR can obscure the detection of rare events.

Potential Cause Troubleshooting Steps
Poor Primer/Probe Design Ensure that your primers and probes are highly specific for the target ALK mutation. Perform in-silico analysis and empirical validation to confirm specificity.
Suboptimal Annealing Temperature Optimize the annealing temperature of your PCR reaction using a temperature gradient to find the sweet spot that maximizes specific amplification while minimizing non-specific binding.
Contamination Practice stringent laboratory procedures to prevent cross-contamination between samples and from positive controls. Use dedicated pre- and post-PCR areas and aerosol-resistant pipette tips.
Genomic DNA Contamination Ensure that your cfDNA is free from contaminating genomic DNA, which can lead to false-positive results. The two-step centrifugation protocol mentioned earlier is critical.

Quantitative Data Summary

Table 1: Performance Characteristics of MRD Assays for ALK Fusion/Mutation Detection

Assay TypeTargetSensitivitySpecificityLimit of Detection (LOD)Reference(s)
NGS (Capture-based) ALK Fusions54.2% - 77.8%100%~0.1% VAF[21]
NGS (UMI-based) Various Mutations>90% for 0.1% VAFHigh<0.1% VAF[6][22]
ddPCR Specific ALK MutationsHighHigh0.01% - 0.05% VAF[7]

Experimental Protocols

Protocol 1: NGS-Based MRD Detection using Anchored Multiplex PCR
  • Plasma Collection and cfDNA Extraction:

    • Collect 10 mL of peripheral blood in cell-stabilizing tubes.

    • Perform a two-step centrifugation to isolate plasma.

    • Extract cfDNA using a validated commercial kit (e.g., QIAamp Circulating Nucleic Acid Kit).

    • Quantify cfDNA using a fluorometric method (e.g., Qubit).

  • Library Preparation with UMIs:

    • Ligate UMIs to individual cfDNA fragments.

    • Perform anchored multiplex PCR using a custom panel targeting the ALK kinase domain and other relevant resistance genes. This method allows for the amplification of known and novel fusion events.

  • Sequencing:

    • Sequence the prepared libraries on an Illumina NovaSeq 6000 or similar high-throughput sequencer to achieve a minimum depth of 10,000x.

  • Bioinformatic Analysis:

    • Use a bioinformatics pipeline that incorporates UMI-based error correction to generate consensus reads.

    • Align reads to the human reference genome (hg19/GRCh37 or hg38/GRCh38).

    • Perform variant calling using a low-frequency somatic variant caller.

    • Annotate identified variants and filter against a database of known germline variants and sequencing artifacts.

Protocol 2: ddPCR-Based MRD Detection for a Specific ALK Mutation (e.g., G1202R)
  • Plasma Collection and cfDNA Extraction:

    • Follow the same procedure as for the NGS protocol.

  • ddPCR Assay Setup:

    • Design and validate a specific primer-probe set for the ALK G1202R mutation and a corresponding wild-type allele.

    • Prepare the ddPCR reaction mix containing cfDNA, primers, probes, and ddPCR supermix.

  • Droplet Generation and PCR:

    • Partition the reaction mix into approximately 20,000 droplets using a droplet generator.

    • Perform PCR amplification to the endpoint.

  • Droplet Reading and Data Analysis:

    • Read the fluorescence of each droplet using a droplet reader.

    • Quantify the number of positive and negative droplets for both the mutant and wild-type alleles.

    • Calculate the fractional abundance (VAF) of the G1202R mutation.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation This compound This compound This compound->ALK Inhibits MRD_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Draw Blood Draw (Stabilizing Tubes) Plasma_Isolation Plasma Isolation (Two-Step Centrifugation) Blood_Draw->Plasma_Isolation cfDNA_Extraction cfDNA Extraction Plasma_Isolation->cfDNA_Extraction Library_Prep NGS Library Preparation (with UMIs) cfDNA_Extraction->Library_Prep Sequencing High-Depth Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatics Pipeline (Error Correction & Variant Calling) Sequencing->Bioinformatics MRD_Status MRD Status Determination Bioinformatics->MRD_Status MRD_Interpretation MRD_Result MRD Test Result MRD_Negative MRD Negative MRD_Result->MRD_Negative Not Detected MRD_Positive MRD Positive MRD_Result->MRD_Positive Detected Continue_Monitoring Continue this compound & Serial Monitoring MRD_Negative->Continue_Monitoring Investigate_Resistance Investigate Resistance Mechanisms (e.g., Compound Mutations, Bypass Pathways) MRD_Positive->Investigate_Resistance Consider_Treatment_Change Consider Treatment Modification Investigate_Resistance->Consider_Treatment_Change

References

Validation & Comparative

Lorlatinib vs. Alectinib: A Comparative Guide on Efficacy in ALK-Positive NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in oncology drug development, understanding the nuanced differences between targeted therapies is paramount. This guide provides an objective comparison of lorlatinib and alectinib, two potent anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs) used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). We delve into their mechanisms, preclinical efficacy, and clinical performance, supported by experimental data.

Mechanism of Action and Signaling Pathway

Both alectinib, a second-generation ALK inhibitor, and this compound, a third-generation ALK inhibitor, function by competitively binding to the ATP-binding pocket of the ALK protein.[1] This inhibition blocks the constitutive activation of the ALK fusion protein, which is the primary oncogenic driver in ALK-positive NSCLC.[2] The aberrant ALK signaling promotes cancer cell proliferation and survival through the activation of several downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3][4] By blocking the initial phosphorylation event, both drugs effectively shut down these pro-survival signals.[2]

This compound was specifically designed to be more potent and to overcome resistance mechanisms that can emerge during treatment with earlier-generation ALK inhibitors.[5] It also has enhanced penetration of the blood-brain barrier, a critical feature for treating or preventing brain metastases.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades ALK EML4-ALK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Alectinib Alectinib Alectinib->ALK This compound This compound This compound->ALK Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Diagram 1: ALK Signaling Pathway Inhibition.

Preclinical Efficacy Comparison

Preclinical studies are crucial for elucidating the intrinsic activity of inhibitors against both sensitive and resistant forms of the ALK kinase domain.

In Vitro Sensitivity in ALK-Positive Cell Lines

The H3122 and H2228 cell lines, both harboring the EML4-ALK fusion protein, are standard models for studying ALK-positive NSCLC. In a novel long-term culture system designed to mimic clinically relevant conditions, both cell lines developed resistance to alectinib and this compound. Notably, in the H2228 cell line, resistance to alectinib and this compound emerged by day 14, whereas cells treated with ensartinib (another ALK inhibitor) remained sensitive for at least 42 days.[6] This suggests that the genetic background of the tumor can influence the durability of the response to different ALK inhibitors.

Cell LineDrugObservation
H3122Alectinib, this compoundResistance developed by 14 days[6]
H2228Alectinib, this compoundResistance developed by 14 days[6]
Activity Against ALK Resistance Mutations

A key differentiator between ALK inhibitors is their ability to suppress mutations that confer resistance to other TKIs. This compound has demonstrated potent activity against a wide range of single ALK resistance mutations, including those that are refractory to second-generation inhibitors like alectinib.[5] The G1202R mutation is a notable example of a solvent front mutation that confers high-level resistance to alectinib but is sensitive to this compound.[7]

However, resistance to this compound can also emerge, often through the development of compound mutations (two or more mutations on the same ALK allele).[8] For instance, preclinical mutagenesis screens have identified compound mutations like G1202R/L1196M that are highly resistant to this compound.[8]

ALK Mutation StatusAlectinib ActivityThis compound Activity
Single Mutations
Solvent Front (e.g., G1202R)Resistant[7]Sensitive[5][7]
Gatekeeper (e.g., L1196M)SensitiveSensitive
Other (e.g., I1171T/N/S)Resistant[7]Sensitive[7]
Compound Mutations
e.g., G1202R/L1196MResistantResistant[8]

Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Lines: H3122 and H2228 ALK-positive NSCLC cells are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: For in vitro assays, cells are treated with varying concentrations of alectinib or this compound. A novel culturing system, ResCu, has been used for long-term experiments to assess the development of resistance over time under more physiologically relevant conditions.[6]

In Vitro Mutagenesis Screen
  • Objective: To identify potential resistance mutations to ALK inhibitors.

  • Methodology: Ba/F3 cells, a murine pro-B cell line, are engineered to express the EML4-ALK fusion protein. These cells are then exposed to a mutagen, such as N-ethyl-N-nitrosourea (ENU), to induce random mutations. The mutagenized cells are subsequently cultured in the presence of an ALK inhibitor (e.g., this compound). Only cells that acquire a resistance-conferring mutation will survive and proliferate. The specific ALK mutations in the resistant clones are then identified through sequencing.[8]

Experimental_Workflow start Start with ALK+ NSCLC Cell Line (e.g., H3122) culture Culture cells in vitro start->culture treatment Treat with Alectinib or this compound culture->treatment xenograft Establish Xenograft Models in Mice culture->xenograft viability Assess Cell Viability (e.g., MTT assay) treatment->viability analysis Analyze Data & Compare Efficacy viability->analysis in_vivo_treatment In Vivo Drug Administration xenograft->in_vivo_treatment tumor_growth Monitor Tumor Growth in_vivo_treatment->tumor_growth tumor_growth->analysis

Diagram 2: General Preclinical Experimental Workflow.

Clinical Efficacy: An Indirect Comparison

While no head-to-head randomized controlled trials have directly compared this compound and alectinib in the first-line setting, indirect comparisons can be drawn from their respective pivotal Phase 3 trials, CROWN (this compound vs. crizotinib) and ALEX (alectinib vs. crizotinib).

Matching-adjusted indirect comparisons (MAICs) have been conducted to compare the efficacy of this compound from the CROWN trial with alectinib from the ALEX trial.[1] These analyses suggest that this compound may improve progression-free survival (PFS) compared to alectinib.[1] One such analysis estimated a hazard ratio (HR) for PFS of 0.54 (95% CI: 0.33, 0.88) in favor of this compound over alectinib.[1]

Intracranial Efficacy

A significant advantage of newer generation ALK inhibitors is their enhanced central nervous system (CNS) activity. Both alectinib and this compound have demonstrated superior intracranial efficacy compared to crizotinib. An analytic review of the CROWN and ALEX trials noted that while both drugs have high overall intracranial response rates, the rate of complete intracranial response was higher with this compound.[9] The cumulative incidence of CNS progression at 12 months was reported to be 2.8% for this compound compared to 9.4% for alectinib.[9]

Efficacy EndpointThis compound (CROWN Trial)Alectinib (ALEX Trial)Indirect Comparison (MAIC)
Progression-Free Survival (PFS) Not Reached (vs. Crizotinib)34.8 months (vs. Crizotinib)[10]This compound estimated to improve PFS (HR: 0.54)[1]
3-Year PFS Rate 64%[9]46.4%[9]-
CNS Progression at 12 months 2.8%[9]9.4%[9]-

Conclusion

Both this compound and alectinib are highly effective treatments for ALK-positive NSCLC. Preclinical data highlight this compound's broader activity against known ALK resistance mutations that can arise on second-generation inhibitors like alectinib. This suggests a potential advantage for this compound in later lines of therapy or in patients with pre-existing resistance mutations.

Clinically, while direct head-to-head data is lacking, indirect comparisons suggest that this compound may offer superior progression-free survival and intracranial control compared to alectinib in the first-line setting. However, these findings should be interpreted with caution due to the inherent limitations of cross-trial comparisons. The choice of first-line therapy will continue to be guided by a comprehensive assessment of efficacy, safety profiles, and individual patient factors. Further research, including real-world evidence and potentially future head-to-head trials, will be crucial to definitively establish the optimal sequencing and use of these potent ALK inhibitors.

References

A Head-to-Head Battle: Lorlatinib Versus Crizotinib in the Face of ALK Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic efficacy against resistance mutations is paramount. In the landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the emergence of resistance to first-generation inhibitors like crizotinib has paved the way for next-generation therapies. This guide provides a detailed comparative analysis of lorlatinib, a third-generation ALK inhibitor, and crizotinib, focusing on their performance against ALK resistance mutations, supported by experimental data and detailed methodologies.

Crizotinib, the first FDA-approved ALK inhibitor, marked a significant advancement in the treatment of ALK-positive NSCLC. However, the majority of patients eventually develop resistance, often driven by secondary mutations in the ALK kinase domain. This compound was specifically designed to overcome these resistance mechanisms and also to penetrate the blood-brain barrier, a common site of metastasis.

Quantitative Analysis: Inhibitory Potency Against ALK Resistance Mutations

The in vitro efficacy of this compound and crizotinib has been evaluated against a panel of clinically relevant ALK resistance mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The data presented below is a synthesis of findings from multiple preclinical studies.

ALK MutationCrizotinib IC50 (nM)This compound IC50 (nM)Fold Change in Potency (Crizotinib IC50 / this compound IC50)
Wild-Type ~20-60~1-10~5-6
L1196M (Gatekeeper) >1000~10-50>20-100
G1269A >1000~1-10>100-1000
G1202R (Solvent Front) >2000~15-80>25-133
I1171T ~300-600~5-20~15-120
C1156Y >1000~1-10>100-1000
F1174C >1000~10-30>33-100

Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions used. The data clearly demonstrates this compound's superior potency against a wide spectrum of crizotinib-resistant mutations.

Clinical Efficacy: Insights from the CROWN Study

The phase III CROWN study provides compelling clinical evidence of this compound's superiority over crizotinib in the first-line treatment of advanced ALK-positive NSCLC.[1][2][3] After a five-year follow-up, this compound demonstrated a remarkable and sustained progression-free survival (PFS) benefit.[1][3][4][5]

Clinical EndpointThis compoundCrizotinibHazard Ratio (95% CI)
Median PFS Not Reached9.1 months0.19 (0.13-0.27)
5-Year PFS Rate 60%8%
Time to Intracranial Progression Not Reached16.4 months0.06 (0.03-0.12)

Importantly, at the end of treatment, emerging new ALK resistance mutations were detected in patients who received crizotinib, while none were detected in the circulating tumor DNA of patients treated with this compound.[1][3][4][5] This highlights this compound's ability to suppress the emergence of resistance.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and resistance, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to evaluate these inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR P mTOR->Transcription STAT3 STAT3 JAK->STAT3 P STAT3->Transcription Crizotinib Crizotinib Crizotinib->ALK Inhibits This compound This compound This compound->ALK Inhibits (broader spectrum) Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (IC50 Determination) IC50_Comparison Compare IC50 Values Kinase_Assay->IC50_Comparison Cell_Culture ALK-mutant Cell Lines Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay Viability_Assay->IC50_Comparison Xenograft NSCLC Xenograft Model (Immunocompromised Mice) Treatment Drug Administration (Crizotinib vs. This compound) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tumor_Growth_Inhibition Assess Tumor Growth Inhibition Tumor_Measurement->Tumor_Growth_Inhibition Efficacy_Conclusion Determine Comparative Efficacy IC50_Comparison->Efficacy_Conclusion Tumor_Growth_Inhibition->Efficacy_Conclusion

References

A Head-to-Head Comparison of Lorlatinib and Brigatinib's Intracranial Activity in ALK-Positive NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the management of brain metastases remains a critical challenge. Lorlatinib and brigatinib, potent next-generation ALK tyrosine kinase inhibitors (TKIs), have demonstrated significant intracranial efficacy. This guide provides an objective comparison of their intracranial activity, supported by key experimental data from their respective pivotal clinical trials, CROWN for this compound and ALTA-1L for brigatinib.

Quantitative Comparison of Intracranial Efficacy

The following tables summarize the key intracranial efficacy endpoints from the CROWN (this compound vs. crizotinib) and ALTA-1L (brigatinib vs. crizotinib) trials in treatment-naïve patients with ALK-positive advanced NSCLC. It is important to note that these are not direct head-to-head comparisons but provide a basis for cross-trial evaluation against a common comparator, crizotinib.

Table 1: Intracranial Objective Response Rate (ORR) in Patients with Measurable Baseline Brain Metastases

EndpointThis compound (CROWN)[1][2]Brigatinib (ALTA-1L)[3][4][5][6]Crizotinib (CROWN)[1][2]Crizotinib (ALTA-1L)[3][4][5][6]
Intracranial ORR 82% (95% CI, 57-96)78% (95% CI, 52-94)23% (95% CI, 5-54)26% (95% CI, 10-48)
Intracranial Complete Response (CR) 71%28% (in all patients with baseline brain metastases)[7]8%5% (in patients with measurable brain metastases)[3]

Table 2: Intracranial Progression-Free Survival (PFS) in Patients with Baseline Brain Metastases

EndpointThis compound (CROWN)[8]Brigatinib (ALTA-1L)[9][10]Crizotinib (CROWN)[8]Crizotinib (ALTA-1L)[9][10]
Median Intracranial PFS Not Reached24.0 months (95% CI, 12.9-30.8)7.2 months (95% CI, 3.7-9.2)5.5 months (95% CI, 3.7-7.5)
12-Month Intracranial PFS Rate 78%48% (at 2 years)[4][5]22%15% (at 2 years)[4][5]
Hazard Ratio (HR) vs. Crizotinib 0.20 (95% CI, 0.10-0.43)0.29 (95% CI, 0.17-0.51)--

Table 3: Time to CNS Progression in the Intent-to-Treat (ITT) Population

EndpointThis compound (CROWN)[2]Brigatinib (ALTA-1L)[9]Crizotinib (CROWN)[2]Crizotinib (ALTA-1L)[9]
Median Time to CNS Progression Not Evaluable44.1 months16.6 months21.2 months
Hazard Ratio (HR) vs. Crizotinib Not Reported0.44 (95% CI, 0.30-0.65)--

Experimental Protocols

The data presented are derived from two key Phase 3, randomized, open-label, multicenter clinical trials:

CROWN Trial (NCT03052608)[1][8][11][12][13][14]
  • Objective: To compare the efficacy and safety of this compound versus crizotinib in the first-line treatment of patients with advanced ALK-positive NSCLC.

  • Patient Population: Treatment-naïve patients with advanced ALK-positive NSCLC. Patients with asymptomatic treated or untreated CNS metastases were eligible.

  • Treatment Arms:

    • This compound: 100 mg orally once daily.

    • Crizotinib: 250 mg orally twice daily.

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR).

  • Intracranial Efficacy Assessment:

    • Tumor assessments, including brain magnetic resonance imaging (MRI), were performed at screening and every 8 weeks thereafter.[11]

    • Intracranial response and progression were evaluated according to RECIST v1.1 criteria by BICR.

ALTA-1L Trial (NCT02737501)[9][16][17][18]
  • Objective: To compare the efficacy and safety of brigatinib versus crizotinib in ALK inhibitor-naïve patients with advanced ALK-positive NSCLC.

  • Patient Population: ALK inhibitor-naïve patients with locally advanced or metastatic ALK-positive NSCLC. Patients with stable or asymptomatic brain metastases were permitted.

  • Treatment Arms:

    • Brigatinib: 90 mg orally once daily for 7 days, then 180 mg once daily.

    • Crizotinib: 250 mg orally twice daily.

  • Primary Endpoint: PFS as assessed by BICR.

  • Intracranial Efficacy Assessment:

    • Brain MRI was mandatory at baseline and every 8 weeks for patients with known brain metastases, and at the investigators' discretion for patients without baseline brain metastases.

    • Intracranial endpoints were assessed by BICR based on RECIST v1.1.

Signaling Pathways and Mechanisms of Action

Both this compound and brigatinib are potent inhibitors of the ALK tyrosine kinase, which, when constitutively activated by genetic rearrangements (e.g., EML4-ALK), drives oncogenesis through downstream signaling pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors ALK Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 This compound This compound This compound->ALK Inhibits Brigatinib Brigatinib Brigatinib->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Clinical_Trial_Workflow Screening Patient Screening (ALK+ NSCLC, Treatment-Naïve) Eligibility Eligibility Confirmation (Measurable Disease, ECOG PS 0-2) Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization ArmA This compound or Brigatinib Arm Randomization->ArmA ArmB Crizotinib Arm Randomization->ArmB Treatment Treatment Administration ArmA->Treatment ArmB->Treatment FollowUp Follow-up & Tumor Assessment (Imaging every 8 weeks) Treatment->FollowUp FollowUp->Treatment No Progression Progression Disease Progression or Unacceptable Toxicity FollowUp->Progression DataAnalysis Data Analysis (PFS, ORR, Intracranial Efficacy) Progression->DataAnalysis Yes EndOfStudy End of Study DataAnalysis->EndOfStudy

References

A Researcher's Guide to Validating Lorlatinib Target Engagement in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within the complex environment of a living cell is a critical step in the development of targeted therapies. This guide provides a comparative overview of key methodologies for validating the target engagement of lorlatinib, a potent third-generation ALK and ROS1 tyrosine kinase inhibitor.

This compound is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[1] Its efficacy relies on its ability to bind to and inhibit the kinase activity of these oncoproteins, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1] Validating that this compound effectively engages ALK and ROS1 in living cells is paramount for understanding its mechanism of action, assessing its potency against resistance mutations, and developing next-generation inhibitors.

This guide will delve into several established techniques for measuring this compound's target engagement, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Comparison of Target Engagement Methodologies

Several methods can be employed to assess this compound's engagement with its targets in a cellular context. Each technique offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the specific information it provides. The table below summarizes key quantitative parameters for this compound and compares the features of prominent target engagement assays.

Method Principle Quantitative Readout Throughput Advantages Disadvantages
Biochemical Kinase Assay Measures the inhibition of purified ALK or ROS1 kinase activity in the presence of this compound and ATP.IC50: The concentration of this compound that inhibits 50% of kinase activity.HighDirect measurement of enzymatic inhibition. Useful for initial screening and determining intrinsic potency.Lacks cellular context (e.g., cell permeability, off-target effects). May not reflect in-cell potency.
Cell Viability/Proliferation Assay Measures the effect of this compound on the growth and survival of cancer cells dependent on ALK/ROS1 signaling.IC50/GI50: The concentration of this compound that inhibits 50% of cell viability or growth.HighProvides a functional readout of drug efficacy in a cellular context.Indirect measure of target engagement. Can be influenced by off-target effects and cellular resistance mechanisms.
Western Blotting (p-ALK) Detects the phosphorylation status of ALK or its downstream effectors (e.g., p-AKT, p-ERK) in cells treated with this compound.Semi-quantitative or quantitative (with normalization) assessment of protein phosphorylation levels.Low to MediumDirectly assesses the inhibition of kinase activity within the cell. Widely accessible technique.Can be labor-intensive. Provides a snapshot in time and may not reflect the full dynamics of target engagement.
Cellular Thermal Shift Assay (CETSA®) Measures the change in thermal stability of a target protein upon ligand binding.[2]Melt curve shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF): Indicates target engagement.Medium to HighLabel-free, allowing for the study of endogenous proteins in their native environment.[2] Can be adapted for high-throughput screening.[3]Not all ligand binding events result in a significant thermal shift.[4] Requires specific antibodies for detection.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[5]IC50: The concentration of this compound that displaces 50% of a fluorescent tracer from the target protein.HighHighly sensitive and quantitative real-time measurement in live cells.[5] Can determine compound affinity and residence time.Requires genetic modification of cells to express a NanoLuc®-tagged target protein.[5]
In-Cell Western™ Assay An immunocytochemical method performed in microplates to quantify protein levels and modifications directly in fixed cells.Quantitative measurement of target protein phosphorylation relative to total protein.HighHigher throughput than traditional Western blotting. Allows for multiplexing to measure multiple targets simultaneously.Requires specific primary antibodies and optimization of fixation and permeabilization conditions.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound from various assays, providing a quantitative basis for comparing its potency against wild-type and mutant forms of ALK.

Target Assay Type Cell Line/System This compound IC50 (nM) Reference
ALK (Wild-Type)Biochemical Kinase AssayPurified enzyme<0.07 (Ki)[6]
ALK (L1196M)Biochemical Kinase AssayPurified enzyme0.7 (Ki)[6]
ALK (F1174L)Biochemical Kinase AssayPurified ALK-TKD2.3 ± 1.1[7]
ALK (R1275Q)Biochemical Kinase AssayPurified ALK-TKD2.9 ± 0.8[7]
EML4-ALK (WT)Cell Viability AssayBa/F3~10[1]
EML4-ALK (G1202R)Cell Viability AssayBa/F3~50[1]
EML4-ALK (I1171N)Cell Viability AssayBa/F3~100[1]
ALK (F1174L)Cell Viability AssayKelly~20[7]
ALK (R1275Q)Cell Viability AssayCHLA-20~30[7]
EML4-ALK (F1174L)Phospho-ALK ELISANIH-3T30.2[6]

Signaling Pathways and Experimental Workflows

To effectively validate this compound's target engagement, it is crucial to understand the underlying signaling pathways and the workflows of the experimental methods.

This compound's Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of ALK and ROS1 kinases. This prevents the phosphorylation and activation of these kinases, thereby inhibiting downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1]

Lorlatinib_Signaling_Pathway This compound This compound ALK_ROS1 ALK / ROS1 Fusion Protein This compound->ALK_ROS1 RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

This compound inhibits ALK/ROS1, blocking downstream signaling.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for confirming target engagement in a native cellular environment. The principle is that a drug binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[2]

CETSA_Workflow Start Start: Treat cells with This compound or Vehicle Heat Heat Shock: Apply temperature gradient Start->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation: Separate soluble and aggregated proteins Lyse->Centrifuge Detect Detection: Western Blot or other methods Centrifuge->Detect Analyze Data Analysis: Generate melt curves or ITDRFs Detect->Analyze

Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Workflow: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay provides a quantitative measure of drug-target binding in real-time within living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target to a fluorescent tracer, which is competed off by the drug of interest.[5]

NanoBRET_Workflow Transfect 1. Transfect cells with ALK-NanoLuc® construct Add_Tracer 2. Add cell-permeable fluorescent tracer Transfect->Add_Tracer Add_this compound 3. Add this compound (test compound) Add_Tracer->Add_this compound Measure_BRET 4. Measure BRET signal Add_this compound->Measure_BRET Analyze 5. Analyze data to determine IC50 Measure_BRET->Analyze

Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocols

Western Blotting for ALK Phosphorylation

This protocol describes a standard method to assess the inhibition of ALK phosphorylation by this compound in cultured cells.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, STE-1)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the phospho-ALK signal to the total ALK and/or β-actin signal.

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol provides a general framework for performing a CETSA experiment to validate this compound's engagement with endogenous ALK.

Materials:

  • ALK-positive cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blotting reagents (as described above)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound or DMSO for 1-2 hours.

  • Heating:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.

  • Lysis and Centrifugation:

    • Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble ALK in each sample by Western blotting.

  • Data Analysis:

    • Plot the amount of soluble ALK as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

This protocol outlines the steps for a NanoBRET™ assay to quantify this compound's binding to ALK in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • ALK-NanoLuc® fusion vector

  • NanoBRET® tracer for ALK

  • This compound

  • DMSO (vehicle control)

  • Nano-Glo® Live Cell Reagent

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the ALK-NanoLuc® fusion vector.

    • Plate the transfected cells in assay plates and incubate for 24 hours.

  • Assay Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare the NanoBRET® tracer solution in Opti-MEM®.

  • Assay Execution:

    • Add the this compound dilutions or DMSO to the wells.

    • Add the NanoBRET® tracer to all wells.

    • Incubate the plate at 37°C for 2 hours.

    • Add the Nano-Glo® Live Cell Reagent to all wells.

  • Measurement:

    • Read the plate on a luminometer equipped with filters for donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Validating the target engagement of this compound in living cells is a multifaceted process that can be approached using a variety of robust techniques. The choice of assay depends on the specific research question, available resources, and desired throughput. Biochemical and cell viability assays provide valuable initial data on potency and functional effects. For direct confirmation of target interaction within the cellular environment, Western blotting for target phosphorylation, CETSA®, and NanoBRET™ assays offer complementary and powerful approaches. By carefully selecting and implementing these methods, researchers can gain a comprehensive understanding of this compound's mechanism of action and its interaction with ALK and ROS1 in a physiologically relevant context.

References

A Head-to-Head In Vitro Comparison of Third-Generation ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations has been a significant clinical challenge. Third-generation ALK inhibitors were specifically designed to overcome the limitations of earlier generations by targeting a broader spectrum of ALK mutations, including the notoriously difficult-to-treat G1202R mutation. This guide provides a detailed in vitro comparison of the leading third-generation ALK inhibitor, lorlatinib, against potent second-generation inhibitors, alectinib and brigatinib, which are often used as clinical comparators.

Comparative Efficacy: Inhibition of Wild-Type and Mutant ALK

The primary advantage of third-generation ALK inhibitors lies in their potent activity against a wide range of secondary ALK mutations that confer resistance to first- and second-generation TKIs. In vitro biochemical and cell-based assays are crucial for quantifying and comparing the inhibitory activity of these compounds. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a drug; a lower IC50 value indicates greater potency.

This compound demonstrates broad coverage against known resistance mutations.[1] Notably, it is highly effective against the G1202R mutation, a solvent front mutation that second-generation inhibitors like alectinib and ceritinib struggle to inhibit.[2] Brigatinib also shows a strong inhibitory profile against many resistance mutations, including some that alectinib is less effective against.[1]

Below is a summary of IC50 values from preclinical in vitro studies, illustrating the comparative potency of these inhibitors against wild-type ALK and various resistance mutations.

Table 1: Comparative In Vitro Potency (IC50, nM) of ALK Inhibitors Against Various ALK Mutations

ALK StatusAlectinibBrigatinibThis compound
Wild-Type EML4-ALK ~1.9~0.62Potent
L1196M (Gatekeeper) ActiveActiveActive
G1269A ActiveActiveActive
C1156Y ActiveActiveActive
I1171T Less ActiveActiveActive
G1202R ~595Active~80

Note: IC50 values are compiled from various preclinical studies and can vary based on the specific assay conditions and cell lines used.[2][3][4] "Active" indicates potent inhibitory activity reported without specific IC50 values consistently available across all sources.

ALK Signaling Pathway and Resistance

ALK is a receptor tyrosine kinase that, when constitutively activated by a fusion event (e.g., with EML4), drives oncogenesis through several downstream signaling cascades.[5] These pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promote cell proliferation, survival, and growth.[6] ALK inhibitors block the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity and shutting down these downstream signals.[7]

Resistance to ALK inhibitors can occur through two primary mechanisms: on-target ALK mutations that prevent drug binding, or the activation of alternative "bypass" signaling pathways (like EGFR or MET) that circumvent the need for ALK signaling.[8][9][10] Third-generation inhibitors were primarily developed to address the on-target mutation mechanism of resistance.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors ALK Inhibitors cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK PLCg PLCγ EML4_ALK->PLCg Alectinib Alectinib (2nd Gen) Inhibitors Alectinib->Inhibitors Brigatinib Brigatinib (2nd Gen) Brigatinib->Inhibitors This compound This compound (3rd Gen) This compound->Inhibitors Inhibitors->EML4_ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT STAT JAK->STAT Growth Growth STAT->Growth

Figure 1. Simplified ALK signaling pathway and points of inhibition.

Experimental Protocols

The in vitro evaluation of ALK inhibitors follows a standardized workflow to determine their efficacy and mechanism of action.

1. Cell Culture and Engineering:

  • Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are commonly used. These cells are engineered to express the EML4-ALK fusion protein (wild-type or with specific resistance mutations). In the presence of the active ALK fusion, the cells become IL-3 independent, providing a clear model to test the effects of ALK inhibition. NSCLC cell lines that naturally harbor ALK rearrangements (e.g., H3122) are also used.[11]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

2. In Vitro Kinase Assays:

  • Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of the isolated ALK kinase domain.

  • Methodology: Recombinant ALK kinase domain protein is incubated with a substrate peptide and ATP in the presence of varying concentrations of the ALK inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA or radioisotope assays, to determine the IC50 value.

3. Cell Viability/Proliferation Assays:

  • Objective: To determine the effect of the inhibitor on the growth and survival of ALK-driven cancer cells.

  • Methodology:

    • Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours).

    • Cell viability is measured using colorimetric or luminescent assays. A common method is the MTT assay, where a tetrazolium salt is reduced by metabolically active cells to form a colored formazan product.

    • The absorbance is read on a plate reader, and the results are used to calculate the IC50 value, representing the drug concentration that inhibits cell growth by 50%.

4. Western Blot Analysis:

  • Objective: To confirm that the inhibitor is blocking ALK signaling within the cell.

  • Methodology:

    • ALK-positive cells are treated with the inhibitor for a short period (e.g., 2-4 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK, as well as key downstream signaling proteins (e.g., p-AKT, p-ERK).

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. A reduction in the p-ALK signal relative to total ALK indicates effective target inhibition.

Experimental_Workflow General In Vitro Workflow for ALK Inhibitor Testing cluster_setup 1. Model Setup cluster_assays 2. Efficacy Assays cluster_mechanism 3. Mechanism of Action cluster_analysis 4. Data Analysis Cell_Culture Culture ALK+ Cell Lines (e.g., Ba/F3-EML4-ALK, H3122) Mutagenesis Introduce Resistance Mutations (e.g., G1202R) Cell_Culture->Mutagenesis Optional Dose_Response Treat Cells with Serial Dilutions of Inhibitors Cell_Culture->Dose_Response Short_Treatment Treat Cells with Inhibitor (2-4 hours) Cell_Culture->Short_Treatment Incubation Incubate for 48-72 hours Dose_Response->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Collection Read Plates (Absorbance/Luminescence) Viability_Assay->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc Lysis Cell Lysis & Protein Extraction Short_Treatment->Lysis Western_Blot Western Blot for p-ALK, p-AKT, p-ERK Lysis->Western_Blot Imaging Image Blot for Analysis Western_Blot->Imaging Inhibition_Confirm Confirm Target Inhibition Imaging->Inhibition_Confirm

Figure 2. A typical workflow for the in vitro evaluation of ALK inhibitors.

Conclusion

In vitro data clearly demonstrates the superior breadth of coverage of the third-generation ALK inhibitor this compound against clinically relevant resistance mutations compared to its second-generation predecessors. While alectinib and brigatinib are highly potent against many ALK variants, this compound's robust activity against the G1202R mutation fills a critical gap in the treatment landscape for ALK-positive NSCLC.[2][12] These preclinical findings provide a strong rationale for the sequential use of ALK inhibitors, where third-generation agents can effectively overcome resistance developed during treatment with earlier-generation drugs. The experimental protocols outlined here represent the standard approach used in translational research to characterize and compare the efficacy of these targeted therapies, guiding their clinical development and application.

References

Lorlatinib Demonstrates Significant Efficacy in Second-Generation TKI-Resistant ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent clinical trial data reveals that lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), exhibits substantial antitumor activity in patients with ALK-positive non-small cell lung cancer (NSCLC) who have developed resistance to second-generation TKIs. This compound's efficacy is particularly notable in patients with ALK kinase domain mutations, which are a common mechanism of resistance to earlier-generation inhibitors.

This compound is a potent, brain-penetrant ALK/ROS1 TKI designed to overcome the limitations of earlier inhibitors by targeting a broad spectrum of ALK resistance mutations, including the highly refractory G1202R mutation.[1][2] Clinical studies have consistently demonstrated its effectiveness in heavily pretreated patient populations, offering a critical therapeutic option for those who have exhausted other treatments.

Comparative Efficacy of this compound

Clinical trial data highlights the superior performance of this compound in patients who have progressed on one or more second-generation ALK TKIs. The objective response rate (ORR) is significantly higher in patients harboring ALK mutations compared to those without, underscoring the role of on-target resistance as a key determinant of this compound sensitivity.[2]

Prior TreatmentPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Intracranial ORRReference
≥1 Second-Gen TKIAll Patients32% - 47%5.5 - 6.9 months42%[3][4][5]
≥1 Second-Gen TKIWith ALK Mutations (by plasma)62%7.3 months-[2]
≥1 Second-Gen TKIWithout ALK Mutations (by plasma)32%5.5 months-[2]
≥1 Second-Gen TKIWith ALK Mutations (by tissue)69%11.0 months-[2]
≥1 Second-Gen TKIWithout ALK Mutations (by tissue)27%5.4 months-[2]
Crizotinib OnlyAll Patients69% - 73%Not Reached68%[1][2]

Table 1: Efficacy of this compound in Patients Previously Treated with ALK TKIs.

Furthermore, this compound has demonstrated robust intracranial activity, a crucial benefit for ALK-positive NSCLC patients who have a high propensity for developing brain metastases.[6][7][8] In patients who have failed a second-generation ALK-TKI, this compound has shown an intracranial ORR of 63%.[9]

Mechanisms of Resistance to Second-Generation TKIs

Resistance to second-generation ALK TKIs, such as alectinib, brigatinib, and ceritinib, can be broadly categorized into ALK-dependent and ALK-independent mechanisms.[9]

  • ALK-dependent mechanisms primarily involve the acquisition of secondary mutations within the ALK kinase domain. The most common of these is the G1202R mutation, which is found in over 20% of patients progressing on ceritinib and alectinib, and in nearly half of those on brigatinib.[10] Other mutations, like L1196M, also contribute to resistance.[10] These mutations alter the drug-binding pocket, reducing the efficacy of the inhibitor.[9]

  • ALK-independent mechanisms involve the activation of bypass signaling pathways that promote tumor growth despite ALK inhibition.[9] Examples include MET amplification and activation of the epithelial-to-mesenchymal transition (EMT) program.[9]

The presence of an ALK resistance mutation is a strong predictor of response to this compound in patients who have progressed on a second-generation TKI.[11][12] This suggests that tumors with these mutations remain dependent on ALK signaling for their growth and are therefore susceptible to a more potent inhibitor like this compound.

Signaling Pathway and this compound's Mechanism of Action

ALK is a receptor tyrosine kinase that, when constitutively activated by chromosomal rearrangement, drives downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain and blocking its phosphorylation activity, thereby inhibiting these downstream signals and inducing apoptosis in cancer cells.[6][7]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->ALK

Figure 1: Simplified ALK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The assessment of this compound's efficacy in clinical trials involves standardized methodologies to ensure robust and comparable results.

Patient Enrollment and Treatment

A pivotal phase II study enrolled patients with advanced, ALK-positive NSCLC who had progressed on at least one prior ALK TKI.[2] Patients were assigned to different cohorts based on their treatment history.[1] All patients were required to provide a recent tumor biopsy for molecular analysis.[2] this compound was administered orally at a dose of 100 mg once daily.[5]

Assessment of Efficacy

Tumor responses were evaluated by an independent central review committee according to the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[12] The primary endpoints were overall and intracranial objective response rates.[2] Secondary endpoints included duration of response, time to response, and progression-free survival.[13]

Molecular Analysis

Baseline tumor tissue and plasma samples were collected for genotyping.[2] DNA was extracted and analyzed for ALK mutations using next-generation sequencing (NGS) assays.[1][2] This allowed for the correlation of clinical outcomes with the presence or absence of specific ALK resistance mutations.

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis p1 Patient with ALK+ NSCLC progressing on 2nd-Gen TKI p2 Informed Consent p1->p2 p3 Baseline Biopsy & Plasma Collection p2->p3 t1 This compound Administration (100 mg daily) p3->t1 a1 NGS of Tumor & Plasma DNA p3->a1 t2 Tumor Assessment (RECIST 1.1) t1->t2 t3 Safety Monitoring t1->t3 a2 Correlate ALK Mutation Status with Clinical Outcomes (ORR, PFS) t2->a2 a1->a2

Figure 2: General experimental workflow for assessing this compound efficacy.

Conclusion

This compound has emerged as a highly effective treatment for patients with ALK-positive NSCLC that has become resistant to second-generation TKIs, particularly in the presence of ALK kinase domain mutations. Its ability to overcome common resistance mechanisms and penetrate the blood-brain barrier addresses critical unmet needs in this patient population. The correlation between ALK mutation status and clinical response highlights the importance of molecular testing to guide treatment decisions and optimize patient outcomes.

References

Lorlatinib's Cross-Resistance Profile in the Landscape of ALK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations poses a significant clinical challenge. Lorlatinib, a third-generation ALK inhibitor, has demonstrated broad activity against many known resistance mutations that arise after treatment with first- and second-generation TKIs. This guide provides a comprehensive comparison of the cross-resistance profile of this compound with other ALK inhibitors, supported by experimental data, to inform ongoing research and drug development efforts.

Comparative Efficacy Against ALK Mutations

This compound was designed to be a potent inhibitor of wild-type ALK and to retain activity against a wide spectrum of ALK resistance mutations. The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values of this compound compared to first-generation (crizotinib) and second-generation (alectinib, brigatinib, ceritinib) ALK inhibitors against various single and compound ALK mutations. Data are compiled from preclinical studies using engineered Ba/F3 cell lines, a common model for assessing inhibitor potency.

Table 1: IC50 Values (nM) of ALK Inhibitors Against Single ALK Resistance Mutations

ALK MutationCrizotinibAlectinibBrigatinibCeritinibThis compound
Wild-Type 241.90.580.151
L1196M 135107382518
G1269A 1063.51.82.34
I1171T 19252.9121.5
F1174L 1582215139
C1156Y >10001811226
G1202R >2000>1000184>100037

Data compiled from multiple sources. Actual values may vary between studies.

Table 2: IC50 Values (nM) of this compound Against Compound ALK Resistance Mutations

Compound ALK MutationThis compound IC50 (nM)
G1202R/L1196M 1116
G1202R/C1156Y 153
G1202R/F1174L High Resistance
L1196M/D1203N High Resistance
C1156Y/G1269A Moderate Resistance

Data compiled from multiple sources. "High Resistance" indicates significant loss of this compound activity.

Mechanisms of Resistance to this compound

Resistance to this compound can be broadly categorized into two main types: on-target resistance, which involves alterations to the ALK kinase domain itself, and off-target resistance, which involves the activation of bypass signaling pathways.

On-Target Resistance: The Rise of Compound Mutations

While this compound is effective against most single ALK mutations, a key mechanism of acquired resistance is the development of compound mutations, where two or more mutations occur on the same ALK allele.[1][2] These compound mutations can sterically hinder this compound binding to the ATP-binding pocket of the ALK kinase domain.[3] The G1202R mutation, a common resistance mechanism to second-generation inhibitors, is often a component of these compound mutations.[3] Interestingly, some compound mutations that confer resistance to this compound may re-sensitize tumors to earlier-generation inhibitors like crizotinib.[3]

Off-Target Resistance: Activation of Bypass Pathways

In some cases, resistance to this compound occurs without new mutations in the ALK gene.[4][5] This is often due to the activation of alternative signaling pathways that bypass the need for ALK signaling to drive tumor growth and survival.[6][7] Commonly implicated bypass pathways include:

  • MET Amplification: Increased signaling through the MET receptor tyrosine kinase can sustain downstream pathways like PI3K/AKT and MAPK/ERK.[3]

  • EGFR Activation: Upregulation or activating mutations in the epidermal growth factor receptor (EGFR) can also provide an alternative growth signal.

  • NF2 Loss of Function: Loss of the neurofibromin 2 (NF2) tumor suppressor can lead to the activation of the mTOR pathway.[1][2]

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular process where cancer cells lose their epithelial characteristics and gain mesenchymal features, which can be associated with drug resistance.[1][2]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the cross-resistance profiles of ALK inhibitors.

Ba/F3 Cell Viability Assay

This assay is widely used to determine the potency of kinase inhibitors against specific kinase mutations. Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express a constitutively active kinase, such as an ALK fusion protein, they become IL-3 independent. The viability of these engineered cells then becomes dependent on the activity of the expressed kinase, making them an ideal system to test the efficacy of kinase inhibitors.

Protocol Outline:

  • Cell Culture: Ba/F3 cells stably expressing the wild-type or mutant ALK fusion protein are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For parental Ba/F3 cells and during initial selection of transfected cells, the medium is also supplemented with IL-3.

  • Cell Seeding: Cells are washed to remove IL-3 and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.

  • Drug Treatment: A serial dilution of the ALK inhibitors (e.g., this compound, crizotinib, etc.) is added to the wells. A DMSO control is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence readings are normalized to the DMSO control, and the IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism.

N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen

ENU is a potent chemical mutagen that induces random point mutations in DNA. This method can be used to generate a diverse library of drug-resistant clones in a cancer cell line, allowing for the unbiased identification of mutations that confer resistance to a specific drug.

Protocol Outline:

  • Cell Treatment: Cancer cells (e.g., Ba/F3 cells expressing an ALK fusion) are treated with a specific concentration of ENU (e.g., 50-100 µg/mL) for a defined period (e.g., 4-24 hours).

  • Recovery: The cells are washed to remove the ENU and allowed to recover in fresh culture medium for 24-48 hours.

  • Drug Selection: The mutagenized cells are then cultured in the presence of the ALK inhibitor at a concentration that is lethal to the parental cells.

  • Clonal Expansion: Drug-resistant colonies that emerge are isolated and expanded.

  • Genomic Analysis: The genomic DNA from the resistant clones is extracted, and the ALK kinase domain is sequenced to identify mutations. Next-generation sequencing can also be employed for a more comprehensive analysis of the entire genome or exome to identify both on-target and off-target resistance mechanisms.

Visualizing Signaling and Experimental Logic

To better understand the complex interactions involved, the following diagrams illustrate the ALK signaling pathway, the workflow for assessing cross-resistance, and the logical relationship between different generations of ALK inhibitors and the emergence of resistance.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ALK Inhibition Cross_Resistance_Workflow start Start with ALK+ Cell Line mutagenesis ENU Mutagenesis (Optional) start->mutagenesis drug_exposure Expose to ALK Inhibitor start->drug_exposure mutagenesis->drug_exposure resistant_clones Isolate Resistant Clones drug_exposure->resistant_clones sequencing Sequence ALK Kinase Domain resistant_clones->sequencing ic50 Determine IC50 of Other ALK Inhibitors resistant_clones->ic50 analysis Analyze Cross-Resistance Profile sequencing->analysis ic50->analysis ALK_Inhibitor_Resistance cluster_gen1 1st Generation cluster_gen2 2nd Generation cluster_gen3 3rd Generation Crizotinib Crizotinib Alectinib Alectinib Crizotinib->Alectinib Resistance (e.g., L1196M) Brigatinib Brigatinib Crizotinib->Brigatinib Resistance (e.g., L1196M) Ceritinib Ceritinib Crizotinib->Ceritinib Resistance (e.g., L1196M) This compound This compound Alectinib->this compound Resistance (e.g., G1202R) Brigatinib->this compound Resistance (e.g., G1202R) Ceritinib->this compound Resistance (e.g., G1202R) Compound Mutations\n(e.g., G1202R/L1196M) Compound Mutations (e.g., G1202R/L1196M) This compound->Compound Mutations\n(e.g., G1202R/L1196M) Bypass Pathways\n(e.g., MET Amp) Bypass Pathways (e.g., MET Amp) This compound->Bypass Pathways\n(e.g., MET Amp)

References

Lorlatinib's Potency Against Novel ALK Fusion Variants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of lorlatinib's activity against novel anaplastic lymphoma kinase (ALK) fusion variants, benchmarking its performance against other approved ALK inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.

Introduction

Rearrangements of the anaplastic lymphoma kinase (ALK) gene are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies. While the EML4-ALK fusion is the most common, a growing number of novel and rare ALK fusion partners are being identified. These novel variants can exhibit differential sensitivity to ALK tyrosine kinase inhibitors (TKIs). This compound, a third-generation ALK inhibitor, is designed to be highly potent and brain-penetrant, with activity against a wide range of ALK resistance mutations. This guide summarizes the available preclinical and clinical data on this compound's efficacy against novel ALK fusion variants compared to other ALK inhibitors.

Comparative In Vitro Activity of ALK Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of various ALK inhibitors against cell lines engineered to express different ALK fusion proteins. Lower values indicate higher potency.

ALK Fusion VariantThis compound IC50 (nM)Alectinib IC50 (nM)Brigatinib IC50 (nM)Ceritinib IC50 (nM)Crizotinib IC50 (nM)
EML4-ALK v1 ~1-15[1][2]~25[2]~14[2]~23-37[2][3]~107-151[2][3]
EML4-ALK v3 Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
KIF5B-ALK Data not consistently reportedSimilar to EML4-ALK[4]Data not consistently reportedData not consistently reportedData not consistently reported
KLC1-ALK Data not consistently reportedSimilar to EML4-ALK[4]Data not consistently reportedData not consistently reportedData not consistently reported
STRN-ALK Data not consistently reportedSimilar to EML4-ALK[4]Data not consistently reportedData not consistently reportedData not consistently reported
TFG-ALK Data not consistently reportedSimilar to EML4-ALK[4]Data not consistently reportedData not consistently reportedData not consistently reported
ALK + G1202R ~80[5]~595[5]Active (<200)[2]~309[5]~560[5]

Note: IC50 values can vary between studies and experimental conditions. This table represents a synthesis of available data.

Clinical Efficacy Against ALK Fusion Variants

The clinical activity of ALK inhibitors is typically measured by the Objective Response Rate (ORR), which represents the percentage of patients whose tumors shrink or disappear after treatment. The following table summarizes reported ORRs for various ALK inhibitors, with a focus on data available for novel fusion variants.

ALK InhibitorPatient PopulationOverall Objective Response Rate (ORR)Intracranial ORRNotes on Novel Fusions
This compound ALK+ NSCLC (1st line)76%[6]82% (measurable brain mets)[6]In a small study, PFS was higher in patients with common variants (V1, V2, V3) compared to rare variants (23.7 vs 5.6 months), though not statistically significant.[7] A real-world study showed a 100% ORR in 8 first-line patients.[8]
ALK+ NSCLC (pre-treated)35.7% - 49.2%[8][9]45.2%[8]One case report showed a patient with KIF5B-ALK fusion benefited from this compound.
Alectinib ALK+ NSCLC (crizotinib-resistant)48% - 51.3%[10][11]52% - 64%[10][11]Preclinical studies show similar sensitivity across eight different ALK variants, including KIF5B-ALK, KLC1-ALK, STRN-ALK, and TFG-ALK.[4] A patient with a novel ARHGAP5 intergenic-ALK fusion responded to alectinib.
ALK+ NSCLC (1st line)82.9% - 92.5%[12][13]78.6% - 92.7%[12][14]
Brigatinib ALK+ NSCLC (crizotinib-resistant)72%[15]50%[15]Showed activity regardless of EML4-ALK variant and TP53 mutation status.
ALK+ NSCLC (post-alectinib/ceritinib)26.2%[16]Data not specified
ALK+ NSCLC (1st line)79% - 93.8%[12][17]66% - 100%[12][17]
Ceritinib ALK+ NSCLC (crizotinib-resistant)56%[18]Data not specifiedActive against various resistance mutations.[19]
ALK+ NSCLC (ALKi-naive)62% - 83%[18][20]72.7% - 73.7%[18]
Crizotinib ALK+ NSCLC60.8% - 69%[21][22]Data not specifiedAn ORR of 86.7% was observed in a cohort of patients with sarcomatous malignancies harboring various ALK fusions.[23][24]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ALK signaling pathway, a typical experimental workflow for assessing inhibitor sensitivity, and the logic for selecting subsequent therapies.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein RAS RAS ALK_Fusion->RAS PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription This compound This compound This compound->ALK_Fusion Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Analysis cluster_data Data Interpretation Cell_Line Generate Stable Cell Lines Expressing Novel ALK Fusions Treatment Treat cells with varying concentrations of ALK inhibitors (this compound vs. Alternatives) Cell_Line->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Western Western Blot for p-ALK and downstream targets Treatment->Western IC50 Calculate IC50 Values Viability->IC50 Pathway_Inhibition Assess Pathway Inhibition Western->Pathway_Inhibition

Caption: Experimental workflow for comparing ALK inhibitor activity in vitro.

Therapy_Selection_Logic Diagnosis Diagnosis of ALK-Positive NSCLC First_Line 1st/2nd Gen ALK TKI Diagnosis->First_Line Progression Disease Progression First_Line->Progression Biopsy Re-biopsy and Molecular Profiling Progression->Biopsy ALK_Mutation ALK Resistance Mutation (e.g., G1202R)? Biopsy->ALK_Mutation Lorlatinib_Rx Treat with this compound ALK_Mutation->Lorlatinib_Rx Yes Other_Therapy Consider Alternative Therapies (e.g., Chemotherapy, Other TKIs) ALK_Mutation->Other_Therapy No (Bypass Track)

Caption: Logical flow for therapy selection in ALK-positive NSCLC.

Experimental Protocols

Generation of Stable Cell Lines Expressing Novel ALK Fusions
  • Vector Construction : The full-length cDNA of the novel ALK fusion gene is cloned into a mammalian expression vector (e.g., pCDNA3.1). The construct should be verified by Sanger sequencing.

  • Transfection : Parental cells that do not express ALK (e.g., Ba/F3, NIH-3T3) are transfected with the expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Selection : 48 hours post-transfection, cells are cultured in a medium containing a selection antibiotic (e.g., G418) to select for cells that have successfully integrated the vector.

  • Clonal Expansion : Single-cell colonies are isolated and expanded to generate clonal cell lines.

  • Verification : Expression of the ALK fusion protein is confirmed by Western blot analysis using an anti-ALK antibody.

Cell Viability Assay (MTS Assay)
  • Cell Seeding : Seed the engineered ALK-fusion expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with a serial dilution of the ALK inhibitors (this compound, Alectinib, etc.) for 72 hours. Include a vehicle-only control.

  • MTS Reagent Addition : Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate IC50 values using a non-linear regression curve fit.

Western Blot for ALK Phosphorylation
  • Cell Lysis : Treat cells with ALK inhibitors for a specified time (e.g., 6 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Membrane Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-ALK (Tyr1604) and total ALK. A loading control like GAPDH or β-actin should also be probed.

  • Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of phosphorylated ALK to total ALK.

Conclusion

The available data indicates that this compound is a highly potent ALK inhibitor with significant activity against a range of ALK fusion variants, including those that are resistant to earlier generation TKIs. While preclinical evidence suggests broad efficacy across different fusion partners, clinical data on rare and novel fusions remains an area of active research. The provided experimental protocols offer a framework for the continued investigation and comparison of this compound and other inhibitors against the expanding landscape of ALK-driven cancers.

References

A Comparative Guide to the Metabolic Stability of Lorlatinib and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of oncology drug development, understanding the metabolic stability of a drug candidate is paramount to its success. This guide provides a comparative overview of the metabolic stability of lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, and its analogues. While direct comparative quantitative data for many analogues remains proprietary, this guide outlines the key metabolic features of this compound and the experimental framework for evaluating its analogues.

Data Presentation: Metabolic Stability Parameters

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Key parameters evaluated during in vitro studies include half-life (t½) and intrinsic clearance (CLint). The table below summarizes the known metabolic parameters for this compound and provides a template for comparing its analogues.

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or per million cells)Primary Metabolizing Enzymes
This compound Human Liver MicrosomesData not publicly availableSingle dose clearance: 9.04 L/h; Steady-state clearance: 14.5 L/h[1]CYP3A4, UGT1A4[2]
Analogue X e.g., Human Liver MicrosomesExperimental ValueExperimental ValueTo be determined
Analogue Y e.g., Human HepatocytesExperimental ValueExperimental ValueTo be determined

Note: this compound exhibits auto-induction of its metabolism, leading to an increase in clearance after multiple doses.[3] The development of analogues often aims to modulate these metabolic properties to improve the overall pharmacokinetic and pharmacodynamic profile. The macrocyclic structure of this compound was designed in part to enhance metabolic stability compared to its acyclic precursors.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of kinase inhibitors like this compound and its analogues.

In Vitro Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[5][6]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a liver microsomal system.

Materials:

  • Test compound (e.g., this compound or analogue)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A reaction mixture is prepared containing the test compound (typically at a low concentration, e.g., 1 µM) and human liver microsomes in phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any metabolites, is collected.

  • Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this depletion curve, the in vitro half-life (t½) is calculated. The intrinsic clearance (CLint) is then determined from the half-life and the protein concentration used in the assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolizing enzymes and active uptake and efflux transporters.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of hepatocytes.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (e.g., human, rat)

  • Hepatocyte culture medium

  • Positive and negative control compounds

  • Organic solvent for reaction termination

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and suspended in culture medium. Cell viability is assessed.

  • Incubation: The test compound is added to the hepatocyte suspension at a defined concentration and incubated at 37°C in a shaking water bath or incubator.

  • Sampling and Termination: At specified time points, aliquots of the cell suspension are removed and the reaction is terminated by adding a cold organic solvent.

  • Sample Processing: Similar to the microsomal assay, samples are processed to remove cellular debris.

  • Analysis: The concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life and intrinsic clearance.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK_ROS1 ALK / ROS1 PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS This compound This compound This compound->ALK_ROS1 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound (this compound or Analogue) Reaction_Mix Reaction Mixture Compound->Reaction_Mix Microsomes Liver Microsomes + Buffer Microsomes->Reaction_Mix NADPH Initiate with NADPH Reaction_Mix->NADPH Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) NADPH->Time_Points Termination Terminate Reaction (Acetonitrile) Time_Points->Termination LCMS LC-MS/MS Quantification Termination->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for in vitro microsomal stability assay.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Lorlatinib

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory professionals handling lorlatinib, a potent tyrosine kinase inhibitor, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. Due to its classification as a hazardous and potentially cytotoxic agent, proper waste management is a critical component of the laboratory workflow. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.

Core Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations governing pharmaceutical and hazardous waste.[1][2][3] It is imperative to treat this compound as a hazardous substance due to its potential to cause genetic defects and organ damage with prolonged exposure.[1][3]

Step 1: Segregation and Collection

All materials that have come into contact with this compound, including unused or expired tablets, contaminated personal protective equipment (PPE), and labware, must be segregated from non-hazardous waste at the point of generation.[4] These items should be placed in clearly labeled, leak-proof containers designated for cytotoxic or hazardous waste.[4]

Step 2: Container Specifications

Waste containers should be robust, puncture-resistant, and have a secure lid.[5] For cytotoxic waste, containers are often color-coded (e.g., yellow with a purple lid) to ensure proper handling and disposal streams.[4] All containers must be clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.

Step 3: Storage

Designated, secure areas should be established for the temporary storage of this compound waste. These areas must be away from general laboratory traffic and clearly marked with hazard warnings.

Step 4: Professional Disposal

The final disposal of this compound waste must be carried out by a licensed and certified hazardous waste management company. The primary method of disposal for cytotoxic and hazardous pharmaceutical waste is high-temperature incineration. This process ensures the complete destruction of the active pharmaceutical ingredient. Under no circumstances should this compound be disposed of in standard trash or flushed down the drain.[2]

Quantitative Data and Experimental Protocols

Currently, there is no publicly available, specific quantitative data regarding disposal concentration limits for this compound. The guiding principle is to manage all waste containing any amount of this compound as hazardous.

Detailed experimental protocols for the disposal of this compound are not provided in publicly available safety data sheets or regulatory documents beyond the general guidelines for handling and disposing of cytotoxic and hazardous pharmaceuticals. The procedures outlined above represent the standard, accepted methodology for safely managing this type of waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Lorlatinib_Disposal_Workflow A Generation of this compound Waste (Unused drug, contaminated PPE, labware) B Segregate at Point of Generation A->B C Place in Labeled, Leak-Proof Cytotoxic/Hazardous Waste Container B->C D Secure Temporary Storage in Designated Area C->D E Arrange for Pickup by Licensed Hazardous Waste Vendor D->E F Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F G High-Temperature Incineration F->G H Final Disposition of Ash in a Regulated Landfill G->H

Figure 1. Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, research facilities can ensure a safe working environment and maintain compliance with all relevant environmental regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Lorlatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Lorlatinib. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.

This compound is a potent tyrosine kinase inhibitor that requires careful handling due to its potential health hazards. All personnel must be trained on these procedures before working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is recommended.To provide a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles with side shields are required.[1]To protect eyes from dust, aerosols, and splashes.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended, especially when handling powders or creating aerosols.To prevent inhalation of airborne particles.[3]
Body Protection A disposable, solid-front, back-closure chemotherapy gown made of a low-lint, impervious material should be worn.To protect skin and personal clothing from contamination.[1][3]
Foot Protection Closed-toe shoes are mandatory in the laboratory.To protect feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is critical to maintaining a safe working environment.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe Proceed once area is ready weigh_compound Weigh this compound in a Ventilated Enclosure don_ppe->weigh_compound Enter handling area dissolve Prepare Solution in a Fume Hood weigh_compound->dissolve Transfer to fume hood decontaminate Decontaminate Surfaces dissolve->decontaminate After experiment completion doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe After cleaning dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste Segregate waste

Caption: A stepwise workflow for the safe handling of this compound, from initial preparation to final waste disposal.

Procedural Guidance:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a containment device such as a chemical fume hood or a biological safety cabinet.

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Before entering the designated area, don all required PPE as specified in Table 1.

  • Handling:

    • If handling the solid form, conduct all weighing and aliquoting within a ventilated enclosure to minimize dust generation.

    • Avoid the formation of dust and aerosols.[2]

    • When preparing solutions, work within a certified chemical fume hood.

    • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Post-Handling and Decontamination:

    • Following the completion of work, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Table 2: this compound Waste Disposal Plan

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gown) Place in a designated, sealed, and clearly labeled hazardous waste container.
Spills Absorb with an inert material and place in a sealed container for disposal as hazardous waste.[1]

Spill Management Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Contain: Prevent the spill from spreading.

  • Report: Notify the laboratory supervisor and institutional safety office.

  • Clean-up: Only trained personnel with appropriate PPE should clean up the spill using a spill kit. Absorb the spill with a suitable material and decontaminate the area.[1]

  • Dispose: All materials used for clean-up must be disposed of as hazardous waste.

By adhering to these rigorous safety protocols, research institutions can foster a culture of safety and build trust among their scientific staff, ensuring that groundbreaking research can proceed without compromising the well-being of those at the forefront of discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.